molecular formula C27H18ClN7Na4O16S5 B1217670 Reactive Red 198 CAS No. 78952-61-1

Reactive Red 198

Katalognummer: B1217670
CAS-Nummer: 78952-61-1
Molekulargewicht: 984.2 g/mol
InChI-Schlüssel: ZRXRACPUMHCGPL-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Reactive Red 198 (C.I. This compound, C.I. 18221) is a monoazo-based anionic dye with the chemical formula C₂₇H₁₈ClN₇Na₄O₁₆S₅ and a molecular weight of 984.21 g/mol . It is classified as a reactive azo dye, characterized by its sulfone and monochlorotriazine functional groups, which facilitate binding to cellulose fibers . This deep red powder is primarily applied in exhaust and pad-dyeing processes for cotton fabrics . Beyond its textile applications, this compound serves as a critical model compound in environmental research. Its complex, stable structure featuring five benzene rings and azo bonds (-N=N-) makes it a representative and challenging pollutant for studying advanced wastewater treatment technologies . Researchers extensively use it to develop and optimize Advanced Oxidation Processes (AOPs), including photocatalytic degradation using catalysts like TiO₂ and ZnO-Nd , the Fenton process , and electrocoagulation . Its resistance to natural degradation and potential toxicity to aquatic life underscore the importance of these treatment studies . Innovative research has also identified its utility in energy storage, where it functions as a high-performance redox electrolyte additive in defective mesoporous carbon-based supercapacitors, significantly enhancing specific capacitance and energy density . This product is offered For Research Use Only. It is strictly intended for laboratory research and must not be used for diagnostic, therapeutic, or personal applications.

Eigenschaften

CAS-Nummer

78952-61-1

Molekularformel

C27H18ClN7Na4O16S5

Molekulargewicht

984.2 g/mol

IUPAC-Name

tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C27H22ClN7O16S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(39,40)41)33-27(32-25)30-20-13-19(54(42,43)44)10-14-11-21(55(45,46)47)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)52(37,38)9-8-51-56(48,49)50;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;;/q;4*+1/p-4

InChI-Schlüssel

ZRXRACPUMHCGPL-UHFFFAOYSA-J

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Andere CAS-Nummern

145017-98-7
78952-61-1

Physikalische Beschreibung

DryPowde

Synonyme

reactive red 198

Herkunft des Produkts

United States

Foundational & Exploratory

Reactive Red 198 (CAS Number: 145017-98-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Chemical Properties, Synthesis, and Applications in Environmental and Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Reactive Red 198 (RR-198), a synthetic azo dye widely used in the textile industry. While its primary application lies in dyeing cellulosic fibers, its prevalence in industrial effluents has made it a significant subject of environmental research. This document summarizes the known chemical and physical properties, outlines its general synthesis, and details its application as a model compound in degradation and toxicological studies. It is important to note that despite its availability as a research chemical, a review of current scientific literature reveals a notable absence of applications for this compound in drug development, cellular assays, or as a modulator of biological signaling pathways.

Chemical and Physical Properties

This compound is a complex anionic dye characterized by its vibrant red color and high water solubility. Its chemical structure features a triazine ring, which facilitates its covalent bonding with textile fibers.[1] The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 145017-98-7[2]
Molecular Formula C₂₇H₁₈ClN₇Na₄O₁₆S₅[2]
Molecular Weight 984.21 g/mol [2]
Appearance Deep red powder[2]
Solubility Soluble in water
Maximum Absorption (λmax) 515 - 530 nm[3][4]
C.I. Number 18221[2]

Synthesis and Manufacturing

The industrial synthesis of this compound is a multi-step process involving diazo coupling and condensation reactions. While detailed proprietary protocols are not publicly available, the general manufacturing method can be outlined as follows[2]:

  • Diazotization: 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is diazotized.

  • Coupling: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

  • First Condensation: The product from the coupling reaction is then condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

  • Second Condensation: Finally, the intermediate from the first condensation is reacted with 3-Aminobenzenesulfonic acid to yield the final this compound molecule.

A simplified logical workflow for the synthesis is presented below.

G General Synthesis Workflow of this compound cluster_0 Starting Materials cluster_1 Reaction Steps A 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate S1 Diazotization of A A->S1 B 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) S2 Coupling of Diazotized A with B B->S2 C 2,4,6-Trichloro-1,3,5-triazine S3 First Condensation with C C->S3 D 3-Aminobenzenesulfonic acid S4 Second Condensation with D D->S4 S1->S2 S2->S3 S3->S4 P This compound S4->P

Caption: General synthesis workflow for this compound.

Application in Environmental Research: A Model Pollutant

The majority of scientific research on this compound is focused on its role as a model pollutant in the development of wastewater treatment technologies. Its complex and stable aromatic structure makes it resistant to conventional biodegradation, posing a significant environmental challenge.[3]

Biodegradation Studies

Various microorganisms, including bacteria and fungi, have been investigated for their ability to decolorize and degrade this compound.[5][6] The degradation process often involves the enzymatic cleavage of the azo bond (-N=N-), which is responsible for the dye's color.

A proposed metabolic pathway for the biodegradation of this compound by Bacillus cereus involves the initial breakdown of the molecule into smaller aromatic amines, which are then further metabolized.[5]

G Proposed Biodegradation Pathway of this compound RR198 This compound AzoCleavage Azo Bond Cleavage (Azoreductase) RR198->AzoCleavage Intermediate1 Aromatic Amine 1 AzoCleavage->Intermediate1 Intermediate2 Aromatic Amine 2 AzoCleavage->Intermediate2 FurtherDegradation Further Degradation Intermediate1->FurtherDegradation Intermediate2->FurtherDegradation Metabolites Smaller, Non-toxic Metabolites FurtherDegradation->Metabolites

Caption: Simplified biodegradation pathway of this compound.

Photocatalytic Degradation

Advanced Oxidation Processes (AOPs), particularly photocatalysis, have been extensively studied for the degradation of this compound.[7][8] These methods utilize semiconductor photocatalysts (e.g., TiO₂, ZnO) and a light source (e.g., UV, visible light) to generate highly reactive hydroxyl radicals (•OH) that can mineralize the dye into less harmful substances.

Experimental Protocol for Photocatalytic Degradation of this compound:

A typical experimental setup for the photocatalytic degradation of this compound is as follows:

  • Preparation of Dye Solution: A stock solution of this compound is prepared in deionized water. The desired experimental concentration (e.g., 10-50 mg/L) is obtained by diluting the stock solution.[7]

  • Catalyst Suspension: A specific amount of the photocatalyst (e.g., 0.1 g/L of ZnO-Nd) is added to the dye solution.[7]

  • pH Adjustment: The pH of the solution is adjusted to the optimal level for the specific catalyst using dilute acid or base (e.g., pH 5).[7]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photoreaction: The solution is then exposed to a light source (e.g., a UV lamp or solar simulator) under continuous stirring.

  • Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals. The samples are centrifuged or filtered to remove the catalyst particles.

  • Concentration Measurement: The concentration of the remaining this compound in the supernatant is determined spectrophotometrically by measuring the absorbance at its λmax (around 520 nm).[7]

  • Degradation Efficiency Calculation: The percentage of dye degradation is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

G Experimental Workflow for Photocatalytic Degradation Start Start PrepSolution Prepare RR-198 Solution Start->PrepSolution AddCatalyst Add Photocatalyst PrepSolution->AddCatalyst AdjustpH Adjust pH AddCatalyst->AdjustpH DarkStir Stir in Dark (Adsorption Equilibrium) AdjustpH->DarkStir Irradiate Irradiate with Light Source DarkStir->Irradiate Sample Take Samples at Intervals Irradiate->Sample Sample->Irradiate Continue Irradiation SeparateCatalyst Centrifuge/Filter Catalyst Sample->SeparateCatalyst MeasureAbs Measure Absorbance (Spectrophotometer) SeparateCatalyst->MeasureAbs Calculate Calculate Degradation % MeasureAbs->Calculate End End Calculate->End

Caption: Typical workflow for photocatalytic degradation experiments.

Spectroscopic Data

Spectroscopic DataWavenumber (cm⁻¹) / Wavelength (nm)AssignmentReferences
FT-IR ~3570O-H stretching (phenolic)[4]
~2947C-H stretching (alkanes)[4]
~1575-N=N- stretching (azo bond)[4]
~1186Chloride containing compound[4]
~1028S=O stretching (sulfonic acid)[4]
UV-Visible 515 - 530λmax (Visible region, corresponds to color)[3][4]

Toxicological Information

Toxicological studies on this compound are primarily focused on its environmental impact. The parent dye molecule is considered toxic to aquatic organisms.[7] However, research has shown that the byproducts of its degradation can be less toxic. Phytotoxicity studies using organisms like Vigna radiata (mung bean) have been conducted to assess the toxicity of the dye and its metabolites, with results indicating that the degradation products are generally non-toxic.[5][9] According to the aggregated GHS information from multiple notifications to the ECHA C&L Inventory, this chemical does not meet the criteria for GHS hazard classification.[10]

Conclusion for the Research and Drug Development Professional

This compound (CAS: 145017-98-7) is a well-characterized azo dye with significant relevance in the textile industry and environmental science. Its primary utility for researchers lies in its role as a benchmark compound for developing and evaluating new water remediation technologies, such as advanced oxidation processes and bioremediation strategies.

For scientists in the fields of biology, pharmacology, and drug development, it is crucial to recognize the current void in the literature regarding any specific biological activity or therapeutic application of this compound. There is no evidence to suggest its use as a signaling pathway modulator, a fluorescent probe for biological imaging, or a lead compound in drug discovery. Therefore, its use in a biological or pharmaceutical research context is not supported by current scientific data. The information presented in this guide is intended to provide a comprehensive understanding of its established properties and applications, thereby enabling researchers to make informed decisions about its relevance to their work.

References

"Molecular formula of C.I. Reactive Red 198"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C.I. Reactive Red 198

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. This compound, a widely used monoazo reactive dye. It is intended for researchers, scientists, and professionals in chemistry and material science. This document details the dye's molecular characteristics, provides a summary of its manufacturing process, and outlines experimental protocols for its analysis, particularly in the context of wastewater treatment and adsorption studies.

Chemical and Physical Properties

C.I. This compound is a synthetic dye belonging to the single azo class.[1] It is primarily used for dyeing cellulosic fibers such as cotton.[1][2] The dye is characterized by its high water solubility and the presence of a reactive group that forms a covalent bond with the fiber.

Chemical Identifiers

A summary of the key identifiers for C.I. This compound is presented in the table below.

IdentifierValue
IUPAC Name tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate[3]
Molecular Formula C₂₇H₁₈ClN₇Na₄O₁₆S₅[1][3][4][5][6]
Molecular Weight 984.21 g/mol [1][4][5]
CAS Registry Number 78952-61-1, 145017-98-7[1][3][6][7]
C.I. Name C.I. This compound[1][3]
C.I. Number 18221[1][3][4][6]
Synonyms This compound, Remazol Red RB, Remazol Red RB 133, Everzol Red RBN[3][6]
Physicochemical Data
PropertyValue
Appearance Deep red powder[1]
UV-Vis λmax 515 nm, 518 nm, 542 nm[8][9][10]
Class Single Azo Dye[1]

Synthesis and Manufacturing

The manufacturing of C.I. This compound involves a multi-step chemical synthesis process. The general workflow consists of diazotization, coupling, and two condensation reactions.

Manufacturing Workflow

The logical relationship for the synthesis of C.I. This compound is outlined below. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic compound. The resulting product then undergoes sequential condensation reactions with cyanuric chloride and a final aromatic amine.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: First Condensation cluster_3 Step 4: Second Condensation A 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate C Azo Intermediate A->C Diazotization B 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic acid B->C Coupling E Monochloro-triazinyl Intermediate C->E D 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) D->E G C.I. This compound E->G F 3-Aminobenzenesulfonic acid F->G

Caption: Manufacturing workflow for C.I. This compound.

General Manufacturing Protocol

The synthesis of C.I. This compound follows these key steps[1]:

  • Diazotization: 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). The coupling reaction is typically carried out under controlled pH and temperature to yield a monoazo dye intermediate.

  • First Condensation: The azo dye intermediate is reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction substitutes one of the chlorine atoms on the triazine ring with the amino group of the H-acid moiety.

  • Second Condensation: Finally, the resulting dichlorotriazinyl dye is condensed with 3-Aminobenzenesulfonic acid. This step involves the substitution of a second chlorine atom on the triazine ring, yielding the final C.I. This compound product.

  • Isolation: The final product is isolated from the reaction mixture, often by salting out, followed by filtration, drying, and standardization.

Experimental Protocols: Adsorption Studies

C.I. This compound is a common target in studies focused on the remediation of textile wastewater. Adsorption is a widely investigated method for its removal. Below is a generalized experimental protocol for a batch adsorption study, synthesized from multiple research reports.

Adsorption Experimental Workflow

The workflow for a typical dye adsorption experiment involves preparing the dye solution, conducting the adsorption under controlled conditions, separating the adsorbent, and analyzing the remaining dye concentration.

G A Prepare Stock Solution of this compound B Prepare Working Solutions (various concentrations) A->B C Adjust pH of Solution B->C D Add Adsorbent (e.g., activated carbon, chitosan) C->D E Agitate at Constant Temperature & Time D->E F Separate Adsorbent (Centrifuge/Filter) E->F G Analyze Supernatant (UV-Vis Spectrophotometry) F->G H Calculate Removal Efficiency & Adsorption Capacity G->H

Caption: General experimental workflow for a batch adsorption study.

Detailed Methodology for Batch Adsorption

This protocol outlines the steps to evaluate the efficiency of an adsorbent for the removal of C.I. This compound from an aqueous solution.

1. Materials and Reagents:

  • C.I. This compound dye

  • Adsorbent material (e.g., activated carbon, chitosan, magnetic nanoparticles)[11][12][13]

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Glassware (beakers, flasks)

  • Shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Prepare a stock solution (e.g., 1000 mg/L) of C.I. This compound by dissolving a known weight of the dye in deionized water.

  • Prepare working solutions of desired concentrations (e.g., 20 to 200 mg/L) by diluting the stock solution.[9][12]

3. Adsorption Experiment:

  • In a series of flasks, add a fixed volume of the dye solution (e.g., 25-100 mL).

  • Adjust the initial pH of the solutions to the desired value (e.g., pH 2-8) using HCl or NaOH.[8][11][12]

  • Add a pre-weighed amount of the adsorbent (e.g., 0.02 g to 1 g/L) to each flask.[8][12]

  • Place the flasks in a shaker and agitate at a constant speed (e.g., 120-150 rpm) and temperature (e.g., 20-60 °C) for a specific contact time (e.g., 5-60 minutes).[9][11][12]

4. Analysis:

  • After the agitation period, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of C.I. This compound in the supernatant/filtrate using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax ≈ 518 nm).[10]

  • Calculate the percentage of dye removal and the adsorption capacity (qe, in mg/g) using the appropriate equations.

Summary of Experimental Conditions

The optimal conditions for the removal of C.I. This compound can vary significantly depending on the adsorbent used. The following table summarizes conditions reported in various studies.

AdsorbentOptimal pHAdsorbent DoseTemperature (°C)Contact Time (min)Max Adsorption Capacity (mg/g)
Chitosan 51 g/L2040196.9
Magnetic-SBA-15 20.4 g/L2560Not Specified
Hydrogel 80.02 g / 25 mL20-45Not Specified430.76
Walnut Shell Activated Carbon 3Not Specified50Not SpecifiedNot Specified

Table references: Chitosan[12], Magnetic-SBA-15[11], Hydrogel[8], Walnut Shell Activated Carbon[13]

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of C.I. Reactive Red 198, a widely used monoazo reactive dye. This document outlines the detailed chemical pathways, experimental protocols, and purification methodologies essential for obtaining a high-purity product suitable for research and development applications.

Introduction to this compound

This compound (C.I. 18221) is a synthetic anionic dye belonging to the vinyl sulfone class of reactive dyes. Its vibrant red color and the ability to form a covalent bond with cellulosic fibers make it a staple in the textile industry. For laboratory applications, a well-defined and pure sample of this compound is crucial for accurate and reproducible experimental results.

Chemical Profile:

PropertyValue
Molecular Formula C₂₇H₁₈ClN₇Na₄O₁₆S₅[1]
Molecular Weight 984.21 g/mol [1]
CAS Number 145017-98-7[1]
Chemical Name Tetrasodium 5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves four primary stages. The overall workflow is a sequential series of reactions, each critical for the formation of the final dye molecule.[1]

Synthesis_Workflow A Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate B Azo Coupling with 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic acid A->B C First Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) B->C D Second Condensation with 3-Aminobenzenesulfonic acid C->D E This compound D->E

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

The following protocols are a composite of established procedures for the synthesis of similar reactive azo dyes and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Stage 1: Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate

This initial step involves the conversion of the primary aromatic amine into a diazonium salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate281.2928.1 g0.10
Hydrochloric acid (37%)36.4630 mL0.36
Sodium nitrite (NaNO₂)69.007.2 g0.105
Deionized water18.02200 mL-
Ice-As needed-

Procedure:

  • In a 500 mL beaker, suspend 28.1 g of 2-(4-aminophenylsulfonyl)ethyl hydrogen sulfate in 100 mL of deionized water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add 30 mL of concentrated hydrochloric acid to the suspension, maintaining the temperature below 5 °C.

  • In a separate beaker, dissolve 7.2 g of sodium nitrite in 100 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for an additional 30-60 minutes at 0-5 °C.

  • Confirm the completion of diazotization by testing for a slight excess of nitrous acid using starch-iodide paper (should turn blue).

  • The resulting diazonium salt solution should be used immediately in the next stage.

Stage 2: Azo Coupling

The diazonium salt is then coupled with an activated aromatic compound to form the azo chromophore.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid319.3132.0 g0.10
Sodium carbonate (Na₂CO₃)105.99As needed-
Deionized water18.02200 mL-
Ice-As needed-

Procedure:

  • In a 1 L beaker, dissolve 32.0 g of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in 200 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Adjust the pH of the solution to 7.0-8.0 by the portion-wise addition of sodium carbonate.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution over 1-2 hours, maintaining the temperature at 0-5 °C and the pH at 7.0-8.0 with the addition of sodium carbonate as needed.

  • After the addition is complete, continue to stir the reaction mixture for an additional 2-4 hours at 0-5 °C.

  • The completion of the coupling reaction can be monitored by the absence of the diazonium salt (spot test with an alkaline solution of R-salt). The product of this stage is a monoazo dye intermediate.

Stage 3: First Condensation with Cyanuric Chloride

The monoazo dye intermediate is then reacted with cyanuric chloride to introduce the reactive triazine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)184.4118.5 g0.10
Sodium carbonate (Na₂CO₃)105.99As needed-
Deionized water18.02100 mL-
Ice-As needed-

Procedure:

  • In a separate 500 mL beaker, prepare a fine suspension of 18.5 g of cyanuric chloride in 100 mL of ice-water.

  • Slowly add the cold monoazo dye solution from Stage 2 to the cyanuric chloride suspension with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Maintain the pH of the reaction mixture at 6.0-7.0 by the controlled addition of a 10% sodium carbonate solution.

  • Continue stirring at 0-5 °C for 3-4 hours. The progress of the condensation can be monitored by thin-layer chromatography (TLC).

Stage 4: Second Condensation with 3-Aminobenzenesulfonic acid

The final step involves the reaction of the dichlorotriazinyl intermediate with 3-aminobenzenesulfonic acid to yield this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
3-Aminobenzenesulfonic acid (Metanilic acid)173.1917.3 g0.10
Sodium carbonate (Na₂CO₃)105.99As needed-
Deionized water18.02100 mL-

Procedure:

  • Dissolve 17.3 g of 3-aminobenzenesulfonic acid in 100 mL of water, neutralizing to pH 7.0 with sodium carbonate.

  • Add this solution to the reaction mixture from Stage 3.

  • Slowly raise the temperature of the reaction mixture to 40-45 °C and maintain it for 4-6 hours.

  • During this time, maintain the pH at 6.0-7.0 by adding a 10% sodium carbonate solution.

  • Monitor the reaction for the disappearance of the dichlorotriazinyl intermediate by TLC.

Purification Protocol

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and inorganic salts.

Salting Out

This is the primary method for isolating the crude dye from the reaction mixture.

Materials and Reagents:

Reagent
Sodium chloride (NaCl)
Ethanol
Deionized water

Procedure:

  • Once the final condensation is complete, cool the reaction mixture to room temperature.

  • Add sodium chloride to the reaction mixture (typically 10-20% w/v) with stirring to precipitate the dye.

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with a saturated sodium chloride solution to remove some of the impurities.

  • Further wash the filter cake with a minimal amount of cold ethanol to remove organic impurities.

  • Dry the crude dye in a vacuum oven at 60-70 °C.

Recrystallization

For obtaining a higher purity product, recrystallization is recommended.

Procedure:

  • Dissolve the crude dye in a minimum amount of hot deionized water.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash.

  • Dry the purified this compound in a vacuum oven at 60-70 °C.

Data Presentation

Expected Yield and Purity:

ParameterTypical Value
Overall Yield 60-75% (based on the limiting reagent)
Purity (by HPLC) > 95% after recrystallization

Purity Analysis: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method. The mobile phase typically consists of a buffered aqueous solution and an organic solvent like acetonitrile. The dye concentration can be determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax (approximately 518 nm).

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations occurring at each stage of the synthesis.

Detailed_Synthesis cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: First Condensation cluster_3 Stage 4: Second Condensation A 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate + NaNO₂ / HCl 0-5 °C B Diazonium Salt A->B C 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid pH 7-8 0-5 °C B->C D Monoazo Dye Intermediate C->D E Cyanuric Chloride pH 6-7 0-5 °C D->E F Dichlorotriazinyl Intermediate E->F G 3-Aminobenzenesulfonic acid pH 6-7 40-45 °C F->G H This compound G->H

Figure 2: Step-by-step synthesis pathway of this compound.

This guide provides a foundational protocol for the synthesis and purification of this compound for laboratory use. Researchers should adapt and optimize these procedures based on their specific equipment and purity requirements.

References

Spectral Properties of Reactive Red 198 in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a widely used sulfonated monoazo dye in the textile industry. Due to its high water solubility and stability, its presence in industrial effluents is a significant environmental concern. Understanding the spectral properties of RR198 in aqueous solutions is crucial for developing effective detection, quantification, and degradation methods. This technical guide provides a comprehensive overview of the key spectral characteristics of RR198, with a focus on its UV-Vis absorption properties and the influence of pH. The information presented herein is vital for researchers and professionals involved in environmental monitoring, wastewater treatment, and the development of analytical methods for dye quantification.

UV-Visible Spectral Properties

The color of this compound in an aqueous solution arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The primary spectral characteristic used for its quantification is its maximum absorbance wavelength (λmax).

Quantitative Spectral Data

The following table summarizes the key UV-Visible absorption data for this compound in aqueous solutions as reported in the scientific literature.

Spectral ParameterValueReference(s)
Maximum Absorbance Wavelength (λmax)515 nm[1][2]
Maximum Absorbance Wavelength (λmax)518 nm[3]
Maximum Absorbance Wavelength (λmax)520 nm[4][5][6]

Note: Variations in λmax can be attributed to differences in experimental conditions, including solvent pH, dye concentration, and the specific spectrophotometer used.

Effect of pH on Spectral Properties and Stability

The pH of the aqueous solution is a critical factor that can influence the spectral properties and stability of this compound. While some studies indicate that the absorbance of RR198 is stable across a certain pH range, its degradation and removal are highly pH-dependent.

Influence of pH on Absorbance and Removal
  • Absorbance Stability: One study reported no significant change in the absorbance of RR198 solutions when the pH was varied between 4.0, 6.0, and 8.0[7]. This suggests that the chromophore structure is stable within this pH range under the tested conditions.

  • Optimal pH for Removal/Degradation: Several studies have investigated the optimal pH for the removal or degradation of RR198 from aqueous solutions using various advanced oxidation processes and adsorption techniques.

    • A study on the photocatalytic removal of RR198 found the optimum pH to be 4[8].

    • Another investigation focusing on photocatalytic oxidation determined the optimal pH to be 5.

    • Similarly, studies on the adsorption of RR198 onto different materials also identified an optimal pH of 5 for efficient removal[1].

The increased efficiency of removal and degradation at acidic pH values (around 4-5) is often attributed to the surface charge of the materials used and the speciation of the dye molecule.

Experimental Protocols

Accurate determination of the spectral properties of this compound relies on standardized experimental procedures. Below are typical methodologies for UV-Vis spectral analysis and for investigating the effect of pH.

UV-Visible Spectrophotometry

A common method for analyzing the spectral properties of RR198 is UV-Visible spectrophotometry.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in double-distilled or deionized water[1].

  • Preparation of Working Solutions: The stock solution is then diluted to the desired concentrations for analysis[1].

  • Spectral Measurement: The absorbance of the working solutions is measured using a UV-Vis spectrophotometer. The spectrum is typically scanned over a wavelength range that includes the visible region (e.g., 400-800 nm) to determine the maximum absorbance wavelength (λmax)[1][2][3][4][5][6].

  • Quantification: For quantitative analysis, the absorbance at λmax is measured for a series of standard solutions of known concentrations to generate a calibration curve.

Investigation of pH Effect

The influence of pH on the spectral properties and stability of RR198 can be assessed as follows:

Methodology:

  • pH Adjustment: A series of RR198 solutions of the same concentration are prepared. The pH of each solution is adjusted to a specific value using dilute solutions of an acid (e.g., HCl) or a base (e.g., NaOH)[1][7].

  • Spectral Analysis: The UV-Vis absorption spectrum of each pH-adjusted solution is recorded to observe any shifts in λmax or changes in absorbance[7].

  • Stability/Degradation Studies: To assess stability, the absorbance of the pH-adjusted solutions can be monitored over time. For degradation studies, a treatment process (e.g., photocatalysis, adsorption) is applied to the solutions at different pH values, and the change in RR198 concentration is monitored by measuring the absorbance at λmax[1][8].

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical experimental workflow for determining the spectral properties of this compound in an aqueous solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Spectral Analysis cluster_ph_study pH Effect Investigation cluster_data Data Output A Prepare RR198 Stock Solution B Prepare Working Solutions (Dilution Series) A->B C Calibrate Spectrophotometer B->C Introduce Sample D Scan Absorbance Spectrum (e.g., 400-800 nm) C->D E Determine λmax D->E F Adjust pH of Aliquots E->F Use Determined λmax I λmax Value E->I G Measure Absorbance at λmax F->G H Analyze Data (Stability/Degradation) G->H J Absorbance vs. pH Profile H->J

Caption: Experimental workflow for UV-Vis spectral analysis of this compound.

Conclusion

This technical guide has summarized the key spectral properties of this compound in aqueous solutions, with a primary focus on its UV-Visible absorption characteristics. The maximum absorbance wavelength (λmax) is consistently reported in the range of 515-520 nm, providing a reliable parameter for its detection and quantification. While the absorbance of RR198 appears stable over a neutral pH range, its degradation and removal are significantly enhanced under acidic conditions, typically between pH 4 and 5. The provided experimental protocols and workflow diagram offer a practical framework for researchers and professionals working with this dye. A thorough understanding of these spectral properties is fundamental for the development of advanced analytical techniques and efficient remediation strategies for wastewaters containing this compound.

References

A Technical Guide to the Photophysical Characteristics of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a monoazo dye belonging to the class of reactive dyes, which are widely utilized in the textile industry for coloring cellulosic fibers. Its chemical structure, characterized by a chromophoric azo group (-N=N-) and reactive groups, allows it to form covalent bonds with fibers, resulting in excellent wash fastness. While its primary application lies in dyeing, understanding the photophysical properties of RR198 is crucial for various scientific and research applications, including environmental monitoring, photocatalytic degradation studies, and potential applications in biomedical imaging and sensing where dye-protein interactions are investigated. This technical guide provides a comprehensive overview of the known photophysical characteristics of this compound and details the experimental protocols for determining these properties.

General Characteristics of this compound

PropertyValueReference
Chemical Formula C27H18ClN7Na4O16S5[1]
Molecular Weight 984.21 g/mol [2]
CAS Number 145017-98-7[3]
Appearance Dark red powder[4]
Class Monoazo dye[5]

Photophysical Data

A thorough review of the scientific literature reveals a significant focus on the degradation and removal of this compound from wastewater, with limited studies dedicated to a comprehensive characterization of its intrinsic photophysical properties. The available data is summarized below.

ParameterValueSolventReference
Absorption Maximum (λmax) 515 - 520 nmAqueous solutions
Molar Absorptivity (ε) Not Reported--
Fluorescence Emission Maximum (λem) Not Reported--
Fluorescence Quantum Yield (ΦF) Not Reported--
Fluorescence Lifetime (τF) Not Reported--

The lack of reported data on fluorescence emission, quantum yield, and lifetime suggests that this compound may be a weakly fluorescent compound. Azo dyes, in general, are known to exhibit rapid non-radiative decay pathways from the excited state, which can quench fluorescence.

Experimental Protocols

For researchers seeking to determine the photophysical characteristics of this compound, the following standard experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar absorptivity of the dye.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffer solution). From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 50 µM.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

  • Measurement: Record the absorption spectra of the diluted solutions over a wavelength range of at least 300 nm to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration of the dye.

    • The molar absorptivity (ε) can be calculated from the slope of the resulting linear plot (slope = ε × path length). The path length (l) is typically the width of the cuvette (usually 1 cm).

UV_Vis_Spectroscopy_Workflow A Prepare RR198 Stock Solution (Known Concentration) B Prepare Serial Dilutions A->B Dilute D Measure Absorbance Spectra of Dilutions B->D Analyze C Set up UV-Vis Spectrophotometer (Solvent Blank) C->D Calibrate E Plot Absorbance at λmax vs. Concentration D->E Extract Data F Calculate Molar Absorptivity (ε) from Slope E->F Linear Fit

Workflow for determining molar absorptivity using UV-Vis spectroscopy.
Fluorescence Spectroscopy

This technique is used to determine the fluorescence excitation and emission spectra of the dye.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λmax determined from the absorption spectrum (around 515-520 nm).

    • Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 530 nm to 800 nm).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission (λem) determined from the emission spectrum.

    • Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the dye (e.g., 300 nm to 600 nm).

Fluorescence_Spectroscopy_Workflow cluster_emission Emission Spectrum cluster_excitation Excitation Spectrum A Prepare Dilute RR198 Solution (Absorbance < 0.1) B Excite at λmax (abs) A->B C Scan Emission Wavelengths B->C D Record Emission Spectrum (Identify λem) C->D E Prepare Dilute RR198 Solution (Absorbance < 0.1) F Set Emission at λem E->F G Scan Excitation Wavelengths F->G H Record Excitation Spectrum G->H

Workflow for acquiring fluorescence emission and excitation spectra.
Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For a dye absorbing around 520 nm, a standard like Rhodamine 6G in ethanol (ΦF ≈ 0.95) could be considered, although the significant spectral difference would require careful instrument correction.

  • Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measurement:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (ΦF_sample) can be calculated using the following equation: ΦF_sample = ΦF_standard × (Slope_sample / Slope_standard) × (n_sample² / n_standard²) where 'Slope' is the slope of the integrated fluorescence intensity vs. absorbance plot, and 'n' is the refractive index of the solvent.

Quantum_Yield_Workflow A Select Fluorescent Standard (Known ΦF) B Prepare Dilute Solutions (Sample & Standard) A->B C Measure Absorbance at λex B->C D Measure Emission Spectra (Same λex) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate ΦF_sample from Slopes & Refractive Indices F->G

Workflow for the relative determination of fluorescence quantum yield.
Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for its determination.

Methodology:

  • Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a pulsed LED) with an excitation wavelength close to the λmax of this compound, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

  • Measurement:

    • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

    • Acquire the fluorescence decay curve of the this compound solution.

  • Data Analysis:

    • The fluorescence decay data is fitted to an exponential decay model, typically after deconvolution with the IRF.

    • For a single exponential decay, the lifetime (τF) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value. The data is often fitted to a multi-exponential decay model to account for complex photophysics.

TCSPC_Workflow A Prepare Dilute RR198 Solution D Measure Fluorescence Decay of RR198 A->D B TCSPC System Setup (Pulsed Source, Fast Detector) C Measure Instrument Response Function (IRF) B->C B->D E Fit Decay Data (Deconvolution with IRF) C->E D->E F Determine Fluorescence Lifetime (τF) E->F

Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

While specific quantitative data on the fluorescence properties of this compound are scarce in the existing literature, its absorption characteristics are well-established. This guide provides the necessary framework and detailed experimental protocols for researchers to thoroughly characterize the photophysical properties of this widely used azo dye. A comprehensive understanding of its absorption, emission, quantum yield, and lifetime is essential for advancing its application in diverse scientific fields beyond the textile industry. The provided workflows and diagrams offer a clear and structured approach for undertaking such investigations.

References

"Degradation pathway of Reactive Red 198 under biotic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biotic degradation pathway of the azo dye Reactive Red 198 (RR-198). The extensive use of RR-198 in the textile industry and its potential environmental impact necessitates a thorough understanding of its microbial degradation. This document summarizes key research findings on the microorganisms, enzymatic mechanisms, metabolic intermediates, and optimal conditions involved in the breakdown of this complex dye molecule.

Microbial Mediators of this compound Degradation

A variety of microorganisms, primarily bacteria, have been identified for their capacity to decolorize and degrade this compound. These microorganisms often employ a two-stage process, initiating with an anaerobic reduction of the azo bond, followed by an aerobic degradation of the resulting aromatic amines.

Key bacterial strains that have demonstrated significant efficacy in the degradation of RR-198 include:

  • Bacillus cereus SKB12: Isolated from dye house effluent sludge, this strain has shown a high potential for RR-198 biotransformation.[1][2]

  • Enterobacter hormaechei SKB16: Also isolated from textile effluent, this bacterium works efficiently in microaerophilic conditions to break down RR-198.[1][2]

  • Alcaligenes sp. AP04: This strain, isolated from activated sludge of a textile printing wastewater treatment plant, can utilize RR-198 as a sole carbon source under aerobic conditions.[3][4]

  • A bacterial consortium of Enterococcus faecalis and Klebsiella variicola: This consortium has demonstrated high removal efficiency of RR-198 from aqueous environments.[5]

In addition to bacteria, other biological systems such as the hairy root cultures of Tagetes patula (Marigold) have also been shown to effectively decolorize and degrade this compound.[6]

Quantitative Data on Degradation Efficiency

The efficiency of this compound degradation is influenced by several physicochemical parameters. The following tables summarize the quantitative data on decolorization and degradation rates achieved by different microbial systems under optimized conditions.

Microorganism(s)Initial Dye Conc. (mg/L)Temperature (°C)pHIncubation Time (h)Decolorization/Removal Efficiency (%)Reference(s)
Bacillus cereus SKB12Not Specified406Not Specified80[1][2]
Enterobacter hormaechei SKB16Not Specified407Not Specified85[1][2]
Alcaligenes sp. AP0450-20025724~90[3][4]
Enterococcus faecalis & Klebsiella variicola consortium10-2537872>98[5]
Enterococcus faecalis & Klebsiella variicola consortium503787255.62[5]
Enterococcus faecalis & Klebsiella variicola consortium753787225.82[5]
Enterococcus faecalis & Klebsiella variicola consortium1003787215.42[5]

Enzymatic Machinery of Degradation

The biotic degradation of this compound is primarily an enzyme-driven process. Two key enzymes have been identified as crucial for the breakdown of this azo dye:

  • Azoreductase: This enzyme is responsible for the initial and rate-limiting step in the degradation of azo dyes. It catalyzes the reductive cleavage of the azo bond (-N=N-) under anaerobic or microaerophilic conditions, leading to the formation of colorless aromatic amines.[1][2] This process is often dependent on cofactors like NADH or NADPH as electron donors.[3][4]

  • Laccase: This copper-containing oxidase enzyme plays a role in the subsequent aerobic degradation of the aromatic amines produced by the action of azoreductase. Laccases are involved in the oxidation and detoxification of these potentially harmful intermediates.[1][2]

Degradation Pathway of this compound

The biodegradation of this compound proceeds through a series of metabolic steps, resulting in the formation of smaller, less toxic compounds. The following diagram illustrates the proposed degradation pathway by Bacillus cereus SKB12.

Degradation_Pathway_RR198 RR198 This compound AzoCleavage Azo Bond Cleavage (Azoreductase) RR198->AzoCleavage Metabolite1 Intermediate Metabolite 1 (e.g., Aromatic Amines) AzoCleavage->Metabolite1 Metabolite2 Intermediate Metabolite 2 AzoCleavage->Metabolite2 Oxidation Oxidative Degradation (Laccase, Peroxidases) Metabolite1->Oxidation Metabolite2->Oxidation FinalProducts Smaller, Non-toxic Compounds (e.g., organic acids, CO2, H2O) Oxidation->FinalProducts Experimental_Workflow cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage cluster_analysis Analysis AnaerobicBioreactor Anaerobic Bioreactor - Inoculated with microbial culture - RR-198 dye introduced - Sparged with N2 gas - Controlled temperature and pH AerobicBioreactor Aerobic Bioreactor - Effluent from anaerobic stage transferred - Aerated continuously - Controlled temperature and pH AnaerobicBioreactor->AerobicBioreactor Effluent Transfer Sampling Periodic Sampling AerobicBioreactor->Sampling Decolorization UV-Vis Spectrophotometry (Decolorization Assay) Sampling->Decolorization Metabolites HPLC / GC-MS (Metabolite Identification) Sampling->Metabolites EnzymeAssay Enzyme Activity Assays (Azoreductase, Laccase) Sampling->EnzymeAssay

References

Toxicology of Reactive Red 198 and its Degradation Byproducts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a widely used synthetic azo dye in the textile industry.[1] Due to incomplete exhaustion during the dyeing process, a significant amount of RR198 is discharged into wastewater, posing potential environmental and health risks.[2] Like many azo dyes, the toxicological profile of RR198 and its degradation byproducts is a subject of concern, primarily due to the potential formation of hazardous aromatic amines upon reductive cleavage of the azo bond.[3][4] This technical guide provides a comprehensive overview of the current knowledge on the toxicology of RR198 and its metabolites, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Data Presentation

The quantitative toxicological data for this compound is notably scarce in publicly available literature. The Safety Data Sheet for RR198 often indicates "no data available" for key toxicological endpoints.[5] This highlights a significant gap in the understanding of the specific toxicity of this compound. The following tables summarize the available data for RR198 and its known degradation byproducts.

Table 1: Quantitative Toxicological Data for this compound (RR198)

Toxicological EndpointSpecies/SystemValueReference
Acute Oral Toxicity (LD50)Not availableNo data available[5]
Acute Dermal Toxicity (LD50)Not availableNo data available[5]
Acute Inhalation Toxicity (LC50)Not availableNo data available[5]
Aquatic Toxicity (EC50)Vibrio fischeri27.5 ± 4.01 mg/L (parent form)[6]
Vibrio fischeri11.4 ± 3.68 mg/L (hydrolysed form)[6]
Genotoxicity (Ames Test)Salmonella typhimuriumNo data available[5]
CarcinogenicityNot availableNo data available[5]

Table 2: Quantitative Toxicological Data for Degradation Byproducts of this compound

Degradation ByproductToxicological EndpointSpecies/SystemValueReference
2-Aminonaphthol (2-Naphthylamine)CarcinogenicityHumanKnown human carcinogen (bladder cancer)[7][8][9]
GenotoxicityVariousGenotoxic[10]
Acute Toxicity (EC50)Vibrio fischeri0.1 ± 0.03 mg/L (as 1-amino-2-naphthol)[6]
p-Aminovinylsulfone ethyl disulfateAcute ToxicityNot availableNo data available
1-Aminotriazine, 3-pyridine sulfonic acidAcute ToxicityNot availableNo data available

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of azo dyes like RR198 are provided below. These are representative protocols synthesized from established methods.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances.[11]

Objective: To determine if RR198 or its degradation byproducts can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of histidine mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[12]

  • Plate Incorporation Method:

    • Prepare a top agar solution containing a trace amount of histidine and biotin.

    • To the molten top agar, add the bacterial culture, the test substance (RR198 or its byproduct at various concentrations), and the S9 mix (if required).

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[13]

Microtox® Assay (Acute Aquatic Toxicity)

The Microtox® assay is a rapid and sensitive test for assessing the acute toxicity of substances to aquatic life using the bioluminescent bacterium Vibrio fischeri.[14]

Objective: To determine the concentration of RR198 or its byproducts that causes a 50% reduction in the light output of Vibrio fischeri (EC50).

Methodology:

  • Reagent Preparation: Reconstitute the freeze-dried Vibrio fischeri bacteria in a reconstitution solution.

  • Sample Preparation: Prepare a series of dilutions of the test substance in a suitable diluent (e.g., 2% NaCl solution).

  • Exposure: Add a suspension of the bacteria to each dilution of the test substance and a control.

  • Incubation: Incubate the mixtures at a controlled temperature (e.g., 15°C) for specific time intervals (e.g., 5, 15, and 30 minutes).

  • Luminescence Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of light inhibition for each concentration relative to the control. Determine the EC50 value using statistical methods.[6]

Phytotoxicity Test using Vigna radiata

This test assesses the effects of a substance on seed germination and seedling growth.[15]

Objective: To evaluate the phytotoxicity of RR198 and its degradation byproducts on the germination and early growth of Vigna radiata (mung bean).

Methodology:

  • Seed Selection: Use healthy, uniform-sized seeds of Vigna radiata.

  • Exposure:

    • Place a set number of seeds (e.g., 10-20) in petri dishes lined with filter paper.

    • Moisten the filter paper with different concentrations of the test substance or with distilled water (as a control).

  • Incubation: Incubate the petri dishes in the dark at a controlled temperature (e.g., 25 ± 2°C) for a specified period (e.g., 5-7 days).

  • Data Collection:

    • Measure the germination percentage.

    • Measure the length of the radicle (root) and plumule (shoot) of the germinated seeds.

  • Data Analysis: Calculate the germination index and the percentage of growth inhibition compared to the control.[16][17]

Signaling Pathways and Mechanisms of Toxicity

Azo dyes are known to induce oxidative stress, which can lead to cellular damage.[18][19] A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-ARE pathway.[20] While direct evidence linking RR198 to this pathway is limited, it is a highly probable mechanism of its toxic action and that of its byproducts.

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and subsequent protection of the cell from oxidative damage.[5][21]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Azo Dye Metabolites) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1->Ub ubiquitinates Nrf2 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Ub->Proteasome Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nuc->Nrf2_Maf dimerizes with Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

References

Technical Guide: Solubility of Reactive Red 198 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Reactive Red 198, a widely used azo dye. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide outlines the typical solubility profile for reactive dyes of this class, provides a detailed experimental protocol for determining solubility, and presents a framework for data presentation.

Introduction to this compound

This compound (C.I. 18221) is a synthetic monoazo dye characterized by its vibrant red color and the presence of reactive groups.[1] Its molecular structure contains multiple sulfonic acid groups, which makes it highly soluble in water.[2][3][4][5] This high water solubility is essential for its primary application in the dyeing of cellulosic fibers like cotton.[2][4][5] However, for applications in research, analytical chemistry, and potentially in non-aqueous formulation development, understanding its solubility in organic solvents is crucial.

Reactive dyes, in general, are large, polar molecules. Their solubility in organic solvents is influenced by the polarity of the solvent, the dye's molecular structure, and the presence of functional groups capable of hydrogen bonding. Generally, reactive dyes exhibit limited solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents.

Qualitative Solubility of Reactive Azo Dyes

Based on the general characteristics of reactive azo dyes, the expected solubility of this compound in various classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding and have a relatively high dielectric constant. Reactive dyes may exhibit some degree of solubility in lower alcohols, which can increase with temperature.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have a high dielectric constant and are not hydrogen bond donors. They are generally good solvents for polar organic molecules. It is anticipated that this compound would show moderate to good solubility in solvents like DMF and DMSO.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): These are polar aprotic solvents and may dissolve small amounts of reactive dyes. One study noted the use of a 60% acetone in water mixture to desorb this compound from activated carbon, indicating some solubility in this mixed solvent system.

  • Esters (e.g., Ethyl Acetate): These are moderately polar solvents and are less likely to be effective solvents for highly polar and ionic dyes like this compound.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These are generally low polarity solvents and are not expected to be good solvents for this compound.

  • Hydrocarbons (e.g., Hexane, Toluene): These are non-polar solvents and are very unlikely to dissolve a polar, ionic dye like this compound.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a wide array of pure organic solvents is not available. Researchers are encouraged to determine these values experimentally based on their specific needs. The following table is provided as a template for organizing and presenting such experimental data.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventSolubility (g/L)Molar Solubility (mol/L)Observations
Alcohols MethanolData not availableData not available-
EthanolData not availableData not available-
IsopropanolData not availableData not available-
Ketones AcetoneData not availableData not available-
Methyl Ethyl KetoneData not availableData not available-
Esters Ethyl AcetateData not availableData not available-
Ethers Tetrahydrofuran (THF)Data not availableData not available-
Amides Dimethylformamide (DMF)Data not availableData not available-
Sulfoxides Dimethyl Sulfoxide (DMSO)Data not availableData not available-
Hydrocarbons TolueneData not availableData not available-
HexaneData not availableData not available-

Note: The data in this table is for illustrative purposes only and should be populated with experimentally determined values.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, followed by UV-Vis spectrophotometric analysis.

4.1. Materials and Equipment

  • This compound (analytical standard)

  • Organic solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Analytical balance

4.2. Experimental Procedure

  • Preparation of Standard Solutions:

    • Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., deionized water or a solvent in which it is freely soluble) to prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Calibration Curve Construction:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 518 nm) using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of the organic solvent to be tested. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25°C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal time to reach equilibrium.

    • After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any suspended solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The resulting concentration is the solubility of this compound in the tested organic solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Reactive Red 198 in Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Reactive Red 198 (RR198) is a high-performance bifunctional reactive azo dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and viscose. Its popularity stems from its brilliant red shade, good fastness properties, and high fixation efficiency. As a bifunctional dye, RR198 possesses two distinct reactive groups, which enables it to form highly stable covalent bonds with the fiber, enhancing the durability of the coloration. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, the fundamental mechanisms governing its interaction with cellulosic fibers, the kinetics of the dyeing process, and detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a complex anionic dye characterized by a single azo chromophore and two different reactive moieties: a monochlorotriazine (MCT) group and a sulfatoethylsulfone (SES) group, which acts as a precursor to the vinyl sulfone (VS) reactive group. Its key properties are summarized in the table below.

PropertyValue
C.I. Name This compound
CAS Number 145017-98-7
Molecular Formula C₂₇H₁₈ClN₇Na₄O₁₆S₅
Molecular Weight 984.21 g/mol
Dye Class Single Azo
Reactive Groups Monochlorotriazine (MCT), Sulfatoethylsulfone (SES)

General Mechanism of Reactive Dyeing

The application of reactive dyes to cellulosic fibers is a three-stage process designed to maximize dye uptake and covalent bond formation while minimizing the competing side reaction of hydrolysis.

  • Exhaustion: In a neutral aqueous solution, the dye is first adsorbed onto the fiber surface. This process is facilitated by the addition of an electrolyte, typically sodium chloride or sodium sulfate. The electrolyte neutralizes the negative surface charge (zeta potential) of the cellulose fiber in water, reducing the electrostatic repulsion between the anionic dye and the fiber and promoting dye migration from the solution to the fiber surface.[1]

  • Fixation: Covalent bond formation between the dye and the fiber is initiated by adding an alkali, such as sodium carbonate, which raises the pH of the dyebath to approximately 10.5-11.5.[2] This alkaline condition abstracts a proton from the hydroxyl groups of the cellulose, creating a highly nucleophilic cellulosate anion (Cell-O⁻). This anion then attacks the electrophilic centers on the reactive groups of the dye molecule.[2]

  • Wash-off: After the fixation stage, a significant amount of unfixed, hydrolyzed dye remains on the fiber. A rigorous washing process, often involving a series of hot and cold rinses and a soaping treatment, is essential to remove this unfixed dye. This step is critical for achieving good wet fastness properties and preventing color bleeding.[2]

G cluster_workflow General Reactive Dyeing Workflow Dye_Bath 1. Dye Exhaustion (Neutral pH, +Electrolyte) Fixation 2. Fixation (Alkaline pH, +Alkali) Dye_Bath->Fixation Add Alkali Wash_Off 3. Wash-off (Soaping, Rinsing) Fixation->Wash_Off Dyeing time elapsed Dyed_Fabric Final Dyed Fabric Wash_Off->Dyed_Fabric

A simplified workflow of the three main stages in reactive dyeing.

Specific Reaction Mechanisms of this compound

The bifunctional nature of RR198 allows it to react with cellulose via two distinct chemical pathways, which contributes to its high fixation yield, typically between 70-85% for bifunctional dyes.[3]

The monochlorotriazine ring is an electrophilic system. The cellulosate anion (Cell-O⁻) acts as a nucleophile and attacks the carbon atom bonded to the chlorine atom. This results in a nucleophilic substitution reaction, where the chlorine atom is displaced as a chloride ion (Cl⁻), forming a stable ether linkage between the dye and the cellulose fiber.

G cluster_MCT MCT Group Reaction (Nucleophilic Substitution) Dye_MCT Dye-Triazine-Cl (RR198 MCT Group) Product Dye-Triazine-O-Cellulose (Covalent Bond) Dye_MCT->Product Substitution Cell_OH Cellulose-OH Cell_O Cellulose-O⁻ (Nucleophile) Cell_OH->Cell_O  + OH⁻ Alkali Alkali (e.g., Na₂CO₃) Cell_O->Product Substitution Cl_ion Cl⁻

Reaction of the MCT group of RR198 with a cellulosate anion.

The sulfatoethylsulfone (Dye-SO₂-CH₂-CH₂-OSO₃⁻) group is not reactive itself but is a stable precursor. Under the alkaline conditions of the fixation stage, it undergoes a β-elimination reaction, releasing the sulfate group and forming the highly electrophilic vinyl sulfone (Dye-SO₂-CH=CH₂) moiety. The cellulosate anion then attacks the terminal carbon of the vinyl group in a nucleophilic conjugate (Michael) addition reaction, forming a second, highly stable ether bond.

G cluster_VS VS Group Reaction (Michael Addition) Dye_SES Dye-SO₂CH₂CH₂OSO₃⁻ (SES Precursor) Dye_VS Dye-SO₂CH=CH₂ (Active Vinyl Sulfone) Dye_SES->Dye_VS Elimination (+OH⁻) Product Dye-SO₂CH₂CH₂-O-Cellulose (Covalent Bond) Dye_VS->Product Addition Cell_O Cellulose-O⁻ (Nucleophile) Cell_O->Product Addition

Activation of the SES group and subsequent reaction with cellulose.

The primary factor reducing the efficiency of reactive dyeing is the hydrolysis of the dye. In the alkaline dyebath, hydroxide ions (OH⁻) from water are also present and act as competing nucleophiles. They can react with both the MCT and VS groups of the dye in reactions analogous to those with cellulose. The resulting hydrolyzed dye is no longer capable of forming a covalent bond with the fiber and must be removed during the wash-off stage, contributing to colored effluent.[2] Controlling temperature and pH is crucial to favor the fixation reaction over hydrolysis.[4]

G cluster_competition Fixation vs. Hydrolysis cluster_fixation Fixation (Desired) cluster_hydrolysis Hydrolysis (Undesired) Active_Dye Active RR198 (MCT or VS form) Fixed_Dye Dye-O-Cellulose (Fixed Color) Active_Dye->Fixed_Dye Reaction with Fiber Hydrolyzed_Dye Dye-OH (Inactive Dye) Active_Dye->Hydrolyzed_Dye Reaction with Water Cell_O Cellulose-O⁻ OH_ion OH⁻ (from water) G cluster_hplc_workflow Workflow for Hydrolysis Kinetics via HPLC A 1. Prepare Dyebath (Dye + Salt) B 2. Add Alkali (Start Timer) A->B C 3. Withdraw Aliquots (at time intervals) B->C D 4. Quench Reaction (Neutralize to pH 7) C->D E 5. HPLC Analysis (Separate Hydrolyzed/ Unhydrolyzed Dye) D->E F 6. Calculate Rate Constant (k) E->F G cluster_fixation_workflow Workflow for Fixation Efficiency Measurement A 1. Dye Fabric Sample (Measure Initial Dyebath Abs, A₀) B 2. Measure Residual Dyebath (Measure Final Dyebath Abs, A₁) A->B C 3. Rigorous Wash-off (Collect all wash liquors) B->C D 4. Measure Wash Liquor (Measure Wash Abs, A₂) C->D E 5. Calculate % Fixation %F = [(A₀-A₁-A₂) / (A₀-A₁)] * 100 D->E

References

Methodological & Application

Application Notes and Protocols for Reactive Red 198 in Water Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Red 198 (RR198) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers.[1][2] However, its complex aromatic structure makes it a persistent and recalcitrant pollutant in textile wastewater, posing significant environmental challenges.[2][3] Due to its stability and representative nature of reactive dyes, RR198 serves as an excellent model pollutant for evaluating the efficacy of various water treatment technologies. These application notes provide detailed protocols and data for researchers and scientists engaged in developing and optimizing methods for the removal of RR198 from aqueous solutions.

Analytical Methods for Quantification

The concentration of this compound in aqueous solutions is typically determined spectrophotometrically. The maximum absorbance wavelength (λmax) for RR198 is consistently reported to be 518 nm or 520 nm.[4][5][6][7]

Protocol: Spectrophotometric Quantification of RR198

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelength: Set the spectrophotometer to measure absorbance at 518 nm.

  • Calibration Curve:

    • Prepare a stock solution of RR198 (e.g., 1000 mg/L) by dissolving a known weight of the dye in distilled water.

    • Prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 50, 100 mg/L) by diluting the stock solution.

    • Measure the absorbance of each standard solution at 518 nm.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement:

    • Take a sample of the treated water. If necessary, centrifuge or filter the sample to remove any suspended solids.

    • Measure the absorbance of the sample at 518 nm.

    • Determine the concentration of RR198 in the sample using the calibration curve.

  • Calculation of Removal Efficiency: The removal percentage can be calculated using the following equation: Removal (%) = [(C₀ - Cₑ) / C₀] * 100 Where:

    • C₀ is the initial concentration of RR198.

    • Cₑ is the final or equilibrium concentration of RR198.[8]

Adsorption Studies

Adsorption is a widely investigated method for RR198 removal due to its simplicity and high efficiency.[8] Various adsorbents have been tested, with chitosan and iron-based materials showing significant promise.

Adsorption onto Chitosan

Chitosan, a biopolymer derived from shrimp shells, has demonstrated high adsorption capacity for RR198.[1][9]

Experimental Protocol: Batch Adsorption with Chitosan

  • Prepare RR198 Solution: Prepare a solution of RR198 with the desired initial concentration (e.g., 100 mg/L) in a flask.

  • Adjust pH: Adjust the pH of the solution to the optimal level, which is reported to be 5.[1][9] Use 0.1 N HCl or NaOH for pH adjustment.

  • Add Adsorbent: Add a known amount of chitosan (e.g., 1 g/L) to the RR198 solution.[1][9]

  • Agitation: Place the flask in a thermostatic incubator shaker and agitate at a constant speed (e.g., 120 rpm) and temperature (e.g., 20°C).[1][9]

  • Sampling: Withdraw samples at specific time intervals (e.g., 0, 10, 20, 30, 40 minutes) to determine the concentration of RR198.[9]

  • Analysis: Centrifuge the withdrawn samples and measure the absorbance of the supernatant using a spectrophotometer at 518 nm.

  • Calculate Adsorption Capacity: The amount of RR198 adsorbed per unit mass of chitosan (qₑ, in mg/g) can be calculated as follows: qₑ = (C₀ - Cₑ) * V / m Where:

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).[8]

Table 1: Optimal Conditions for RR198 Adsorption by Chitosan

ParameterOptimal ValueReference
pH5[1][9]
Temperature20°C[1][9]
Chitosan Dose1 g/L[1][9]
Contact Time40 minutes[9]
Maximum Adsorption Capacity (Qmax)500 mg/g[1][9]
Adsorption onto Iron Filings

Iron filings, a waste material, have been shown to be an effective and inexpensive adsorbent for RR198.[4]

Experimental Protocol: Batch Adsorption with Iron Filings

  • Prepare RR198 Solution: Prepare RR198 solutions of varying initial concentrations (e.g., 40-400 mg/L).

  • Adjust pH: Adjust the pH to the optimal value of 3.[4]

  • Add Adsorbent: Add a specific dose of iron filings (e.g., 0.1-1 g) to the solution.[4]

  • Agitation: Agitate the mixture for a predetermined contact time (e.g., 5-120 minutes).[4]

  • Analysis: Separate the iron filings and measure the final RR198 concentration in the supernatant spectrophotometrically at 520 nm.[4]

Table 2: Optimal Conditions and Efficiency for RR198 Adsorption by Iron Filings

ParameterOptimal Value / RangeResultReference
pH3Maximum adsorption capacity[4]
Contact Time60 minutesMaximum adsorption[4]
Adsorbent Dose1 g97.28% removal (at 100 mg/L initial concentration)[4]
Initial Concentration100 mg/L99.2% removal (with 0.8 g dose and 120 min contact time)[4]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading the complex structure of RR198 through the generation of highly reactive radicals.

Ozonation (O₃) and Peroxone (O₃/H₂O₂)

Ozone-based processes are powerful methods for RR198 degradation. The addition of hydrogen peroxide (H₂O₂) can enhance the process by promoting the formation of hydroxyl radicals.[5]

Experimental Protocol: Ozonation and Peroxone Treatment

  • Prepare RR198 Solution: Prepare a 200 mg/L solution of RR198.[5]

  • Adjust pH: Adjust the solution pH. Alkaline conditions (e.g., pH 9) generally favor degradation.[5]

  • Ozonation: Bubble ozone gas through the solution at a constant rate.

  • Peroxone Process: For the O₃/H₂O₂ process, add an optimal concentration of H₂O₂ (e.g., 0.03 mol/L) to the solution before or during ozonation.[5]

  • Sampling and Analysis: Take samples at regular intervals (e.g., every 10 minutes for 40 minutes) and measure the RR198 concentration and Chemical Oxygen Demand (COD) to assess both decolorization and mineralization.[5][7]

Table 3: Performance of Ozone-Based AOPs for RR198 Degradation

ProcessOptimal pHOptimal H₂O₂ DoseReaction TimeBOD₅/COD RatioReference
O₃Alkaline-40 min0.59[5]
O₃/H₂O₂90.03 mol/L40 min0.63[5]
PersulfateAlkaline12 mM (Persulfate)40 min0.73[5]

Photocatalysis

Photocatalysis utilizes semiconductor materials and a light source to generate reactive oxygen species for pollutant degradation.

ZnO-Nd Nanoparticle Photocatalysis

Neodymium-doped zinc oxide (ZnO-Nd) nanoparticles have shown high efficiency in the photocatalytic degradation of RR198.[10]

Experimental Protocol: Photocatalysis with ZnO-Nd

  • Catalyst Suspension: Prepare a suspension of the ZnO-Nd nano-photocatalyst in the RR198 solution (e.g., 0.10 g/L catalyst dosage).[10]

  • pH Adjustment: Adjust the pH of the synthetic wastewater to the optimal value of 5.[10]

  • Photoreactor: Use a suitable photoreactor, such as a falling-film reactor, equipped with a light source (e.g., UV lamp).[10]

  • Irradiation: Irradiate the solution for a specific hydraulic retention time (HRT), for example, up to 120 minutes.[10]

  • Analysis: Collect samples at different time points and analyze the RR198 concentration to determine the decolorization efficiency.[10]

Table 4: Performance of ZnO-Nd Photocatalyst for RR198 Decolorization

Initial Dye ConcentrationCatalyst DosagepHHRT for ~100% DecolorizationReference
10 ppm0.10 g/L590 min[10]
20 ppm0.10 g/L5175 min[10]

Biodegradation

Microbial degradation offers an environmentally friendly approach to breaking down RR198 into less harmful compounds.

Bacterial Degradation

Specific bacterial strains have been identified that can efficiently decolorize and degrade RR198.[11][12]

Experimental Protocol: Microbial Degradation

  • Inoculum Preparation: Cultivate the selected bacterial strain (e.g., Bacillus cereus or Enterobacter hormaechei) in a suitable growth medium.

  • Decolorization Assay:

    • Prepare a mineral salt medium containing RR198 as the sole carbon source.

    • Inoculate the medium with the bacterial culture.

    • Incubate under optimized conditions (e.g., pH 6-7, 40°C, microaerophilic conditions).[11]

  • Monitoring: Monitor the decolorization by measuring the absorbance of the supernatant at regular intervals.

  • Analysis of Degradation Products: Utilize techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the metabolic byproducts and confirm biodegradation.[11]

Table 5: Optimal Conditions for Biodegradation of RR198

Bacterial StrainOptimal pHOptimal TemperatureConditionDecolorization EfficiencyReference
Bacillus cereus SKB12640°CMicroaerophilic80%[11]
Enterobacter hormaechei SKB16740°CMicroaerophilic85%[11]
Alcaligenes sp. AP04725°CAerobic~90% within 24h[12]

Visualizations

Experimental Workflow for Water Treatment Studies

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Process cluster_analysis Analysis cluster_characterization Further Characterization (Optional) A Prepare RR198 Stock Solution B Prepare Working Solutions A->B C Adjust Initial pH B->C D Introduce Treatment Agent (Adsorbent, Catalyst, Microbe, Oxidant) C->D E Agitate / Irradiate / Incubate (Controlled Conditions) D->E F Sample Collection at Intervals E->F G Separate Solids (Centrifuge / Filter) F->G H Spectrophotometric Analysis (Quantify RR198) G->H I Calculate Removal Efficiency H->I J COD / TOC Analysis I->J K Degradation Product Analysis (HPLC, GC-MS) I->K Degradation_Pathway RR198 This compound (Azo Dye Structure) Cleavage Azo Bond Cleavage (-N=N-) RR198->Cleavage Azoreductase / Hydroxyl Radicals Intermediates Aromatic Amines (e.g., Naphthalenic & Benzoic derivatives) Cleavage->Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening Laccase / Peroxidase / •OH Simpler Smaller Aliphatic Compounds RingOpening->Simpler Mineralization Mineralization Simpler->Mineralization EndProducts CO₂, H₂O, Inorganic Ions (Cl⁻, SO₄²⁻, NO₃⁻) Mineralization->EndProducts

References

Application Notes and Protocols for Collagen Staining in Biological Samples Utilizing a Reactive Azo Dye

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Red 198 is a water-soluble, anionic azo dye with a complex aromatic structure.[1][2][3] While its primary application lies within the textile industry for dyeing cotton-based products, its utility as a biological stain is not well-documented in scientific literature.[1][3] In contrast, Picro-Sirius Red (PSR), which incorporates the structurally similar sulfonated azo dye Sirius Red F3B, is a widely established and highly specific method for the visualization and quantification of collagen fibers in tissue sections.[4][5] The specificity of PSR staining, particularly when combined with polarized light microscopy, makes it a superior technique for collagen detection compared to traditional trichrome stains like Masson's or van Gieson's methods.[4][6] This document provides a detailed protocol for Picro-Sirius Red staining as a robust method for labeling collagen in biological samples, a technique that may serve as a viable alternative given the lack of established protocols for this compound in this application.

Principle of Staining

The Picro-Sirius Red staining method relies on the interaction between the dye molecules and collagen fibers. The elongated, anionic sulfonate groups of the Sirius Red dye align with the cationic groups on collagen molecules. This alignment is further enhanced by the presence of picric acid, which suppresses the staining of non-collagenous proteins. The organized, parallel arrangement of the dye molecules on the collagen fibers enhances their natural birefringence, making them appear brightly colored under polarized light.[5][6] Thicker collagen fibers, such as type I collagen, typically appear yellow to red, while thinner fibers, like type III collagen, often exhibit a greenish hue. However, it is important to note that fiber color can also be influenced by fiber orientation and packing density.[7]

Experimental Protocol: Picro-Sirius Red Staining

This protocol outlines the steps for staining paraffin-embedded tissue sections with Picro-Sirius Red.

Materials and Reagents:

  • Picro-Sirius Red Solution (0.1% w/v Sirius Red in saturated aqueous Picric Acid)

  • Acidified Water (0.5% Acetic Acid in distilled water)

  • Ethanol (70%, 95%, and 100%)

  • Xylene or xylene substitute

  • Deparaffinized and rehydrated tissue sections on slides

  • Staining jars

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.

    • Rinse gently in distilled water.

  • Staining:

    • Incubate the slides in the Picro-Sirius Red solution for 60 minutes at room temperature.[4] This extended incubation allows for the dye to fully penetrate and bind to the collagen fibers.

  • Rinsing:

    • Wash the slides in two changes of acidified water.[4] This step removes excess, non-specifically bound dye.

  • Dehydration and Mounting:

    • Dehydrate the sections rapidly through sequential immersions in 70%, 95%, and 100% ethanol. Hasty dehydration is recommended to preserve the yellow background staining of cytoplasm if bright-field microscopy is also intended.[5]

    • Clear the slides in two changes of xylene for 5 minutes each.

    • Mount the coverslip using a permanent mounting medium.

Data Presentation

Quantitative analysis of collagen staining can be performed using image analysis software on images captured under polarized light. The following table summarizes key parameters that can be quantified.

ParameterDescriptionTypical Units
Collagen Area Fraction The percentage of the total tissue area that is positively stained for collagen.%
Fiber Density The number of distinct collagen fibers per unit area.Fibers/mm²
Fiber Thickness The average width of the collagen fibers.µm
Birefringence Intensity The intensity of light emitted from stained collagen fibers under polarized light, which can correlate with fiber organization.Arbitrary Units (AU)

Note: The specific values obtained will be dependent on the tissue type, species, and experimental conditions.

Visualization of Methodologies

Experimental Workflow for Picro-Sirius Red Staining

G Picro-Sirius Red Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining Processing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Rinse_H2O Rinse (Distilled Water) Rehydration->Rinse_H2O PSR_Stain Picro-Sirius Red Staining (60 minutes) Rinse_H2O->PSR_Stain Incubate Acid_Wash Acidified Water Wash PSR_Stain->Acid_Wash Wash Dehydration Dehydration (Ethanol Series) Acid_Wash->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Analysis Image Acquisition & Quantitative Analysis Mounting->Analysis Proceed to

Caption: A flowchart illustrating the key steps in the Picro-Sirius Red staining protocol.

Conceptual Diagram of Picro-Sirius Red Interaction with Collagen

G Mechanism of Picro-Sirius Red Staining cluster_collagen Collagen Fibril cluster_dye Picro-Sirius Red Collagen Collagen Molecule (+ charged residues) Birefringence Polarized Light Visualization Collagen->Birefringence Enhanced Birefringence Sirius_Red Sirius Red Dye (- charged sulfonate groups) Sirius_Red->Collagen Electrostatic Interaction Picric_Acid Picric Acid

Caption: A diagram showing the electrostatic interaction between Sirius Red and collagen.

References

Application Note: Adsorption Kinetics of Reactive Red 198 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive dyes, such as Reactive Red 198 (RR 198), are widely used in the textile industry due to their vibrant colors and excellent stability.[1] However, a significant portion of these dyes is lost during the dyeing process and discharged into wastewater, posing a considerable environmental threat.[1] Activated carbon has emerged as a highly effective adsorbent for the removal of such dyes from aqueous solutions due to its large surface area and porous structure.[2] Understanding the adsorption kinetics is crucial for optimizing the design of wastewater treatment systems. This document provides a detailed protocol for studying the adsorption kinetics of RR 198 onto activated carbon and summarizes key quantitative data from relevant studies.

Experimental Protocols

This section details the methodology for conducting batch adsorption experiments to determine the kinetics of RR 198 removal by activated carbon.

1. Materials and Reagents

  • This compound (RR 198) dye

  • Activated Carbon (commercial or prepared from precursors like walnut shells)[3]

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Distilled or deionized water

  • Stoppered conical flasks (100 mL or 250 mL)

  • Thermostatic shaker or multiposition magnetic stirrer[4]

  • UV-Vis Spectrophotometer or HPLC system[5]

  • pH meter

  • Centrifuge or filtration apparatus

2. Preparation of Solutions

  • Adsorbate (RR 198) Stock Solution: Prepare a stock solution of 1000 mg/L by dissolving a precisely weighed amount of RR 198 dye in distilled water.[2]

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 20 to 250 mg/L) by diluting the stock solution with distilled water.[2][4]

3. Batch Adsorption Kinetic Experiments

  • Place a fixed amount of activated carbon (e.g., 0.5 g/L to 10 g/L) into a series of stoppered conical flasks.[2][3]

  • Add a fixed volume (e.g., 80-100 mL) of the RR 198 working solution of a specific initial concentration to each flask.[2][4]

  • Adjust the initial pH of the solutions to the desired value (e.g., in the range of 3-9) using 0.1 M HCl or 0.1 M NaOH.[3] The optimal pH for RR 198 adsorption is typically acidic, around pH 3.[6]

  • Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25, 35, 45 °C) and agitation speed (e.g., 100-150 rpm).[2][3]

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).[2][6]

  • Separate the activated carbon from the solution immediately after sampling by centrifugation (e.g., 5000 rpm for 5 min) or filtration.[7]

  • Analyze the residual concentration of RR 198 in the supernatant/filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength or an HPLC system.[5]

  • The amount of dye adsorbed at time t, qt (mg/g), is calculated using the following equation: qt = (C0 - Ct) * V / m where:

    • C0 is the initial dye concentration (mg/L).

    • Ct is the dye concentration at time t (mg/L).

    • V is the volume of the solution (L).

    • m is the mass of the adsorbent (g).

Experimental Workflow

Adsorption_Kinetics_Workflow cluster_prep cluster_exp prep 1. Preparation of Materials prep_adsorbent Prepare Activated Carbon (weighing) prep->prep_adsorbent prep_adsorbate Prepare RR 198 Solution (stock & dilutions) prep->prep_adsorbate experiment 2. Batch Adsorption Experiment prep_adsorbent->experiment prep_adsorbate->experiment params Set Parameters: - pH - Temperature - Adsorbent Dose - Initial Concentration experiment->params agitation Place on Shaker (constant agitation) experiment->agitation sampling 3. Sample Collection & Analysis agitation->sampling collection Withdraw samples at time intervals sampling->collection separation Separate Adsorbent (Centrifuge/Filter) collection->separation analysis Measure Residual Dye Conc. (Spectrophotometer/HPLC) separation->analysis data_analysis 4. Data Analysis analysis->data_analysis calc Calculate Adsorption Capacity (qt) data_analysis->calc modeling Fit Data to Kinetic Models (Pseudo-First & Second Order) calc->modeling

Caption: Workflow for batch adsorption kinetics study.

Data Presentation: Adsorption Parameters and Kinetic Models

The efficiency of the adsorption process is influenced by several operational parameters. The kinetic data are commonly fitted to pseudo-first-order and pseudo-second-order models to understand the adsorption mechanism.

Table 1: Influence of Operational Parameters on RR 198 Adsorption

ParameterOptimal Value/TrendRationale/ObservationSource
Solution pH 3Maximum removal is observed in acidic conditions.[3][6]
Contact Time 40 - 60 minAdsorption is rapid initially due to abundant active sites, then slows down as equilibrium is approached.[3][6]
Adsorbent Dosage 0.5 - 2.5 g/LRemoval efficiency increases with dosage due to more available surface area.[3]
Temperature Increases with temp.The adsorption process is often endothermic.[3][8]
Initial Dye Conc. VariesAdsorption capacity (mg/g) increases with initial concentration.[9]

Kinetic Models

  • Pseudo-First-Order Model: Assumes the adsorption rate is proportional to the number of unoccupied sites.

    • Equation: log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

  • Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.[10]

    • Equation: t / q_t = 1 / (k_2 * q_e^2) + (1 / q_e) * t

Studies consistently show that the adsorption of RR 198 onto activated carbon is best described by the pseudo-second-order kinetic model, as indicated by higher correlation coefficients (R² > 0.98).[5][11] This suggests that the rate-limiting step is likely chemical adsorption.[10]

Table 2: Representative Kinetic Parameters for RR 198 Adsorption on Activated Carbon

Kinetic ModelParameterValueSource
Pseudo-First-Order qe,cal (mg/g)Varies[5][11]
k1 (1/min)Varies[5][11]
< 0.98[5][11]
Pseudo-Second-Order qe,cal (mg/g)Varies[5][11]
k2 (g/mg·min)Varies[5][11]
> 0.98[5][11]

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the adsorbate concentration in the liquid phase and on the adsorbent's surface at a constant temperature.

  • Langmuir Isotherm: Describes monolayer adsorption on a homogeneous surface.[12]

  • Freundlich Isotherm: An empirical model for multilayer adsorption on a heterogeneous surface.[12]

The equilibrium data for RR 198 adsorption often fits the Langmuir isotherm well, indicating monolayer coverage on the activated carbon surface.[3][5][6]

Table 3: Representative Isotherm Parameters for RR 198 Adsorption

Isotherm ModelParameterValueSource
Langmuir qmax (mg/g)79.15[3]
KL (L/mg)Varies[3]
> 0.95[3][6]
Freundlich KF ((mg/g)(L/mg)1/n)Varies[5]
nVaries[5]
Varies[5]

References

Application Notes and Protocols for the Photocatalytic Degradation of Reactive Red 198 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Reactive Red 198 (RR198) using titanium dioxide (TiO₂) as a photocatalyst. This process is a prominent example of Advanced Oxidation Processes (AOPs) for the remediation of colored effluents from textile and other industries.

Introduction

This compound is a widely used anionic azo dye known for its complex aromatic structure, making it resistant to conventional wastewater treatment methods. Photocatalysis using TiO₂ has emerged as an effective technique for the degradation and mineralization of such recalcitrant organic pollutants.[1][2][3] When TiO₂ is irradiated with UV light of sufficient energy, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize organic molecules, leading to their decomposition into simpler and less harmful compounds like CO₂, H₂O, and mineral acids.[4]

This document outlines the key experimental parameters influencing the degradation efficiency, provides detailed protocols for conducting the experiment, and presents a summary of quantitative data from various studies.

Key Experimental Parameters and Data Summary

The efficiency of photocatalytic degradation of RR198 is influenced by several operational parameters. The optimal conditions are crucial for achieving maximum degradation.

Table 1: Effect of Experimental Parameters on the Degradation of this compound using TiO₂

ParameterInvestigated RangeOptimal Value/RangeDegradation Efficiency (%)Reference(s)
Initial Dye Concentration 10 - 250 mg/LLower concentrations generally lead to higher efficiencyA decrease in efficiency from 100% to 97% was observed when the concentration increased from 100 to 250 mg/L.[3]
Catalyst (TiO₂) Dosage 0.4 - 2.5 g/L1.0 - 2.25 g/LEfficiency increased from 97% to 100% as the dose increased from 0.4 to 1.0 g/L. An optimum of 2.25 g/L resulted in 98% removal.[3]
pH of the Solution 3 - 10Acidic pH (around 3-4) is generally favored.Degradation efficiency decreased from 100% to 94% as pH increased from 4 to 10.[3]
Reaction Time 30 - 180 minDependent on other parameters; generally, longer times lead to higher degradation.Up to 100% degradation has been reported within 60-120 minutes under optimal conditions.
Light Source UV-A, UV-C, SunlightUV-C and sunlight have been shown to be effective.The choice of light source impacts the rate of photocatalyst activation.[1]
Addition of H₂O₂ VariesCan enhance degradation up to an optimal concentration.The addition of H₂O₂ can increase the generation of hydroxyl radicals.[1]

Experimental Protocols

This section provides detailed protocols for the preparation of the TiO₂ photocatalyst and the photocatalytic degradation experiment.

Preparation of TiO₂ Photocatalyst (General Procedure)

While commercially available TiO₂ (like Degussa P25) is commonly used, researchers may synthesize doped or modified TiO₂ to enhance its photocatalytic activity. A general sol-gel method for preparing N, Fe co-doped TiO₂ is described below as an example.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol

  • Urea

  • Ferric nitrate

  • Deionized water

Protocol:

  • Prepare a solution of ethanol and deionized water.

  • Slowly add Titanium (IV) isopropoxide to the solution while stirring vigorously.

  • In a separate beaker, dissolve urea and ferric nitrate in deionized water.

  • Add the dopant solution to the titania sol dropwise under continuous stirring.

  • Continue stirring for several hours to form a homogeneous gel.

  • Age the gel for 24-48 hours at room temperature.

  • Dry the gel in an oven at 80-100 °C to remove the solvent.

  • Calcinate the dried powder in a muffle furnace at a specified temperature (e.g., 400-500 °C) for several hours to obtain the crystalline TiO₂ nanoparticles.

  • Characterize the synthesized catalyst using techniques such as XRD, SEM, TEM, and UV-Vis DRS to determine its crystal structure, morphology, particle size, and bandgap energy.

Photocatalytic Degradation of this compound

Materials and Equipment:

  • This compound dye

  • TiO₂ photocatalyst (e.g., Degussa P25 or synthesized)

  • Photoreactor (with a UV lamp, e.g., mercury vapor lamp)

  • Magnetic stirrer

  • pH meter

  • Beakers and volumetric flasks

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Protocol:

  • Preparation of RR198 Stock Solution: Prepare a stock solution of RR198 (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. Prepare working solutions of desired concentrations by diluting the stock solution.

  • Experimental Setup:

    • Place a known volume of the RR198 working solution into the photoreactor.

    • Add the desired amount of TiO₂ photocatalyst to the solution.

    • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to ensure that adsorption-desorption equilibrium is reached between the dye and the TiO₂ surface.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment to keep the photocatalyst suspended.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.

  • Sample Analysis:

    • Immediately centrifuge the collected sample to separate the TiO₂ particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of RR198 (approximately 518 nm) using a UV-Vis spectrophotometer.[5][6]

  • Data Analysis: Calculate the degradation efficiency of RR198 at each time point using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

  • Kinetic Study: The photocatalytic degradation of RR198 often follows the Langmuir-Hinshelwood (L-H) model, which can be simplified to a pseudo-first-order kinetic model for low dye concentrations. The rate constant can be determined by plotting ln(C₀/C) versus time.

Visualization of Workflow and Mechanism

To better understand the experimental process and the underlying scientific principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_dye Prepare RR198 Solution add_catalyst Add TiO₂ to Dye Solution prep_dye->add_catalyst prep_catalyst Weigh TiO₂ Catalyst prep_catalyst->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_stir Stir in Dark (Equilibrium) adjust_ph->dark_stir uv_irrad UV Irradiation dark_stir->uv_irrad sampling Collect Samples at Intervals uv_irrad->sampling centrifuge Centrifuge Samples sampling->centrifuge measure_abs Measure Absorbance (UV-Vis) centrifuge->measure_abs calc_deg Calculate Degradation % measure_abs->calc_deg

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalytic_Mechanism cluster_tio2 TiO₂ Particle cluster_reactions Reactions in Solution VB Valence Band (VB) CB Conduction Band (CB) VB->CB e⁻ h_plus h⁺ (hole) e_minus e⁻ (electron) H2O H₂O OH_rad •OH (Hydroxyl Radical) H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad •O₂⁻ (Superoxide Radical) O2->O2_rad RR198 This compound Degradation_Products Degradation Products (CO₂, H₂O, etc.) RR198->Degradation_Products h_plus->H2O Oxidation h_plus->OH_neg Oxidation e_minus->O2 Reduction OH_rad->RR198 Oxidation O2_rad->RR198 Oxidation UV UV Light (hν ≥ Ebg) UV->VB Photoexcitation

Caption: Proposed mechanism for the photocatalytic degradation of this compound using TiO₂.

References

Application Note: Quantitative Analysis of Reactive Red 198 Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Reactive Red 198, a widely used azo dye in the textile industry. The protocol described herein is applicable for the analysis of this compound in aqueous solutions and wastewater samples. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to ensure reliable and reproducible results.

Introduction

This compound (RR 198) is a synthetic anionic azo dye extensively used in the textile industry for dyeing cellulosic fibers due to its vibrant color and excellent wash fastness. However, the release of untreated or partially treated effluents containing RR 198 into aquatic ecosystems poses significant environmental and health concerns. The complex aromatic structure of RR 198 makes it resistant to biodegradation, and it can be toxic and carcinogenic. Therefore, a sensitive and accurate analytical method for the quantification of RR 198 is crucial for environmental monitoring, wastewater treatment process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity, making it a suitable technique for the analysis of RR 198.

Analytical Method: HPLC-UV/Vis

This section outlines the materials, instrumentation, and procedures for the quantitative analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • N-Cetyl-N,N,N-trimethylammonium bromide (CTAB) (analytical grade)

    • This compound standard (analytical grade)

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

2. Chromatographic Conditions

A validated HPLC method for the determination of this compound utilizes an isocratic mobile phase for separation.

ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v) containing 0.45 M N-Cetyl-N,N,N-trimethylammonium bromide (CTAB)[1]
Flow Rate 0.6 mL/minute[1]
Column Temperature Ambient (20-25°C)[1]
Injection Volume 20 µL
Detection UV-Vis at 518 nm[2]
Retention Time Approximately 7.8 minutes[1]

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in a 100 mL volumetric flask with HPLC grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with HPLC grade water to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

2. Sample Preparation

  • Aqueous Samples (e.g., Wastewater):

    • Collect the sample in a clean container.

    • Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.[1]

    • If the expected concentration of this compound is high, dilute the sample with HPLC grade water to fall within the calibration range.

    • Transfer the filtered (and diluted, if necessary) sample into an HPLC vial for analysis.

3. Calibration Curve Construction

  • Inject 20 µL of each working standard solution into the HPLC system.

  • Record the peak area corresponding to this compound at its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

4. Sample Analysis

  • Inject 20 µL of the prepared sample into the HPLC system.

  • Identify the this compound peak based on the retention time obtained from the standard analysis.

  • Record the peak area of the analyte in the sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following table summarizes typical validation parameters for HPLC analysis of azo dyes.

Validation ParameterTypical SpecificationDescription
Linearity (R²) ≥ 0.999The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Range 0.1 - 1.2 mg/L[1]The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) Typically in the range of 0.01-0.05 mg/kgThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Typically in the range of 0.04-0.15 mg/kgThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) 95 - 105%The closeness of the test results obtained by the method to the true value.
Precision (% RSD) ≤ 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity No interfering peaks at the retention time of the analyteThe ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Data Presentation

The quantitative results from the analysis of multiple samples can be summarized in a table for easy comparison.

Sample IDRetention Time (min)Peak AreaCalculated Concentration (mg/L)
Sample 17.821254360.85
Sample 27.81897650.61
Sample 37.831543211.04

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Standard_Prep Standard Solution Preparation Calibration Calibration Curve Construction Standard_Prep->Calibration Sample_Prep Sample Preparation (Filtration/Dilution) HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification Calibration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for the quantification of this compound.

analytical_method_validation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Reliability Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Method Analytical Method Method->Linearity Method->Accuracy Method->Precision Method->Specificity

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: Quantification of Reactive Red 198 in Textile Effluent Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 198 (RR198) is a widely used azo dye in the textile industry. Due to incomplete exhaustion during the dyeing process, a significant amount of this dye is released into textile wastewater, posing a considerable environmental concern. Accurate and reliable quantification of RR198 in textile effluent is crucial for monitoring wastewater treatment efficiency and ensuring regulatory compliance. This application note provides a detailed protocol for the quantification of this compound in textile effluent using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C27H18ClN7Na4O16S5
Molecular Weight 984.21 g/mol
CAS Number 145017-98-7
Class Monoazo Reactive Dye
Appearance Dark red powder[1]
Maximum Absorbance (λmax) ~520 nm

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the quantification of this compound.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

  • RP-C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Solid-Phase Extraction (SPE) manifold and cartridges (C18)

  • Filtration assembly with 0.45 µm membrane filters

  • Vortex mixer

  • Ultrasonic bath

  • Standard laboratory glassware

Reagents and Standards
  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • N-Cetyl-N,N,N-trimethylammonium bromide (CTAB)

  • Buffer solution components (e.g., phosphate or borate buffers) to adjust pH to 7.92

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Solid-Phase Extraction (SPE) cartridges (C18)

Standard Solution Preparation

Stock Standard Solution (100 ppm): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of HPLC grade water to obtain a 100 ppm stock solution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations within the expected linear range of the analysis (e.g., 0.1, 0.2, 0.5, 1.0, and 1.2 ppm).

Sample Preparation from Textile Effluent

A solid-phase extraction (SPE) method is recommended for the extraction and pre-concentration of this compound from the complex textile effluent matrix.

  • Sample Collection: Collect the textile effluent sample in a clean glass container.

  • Filtration: Filter the collected effluent through a 0.45 µm membrane filter to remove suspended particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load a known volume (e.g., 50-100 mL) of the filtered effluent onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering hydrophilic compounds.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2-5 mL) of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method

The following HPLC conditions have been found suitable for the analysis of this compound:

ParameterCondition
Column RP-C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v) containing 0.45 M CTAB, buffered to pH 7.92
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Detector Wavelength 520 nm
Column Temperature Ambient
Retention Time Approximately 7.8 minutes

Data Presentation

Quantitative data for the HPLC method validation should be summarized for clarity and easy comparison.

HPLC Instrument and Method Parameters
ParameterSpecification
Instrument HPLC with UV-Vis/DAD Detector
Column RP-C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.45 M CTAB, pH 7.92
Flow Rate 0.6 mL/min
Detection Wavelength 520 nm
Injection Volume 20 µL
Run Time 10 minutes
Method Validation Summary
Validation ParameterResult
Linearity Range 0.1 - 1.2 ppm
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) To be determined by spiking experiments
Precision (% RSD) To be determined (repeatability & intermediate precision)
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Note: The values for Accuracy, Precision, LOD, and LOQ need to be experimentally determined during method validation in the user's laboratory.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for quantifying this compound in textile effluent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (Textile Effluent) Filtration1 2. Filtration (0.45 µm) SampleCollection->Filtration1 SPE 3. Solid-Phase Extraction (C18 Cartridge) Filtration1->SPE Elution 4. Elution SPE->Elution Reconstitution 5. Reconstitution (in Mobile Phase) Elution->Reconstitution Filtration2 6. Final Filtration (0.45 µm) Reconstitution->Filtration2 HPLC_Injection 7. HPLC Injection Filtration2->HPLC_Injection Chromatographic_Separation 8. Chromatographic Separation (RP-C18 Column) HPLC_Injection->Chromatographic_Separation Detection 9. Detection (520 nm) Chromatographic_Separation->Detection Data_Acquisition 10. Data Acquisition Detection->Data_Acquisition Quantification 11. Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting 12. Reporting Results Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound in textile effluent.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound in textile effluent. Proper sample preparation using solid-phase extraction is crucial for removing matrix interferences and achieving accurate results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and the analysis of textile dyes. It is recommended that a full method validation be performed in the respective laboratory to ensure the method's suitability for its intended purpose.

References

Application Notes and Protocols: Reactive Red 198 as a Molecular Probe for Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Reactive Red 198 (RR198) as a versatile molecular probe in the development of novel biosensors. The unique properties of RR198, a dichlorotriazine reactive dye, allow for its covalent conjugation to a variety of biomolecules, enabling the creation of sensitive and specific detection platforms. This document outlines the application of RR198 in the development of an enzyme inhibition-based optical biosensor, providing detailed experimental procedures, data presentation, and visual workflows.

Introduction to this compound in Biosensing

This compound is an anionic azo dye characterized by a dichlorotriazine reactive group.[1] This functional group readily reacts with primary amine groups on proteins and other biomolecules under moderately alkaline conditions, forming stable covalent bonds.[2][3] This property makes RR198 an excellent candidate for a molecular probe or label in various biosensing applications.[4][5]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C27H18ClN7Na4O15S5[1]
Molecular Weight 968.21 g/mol [1]
Maximum Absorbance (λmax) ~515-520 nm[6][7]
Reactive Group Dichlorotriazine[2]
Target Functional Group Primary Amines (e.g., lysine residues in proteins)[2][3]

The conjugation of RR198 to a biorecognition element, such as an enzyme, allows for the development of optical biosensors. The principle of detection in such a system can be based on changes in the spectral properties of the dye upon the interaction of the biorecognition element with its target analyte. For instance, the binding of an inhibitor to an RR198-labeled enzyme can alter the local microenvironment of the dye, leading to a measurable change in its absorbance or fluorescence spectrum.

Application: Development of an Enzyme Inhibition-Based Optical Biosensor for Acetylcholinesterase (AChE) Activity

This section details the development of a biosensor for the detection of acetylcholinesterase (AChE) inhibitors, which are relevant in drug development and environmental monitoring. The biosensor utilizes AChE covalently labeled with this compound. The inhibition of AChE activity by a target analyte results in a spectral shift of the conjugated RR198, allowing for quantitative detection.

Principle of Detection

The biosensor operates on the principle of monitoring changes in the absorbance spectrum of RR198 conjugated to AChE. In its active state, the conformation of the enzyme provides a specific microenvironment for the bound dye. When an inhibitor binds to the active site of AChE, it induces a conformational change in the enzyme. This change alters the microenvironment surrounding the RR198 molecule, leading to a shift in its maximum absorbance wavelength (λmax) or a change in its molar absorptivity. This spectral change is proportional to the concentration of the inhibitor, forming the basis for quantitative analysis.

G cluster_0 Signaling Pathway AChE RR198-AChE Conjugate Complex RR198-AChE-Inhibitor Complex AChE->Complex Binding Active Active Enzyme (Baseline Signal) AChE->Active Inhibitor Analyte (Inhibitor) Inhibitor->Complex Inactive Inhibited Enzyme (Signal Change) Complex->Inactive Active->Inactive Inhibition G cluster_1 Conjugation Workflow Prep_AChE Prepare AChE Solution React Conjugation Reaction Prep_AChE->React Prep_RR198 Prepare RR198 Solution Prep_RR198->React Purify Purification (Gel Filtration) React->Purify Characterize Characterization (Spectrophotometry) Purify->Characterize G cluster_2 Inhibitor Detection Workflow Prep_Reagents Prepare Reagents Assay Perform Assay in Microplate Prep_Reagents->Assay Measure Spectrophotometric Measurement Assay->Measure Analyze Data Analysis & Calibration Measure->Analyze

References

Application Note: Electrochemical Detection of Reactive Red 198 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-ELECTROCHEM-RR198

Abstract

This application note details a sensitive and selective method for the quantitative determination of Reactive Red 198 (RR198), a common azo dye found in textile industry effluents, using electrochemical techniques. The protocol outlines the use of differential pulse voltammetry (DPV) with a modified glassy carbon electrode (GCE) for the detection of RR198 in environmental water samples. This method offers a rapid, cost-effective, and field-deployable alternative to traditional chromatographic techniques.

Introduction

This compound is an anionic azo dye extensively used in the textile industry. Due to incomplete fixation during the dyeing process, a significant amount of this dye is released into wastewater, posing a threat to aquatic ecosystems and potentially human health.[1] Conventional methods for dye detection, such as spectrophotometry and chromatography, can be time-consuming and require sophisticated instrumentation.[2] Electrochemical methods, particularly voltammetry, offer a compelling alternative due to their high sensitivity, rapid response, and portability.[3]

The electrochemical activity of azo dyes stems from the redox properties of the azo group (-N=N-), which can be electrochemically reduced at an electrode surface.[4] By applying a potential waveform and measuring the resulting current, the concentration of the dye can be accurately determined. The use of chemically modified electrodes can further enhance the sensitivity and selectivity of the detection by promoting the accumulation of the analyte at the electrode surface or by catalyzing the electrochemical reaction.[5]

Principle of Detection

The electrochemical detection of this compound is based on the irreversible reduction of its azo group at a glassy carbon electrode. The reduction process is adsorption-controlled, meaning the dye molecules first accumulate on the electrode surface before the electron transfer occurs.[4] Differential pulse voltammetry (DPV) is employed for quantitative analysis. DPV is a highly sensitive technique that minimizes the background charging current, resulting in well-defined peaks with currents proportional to the concentration of the analyte.[6][7] The peak potential (Ep) is characteristic of the analyte, while the peak current (Ip) is used for quantification.

Experimental

Reagents and Materials
  • This compound (analytical standard)

  • Phosphate buffer solution (PBS), 0.1 M

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas (high purity)

  • Alumina slurry (0.05 µm) for electrode polishing

  • Environmental water samples (e.g., river water, industrial effluent)

Instrumentation
  • Potentiostat/Galvanostat with a three-electrode setup

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire or graphite rod

  • pH meter

  • Volumetric flasks and pipettes

Protocols

Preparation of Standard Solutions
  • Prepare a 1000 ppm stock solution of this compound by dissolving the appropriate amount of the standard in high-purity water.

  • Prepare a series of working standard solutions with concentrations ranging from the expected lower limit to the upper limit of the linear range by serial dilution of the stock solution with 0.1 M PBS (pH to be optimized, typically in the acidic range for azo dye reduction).[2]

Electrode Preparation and Modification (General Procedure)
  • Polishing the Glassy Carbon Electrode:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with high-purity water.

    • Sonicate the electrode in high-purity water for 2 minutes to remove any residual alumina particles.

    • Allow the electrode to dry at room temperature.

  • Electrochemical Cleaning (Optional but Recommended):

    • Perform cyclic voltammetry (CV) in a suitable electrolyte (e.g., 0.5 M H₂SO₄) over a potential range of -0.5 to 1.5 V for several cycles until a stable voltammogram is obtained. This step helps to remove any organic or inorganic impurities from the electrode surface.

    • Rinse the electrode with high-purity water.

Electrochemical Measurement
  • Sample Preparation:

    • Collect environmental water samples in clean containers.

    • Filter the samples through a 0.45 µm syringe filter to remove any suspended solids.

    • If necessary, adjust the pH of the sample to match the optimized pH of the supporting electrolyte.

    • For initial analysis, it may be necessary to dilute the sample with the supporting electrolyte to bring the concentration of RR198 within the linear dynamic range.

  • Voltammetric Analysis (Differential Pulse Voltammetry - DPV):

    • Transfer a known volume of the prepared standard or sample solution into the electrochemical cell.

    • Add the supporting electrolyte (0.1 M PBS) to the cell.

    • Deoxygenate the solution by purging with high-purity nitrogen gas for at least 5-10 minutes before the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Immerse the three electrodes (GCE, Ag/AgCl, and Pt wire) into the solution.

    • Set the DPV parameters. Typical parameters for azo dye detection are:

      • Initial Potential: e.g., 0.0 V

      • Final Potential: e.g., -1.0 V

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Record the differential pulse voltammogram. A reduction peak corresponding to RR198 should be observed.

Data Analysis
  • Calibration Curve:

    • Record the DPVs for the series of standard solutions.

    • Measure the peak current (Ip) for the reduction peak of RR198 in each standard.

    • Plot a calibration curve of Ip versus the concentration of RR198.

    • Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ). The LOD is typically calculated as 3 * (standard deviation of the blank) / (slope of the calibration curve).[8]

  • Sample Analysis:

    • Record the DPV for the prepared environmental sample.

    • Measure the peak current (Ip) of the RR198 reduction peak.

    • Using the calibration curve, determine the concentration of RR198 in the sample.

    • If the sample was diluted, multiply the result by the dilution factor to obtain the original concentration.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the electrochemical detection of azo dyes using modified electrodes. Note that these are representative values and the actual performance for this compound may vary depending on the specific electrode modification and experimental conditions.

ParameterTypical RangeReference
Linear Range 1 x 10⁻⁷ to 1 x 10⁻⁵ mol L⁻¹[4]
Limit of Detection (LOD) 10⁻⁸ to 10⁻⁷ mol L⁻¹[2]
pH of Supporting Electrolyte 3.0 - 5.0 (Acidic)[2]
Voltammetric Technique Differential Pulse Voltammetry (DPV)[4][9]
Working Electrode Glassy Carbon Electrode (GCE)[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare RR198 Standards setup_cell Assemble 3-Electrode Cell prep_standards->setup_cell prep_electrode Prepare & Clean GCE prep_electrode->setup_cell prep_sample Prepare Environmental Sample prep_sample->setup_cell deoxygenate Deoxygenate Solution (N2 Purge) setup_cell->deoxygenate run_dpv Run Differential Pulse Voltammetry deoxygenate->run_dpv calibration Generate Calibration Curve run_dpv->calibration For Standards quantify Quantify RR198 in Sample run_dpv->quantify For Sample calibration->quantify

Caption: Experimental workflow for the electrochemical detection of this compound.

Caption: Proposed mechanism for the electrochemical reduction of this compound at the electrode surface.

References

Application Notes and Protocols for the Sonochemical Degradation of Reactive Red 198 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sonochemical degradation of the azo dye Reactive Red 198 (RR198) in aqueous solutions. This information is intended to guide researchers in setting up and conducting experiments for the effective removal of this persistent organic pollutant from water.

Introduction

This compound (RR198) is a widely used synthetic azo dye in the textile industry. Due to its complex aromatic structure and high stability, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Sonochemical degradation, an advanced oxidation process (AOP), utilizes the energy of acoustic cavitation to generate highly reactive radicals, primarily hydroxyl radicals (•OH), which can effectively break down and mineralize recalcitrant organic molecules like RR198. This process offers a promising technology for the remediation of dye-contaminated wastewater.

The degradation of RR198 is influenced by several key parameters, including the initial dye concentration, the pH of the solution, and the presence of catalysts. Understanding the interplay of these factors is crucial for optimizing the degradation process.

Data Presentation

The following tables summarize the quantitative data on the sonochemical degradation of this compound under various experimental conditions, as reported in the scientific literature.

Table 1: Effect of Different Degradation Processes on RR198 Removal

Degradation ProcessCatalyst/ReagentInitial RR198 Concentration (mg/L)Reaction Time (min)Degradation Efficiency (%)Reference
SonolysisNone5060< 20[1]
Sono-NZVINZVI5060~40[1]
Sono-H₂O₂H₂O₂5060~60[1]
Sono-Nano-FentonNZVI + H₂O₂506097[1]
UV/ZnOZnONot SpecifiedNot Specified-[2]
UV/US/ZnOZnONot SpecifiedNot Specified-[2]

NZVI: Nano Zero-Valent Iron

Table 2: Decolorization Rate Constants of RR198 in Different Systems at pH 7

SystemRate Constant (min⁻¹)Reference
US0.0013[2]
UV/US0.0020[2]
US/ZnO0.0022[2]
UV/ZnO0.0534[2]
UV/US/ZnO0.0739[2]

Table 3: Influence of Initial Dye Concentration and pH on RR198 Degradation

ProcessInitial RR198 Concentration (mg/L)pHDegradation Efficiency (%)Reaction Time (min)Reference
Sono-Nano-Fenton503Optimal60[1]
O₃/H₂O₂/Ultrasonic200AlkalineFavored40[3]
UV/ZnONot SpecifiedIncreased with pHIncreasedNot Specified[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the sonochemical degradation of this compound.

Protocol 1: General Sonochemical Degradation of RR198

1. Materials:

  • This compound dye
  • Deionized water
  • Ultrasonic bath or probe sonicator with a specific frequency (e.g., 135 kHz)[1]
  • Reaction vessel (glass beaker or flask)
  • Magnetic stirrer and stir bar
  • pH meter
  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
  • Prepare the working solution by diluting the stock solution to the desired initial concentration (e.g., 50 mg/L) in the reaction vessel.[1]
  • Adjust the pH of the solution to the desired value (e.g., pH 3 for Sono-Fenton processes) using dilute HCl or NaOH.[1]
  • Place the reaction vessel in the ultrasonic bath or immerse the tip of the probe sonicator into the solution. Ensure the temperature is controlled, if necessary, using a cooling water jacket.
  • Turn on the ultrasonic device and the magnetic stirrer.
  • Withdraw aliquots of the sample at regular time intervals (e.g., 0, 10, 20, 30, 45, 60 minutes).
  • Analyze the concentration of RR198 in the withdrawn samples using a spectrophotometer at its maximum absorbance wavelength (λmax = 518 nm).[3]
  • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Sono-Nano-Fenton Degradation of RR198

1. Additional Materials:

  • Nano zero-valent iron (NZVI) particles
  • Hydrogen peroxide (H₂O₂) solution (30%)

2. Procedure:

  • Follow steps 1-3 from Protocol 1.
  • Add the desired dosage of NZVI nanoparticles (e.g., 0.1 g/L) to the RR198 solution.[1]
  • Add the required concentration of H₂O₂ (e.g., 2 mmol/L) to the solution.[1]
  • Proceed with steps 4-8 from Protocol 1 to conduct the sonochemical degradation and analysis.

Protocol 3: Sonocatalytic Degradation of RR198 using ZnO

1. Additional Materials:

  • Zinc oxide (ZnO) nanoparticles

2. Procedure:

  • Follow steps 1-3 from Protocol 1.
  • Add the desired dosage of ZnO nanoparticles (e.g., 0.1-1 g/L) to the RR198 solution.[2]
  • If conducting a sono-photocatalytic experiment, ensure the reaction setup is equipped with a UV lamp.
  • Proceed with steps 4-8 from Protocol 1 to perform the degradation experiment and subsequent analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed degradation pathway for this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Sonochemical Reaction cluster_analysis Analysis RR198_Stock Prepare RR198 Stock Solution Working_Sol Prepare Working Solution RR198_Stock->Working_Sol Adjust_pH Adjust pH Working_Sol->Adjust_pH Add_Catalyst Add Catalyst (Optional) Adjust_pH->Add_Catalyst Sonication Apply Ultrasound Add_Catalyst->Sonication Sampling Withdraw Samples Sonication->Sampling At time intervals Spectro Spectrophotometric Analysis Sampling->Spectro Calc Calculate Degradation Efficiency Spectro->Calc Degradation_Pathway cluster_initiation Initiation cluster_degradation Degradation Steps Ultrasound Ultrasound H2O H₂O OH_Radical •OH (Hydroxyl Radical) H2O->OH_Radical Cavitation RR198 This compound (Azo Dye) OH_Radical->RR198 Intermediates Aromatic Intermediates (e.g., naphthalenesulfonates, triazines) OH_Radical->Intermediates Ring_Opening Ring Opening Products (Aliphatic acids) OH_Radical->Ring_Opening RR198->Intermediates •OH attack on azo bond & aromatic rings Intermediates->Ring_Opening Further oxidation Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Ring_Opening->Mineralization Complete oxidation

References

Application Notes and Protocols for the Bioremediation of Wastewater Containing Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the bioremediation of the azo dye Reactive Red 198 (RR 198), summarizing key quantitative data from various studies and presenting detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of dye degradation and wastewater treatment.

Data Presentation: Bioremediation Efficiency

The efficiency of RR 198 bioremediation is influenced by the microbial strain and various physicochemical parameters. The following tables summarize the quantitative data from several key studies, showcasing the performance of different microorganisms under optimized conditions.

Table 1: Bioremediation of this compound by Bacterial Strains

Microorganism/ConsortiumInitial Dye Conc. (mg/L)Optimal pHOptimal Temp. (°C)TimeDecolorization (%)Citation(s)
Enterobacter hormaechei SKB16Not Specified740Not Specified85[1][2][3]
Bacillus cereus SKB12Not Specified640Not Specified80[1][2][3]
Alcaligenes sp. AP0450 - 20072524 h~90[4][5]
Enterococcus faecalis & Klebsiella variicola10 - 2583772 h>98[6]
Enterococcus faecalis & Klebsiella variicola5083772 h55.62[6]
Bacillus megateriumNot Specified11.33748 hup to 92.3[7]
Bacterial Isolate-12505.53660 h93.59
Bacterial Isolate-22506.03660 h91.55

Table 2: Bioremediation of this compound by Fungal Strains and Other Methods

Organism/MethodInitial Dye Conc. (mg/L)Optimal pHOptimal Temp. (°C)TimeDecolorization (%)Citation(s)
Mixed Fungal Cultures100Not SpecifiedNot Specified7 days100[8]
Aspergillus flavus504Not Specified24 h84.96
Aspergillus parasiticus (Biosorption)Not Specified2Not Specified50 minNot Applicable[9]
Tagetes patula L. Hairy Rootsup to 110Not SpecifiedNot SpecifiedNot SpecifiedHigh

Experimental Protocols

The following protocols are generalized methodologies derived from common practices in the cited literature for studying the bioremediation of RR 198.

Protocol 1: Screening and Optimization of Bacterial Decolorization of RR 198

1. Isolation and Acclimatization of Microorganisms:

  • Collect samples from dye-contaminated sites (e.g., textile effluent sludge).

  • Enrich the microbial population by inoculating the sample into a nutrient broth containing RR 198.

  • Isolate individual colonies by plating on nutrient agar.

  • Acclimatize promising isolates by gradually increasing the concentration of RR 198 in a liquid mineral salt medium.

2. Inoculum Preparation:

  • Grow a pure culture of the selected bacterial strain in a nutrient-rich medium (e.g., Nutrient Broth) until it reaches the late exponential phase.

  • Harvest the cells by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Wash the cell pellet with sterile saline solution to remove residual medium components.

  • Resuspend the cells in a fresh mineral salt medium to a desired optical density (e.g., OD₆₀₀ of 1.0).

3. Decolorization Assay (Batch Study):

  • Prepare flasks containing a defined mineral salt medium supplemented with RR 198 as the sole carbon source (or with an additional co-substrate like sucrose) at the desired concentration (e.g., 50-250 mg/L).

  • Inoculate the flasks with the prepared bacterial suspension (e.g., 5-10% v/v).

  • Incubate the flasks under specific conditions (e.g., 37°C, microaerophilic/shaking).[1][6] A non-inoculated flask serves as a control.

  • Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Centrifuge the aliquots to separate the bacterial biomass.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of RR 198 using a UV-Vis spectrophotometer.

4. Calculation of Decolorization Efficiency:

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

5. Optimization of Parameters:

  • To determine optimal conditions, repeat the decolorization assay while systematically varying one parameter at a time, keeping others constant. Parameters to optimize include:

    • pH: Test a range from acidic to alkaline (e.g., pH 4 to 10).[1][6]
    • Temperature: Test a range of incubation temperatures (e.g., 25°C to 45°C).[4][6]
    • Dye Concentration: Evaluate the strain's efficiency at various initial RR 198 concentrations (e.g., 10 to 250 mg/L).[5][6]
    • Shaking Conditions: Compare static (microaerophilic) versus shaking (aerobic) conditions.[1]

Protocol 2: Analysis of Biodegradation Products

1. Sample Preparation:

  • After complete or significant decolorization, centrifuge a large volume of the culture medium to remove all biomass.

  • Extract the metabolites from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract using a rotary evaporator.

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To confirm the disappearance of the parent dye and the appearance of new peaks corresponding to degradation metabolites.[1][3]

  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of two solvents, such as methanol and water.

  • Detection: Use a UV-Vis or Diode Array Detector (DAD) set to the λmax of RR 198 and other relevant wavelengths.

  • Analysis: Compare the chromatogram of the extracted metabolites with that of the control (undegraded RR 198). A shift in retention times and the appearance of new peaks indicate biodegradation.[1][2]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To identify the chemical structure of the intermediate and final metabolites.[4][10]

  • Sample Preparation: The extracted and concentrated metabolites may require derivatization to increase their volatility.

  • Analysis: Inject the sample into the GC-MS system. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides mass spectra for each component.

  • Identification: Identify the compounds by comparing their mass spectra with standard libraries (e.g., NIST). This helps in proposing a degradation pathway.[1][10]

4. Toxicity Assessment:

  • Objective: To evaluate whether the biodegradation process leads to detoxification of the wastewater.[1]

  • Phytotoxicity: Test the effect of the treated and untreated dye solution on seed germination and root/shoot elongation of sensitive plants like Vigna radiata.[1][3]

  • Zootoxicity: Use organisms like brine shrimp (Artemia salina) to assess the acute toxicity of the metabolites.[1][3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for the bioremediation of this compound.

experimental_workflow cluster_0 Phase 1: Isolation & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Validation A Sample Collection (Textile Sludge) B Enrichment & Isolation of Microorganisms A->B C Screening for Decolorization Potential B->C D Batch Decolorization Assays C->D Select Potent Strains E Parameter Optimization (pH, Temp, Conc.) D->E F Kinetic Studies E->F G Confirmation of Biodegradation (UV-Vis, HPLC) F->G Analyze Degraded Samples H Metabolite Identification (GC-MS, FTIR) G->H I Toxicity Assessment (Phyto/Zootoxicity) H->I J J I->J Propose Pathway & Assess Applicability

Caption: Experimental workflow for bioremediation studies.

degradation_pathway RR198 This compound (Azo Dye) AzoCleavage Azoreductase RR198->AzoCleavage Asymmetric Cleavage of N=N bond Met1 Intermediate 1 (e.g., 2-aminonaphthol) AzoCleavage->Met1 Met2 Intermediate 2 (e.g., p-aminovinylsulfone ethyl disulfate) AzoCleavage->Met2 Met3 Intermediate 3 (e.g., 1-aminotriazine, 3-pyridine sulfonic acid) AzoCleavage->Met3 LaccaseAction Laccase / Peroxidase Final Further Degradation (Ring Cleavage) LaccaseAction->Final Oxidative Reactions & Desulfonation Met1->LaccaseAction Met2->LaccaseAction Met3->LaccaseAction EndProducts Non-toxic end products (CO₂, H₂O, etc.) Final->EndProducts

Caption: Proposed metabolic pathway for RR 198 degradation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Reactive Red 198 Photocatalytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the photocatalytic degradation of Reactive Red 198 (RR198). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experimental workflow and improve degradation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the photocatalytic degradation of RR198.

Q1: My RR198 degradation efficiency is lower than expected. What are the potential causes and how can I improve it?

A1: Low degradation efficiency is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule, affecting adsorption and the generation of reactive oxygen species (ROS). For many metal oxide catalysts like TiO2 and ZnO, an acidic pH (around 3-5) is often optimal for the degradation of anionic dyes like RR198.[1][2][3][4] This is because a lower pH leads to a positively charged catalyst surface, promoting the adsorption of the anionic dye.

  • Incorrect Catalyst Dosage: The concentration of the photocatalyst is crucial. An insufficient amount of catalyst provides fewer active sites for the reaction, limiting the degradation rate.[5] Conversely, an excessive catalyst concentration can lead to particle agglomeration and light scattering, which reduces the penetration of UV or visible light into the solution, thereby decreasing the overall efficiency.[2][5] It is essential to determine the optimal catalyst loading for your specific experimental setup.

  • Inadequate Light Source: Ensure your light source (e.g., UV lamp, solar simulator) has the appropriate wavelength and intensity to activate your chosen photocatalyst. The light intensity should be sufficient to generate an adequate number of photons to excite the catalyst.

  • Low Initial Dye Concentration: While counterintuitive, very low initial dye concentrations might lead to a slower degradation rate as the probability of interaction between the dye molecules and the catalyst's active sites decreases. However, excessively high concentrations can also be detrimental as they can block light penetration.[2][4]

  • Catalyst Deactivation: The catalyst can become deactivated over time due to the adsorption of intermediate products or poisoning of the active sites. Regeneration of the catalyst through washing and heat treatment might be necessary.[6]

Q2: How do I choose the most suitable photocatalyst for RR198 degradation?

A2: The choice of photocatalyst depends on several factors, including the desired light source (UV or visible), cost, and reusability.

  • Titanium Dioxide (TiO₂): TiO₂ is a widely used, effective, and relatively inexpensive photocatalyst.[1][5] It primarily operates under UV irradiation. Different crystalline forms exist, with anatase generally showing higher photocatalytic activity.[1]

  • Zinc Oxide (ZnO): ZnO is another efficient photocatalyst with a similar bandgap to TiO₂, making it suitable for UV-A irradiation.[2]

  • Composite Materials: To enhance performance under visible light and improve catalyst separation, various composite materials have been developed. Examples include Fe₂O₃/Bentonite/TiO₂[1], ZnO-Graphene nanocomposites mixed with TiO₂[4], and Metal-Organic Framework (MOF)/Activated Carbon composites.[6] These materials often exhibit synergistic effects that improve charge separation and light absorption.

Q3: I am observing catalyst agglomeration in my reactor. How can I prevent this?

A3: Catalyst agglomeration is a significant issue as it reduces the available surface area for the reaction.

  • Sonication: Applying ultrasound (sonication) can help to disperse the catalyst particles in the solution and prevent agglomeration.[7][8]

  • Stirring: Continuous and vigorous stirring of the reaction mixture is essential to keep the catalyst particles suspended and well-dispersed.

  • Catalyst Support: Immobilizing the photocatalyst on a support material (e.g., glass beads, activated carbon) can prevent agglomeration and also facilitates catalyst recovery.

Q4: Can the addition of other reagents enhance the degradation of RR198?

A4: Yes, the addition of oxidizing agents can significantly improve degradation efficiency.

  • Hydrogen Peroxide (H₂O₂): H₂O₂ can act as an electron acceptor, reducing the recombination of photogenerated electron-hole pairs. It can also be a source of hydroxyl radicals under UV irradiation, further enhancing the degradation process.[2][3][9] However, an excessive concentration of H₂O₂ can act as a scavenger of hydroxyl radicals, so the optimal concentration needs to be determined experimentally.[9]

  • Persulfate: Persulfate ions (S₂O₈²⁻) can also be activated by heat or UV light to generate powerful sulfate radicals (SO₄⁻•), which are highly effective in degrading organic pollutants.[10]

Q5: How can I monitor the degradation of RR198 during my experiment?

A5: The degradation of RR198 can be monitored using several analytical techniques:

  • UV-Vis Spectrophotometry: The concentration of RR198 in the solution can be determined by measuring the absorbance at its maximum wavelength (λmax), which is around 518 nm.[10][11] The decrease in absorbance over time corresponds to the decolorization of the dye.

  • Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample. A decrease in TOC indicates the mineralization of the dye into simpler inorganic compounds like CO₂ and H₂O.[12]

  • Chemical Oxygen Demand (COD): COD is a measure of the oxygen equivalent of the organic matter in a sample that is susceptible to oxidation by a strong chemical oxidant. A reduction in COD signifies the degradation of the dye.[10][11]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to identify the intermediate degradation products and to propose a degradation pathway.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the photocatalytic degradation of RR198.

1. Catalyst Preparation (Example: Fe₂O₃/Bentonite/TiO₂ Nanocomposite)

This protocol is based on the synthesis described in the literature.[1]

  • Bentonite Treatment:

    • Disperse natural bentonite in distilled water.

    • Add HCl and stir for a specified time to activate the bentonite.

    • Wash the activated bentonite with distilled water until the pH is neutral.

    • Dry the treated bentonite in an oven.

  • Synthesis of Fe₂O₃/Bentonite/TiO₂:

    • Disperse the treated bentonite in a solution of titanium isopropoxide in ethanol.

    • Add a solution of FeCl₃ to the mixture under vigorous stirring.

    • Add a precipitating agent (e.g., NaOH solution) dropwise to induce the formation of hydroxides.

    • Age the resulting suspension.

    • Separate the solid product by filtration, wash thoroughly with distilled water and ethanol.

    • Dry the product and then calcine it at a specific temperature to obtain the final nanocomposite.

2. Photocatalytic Degradation Experiment

  • Reactor Setup:

    • Use a batch photoreactor equipped with a light source (e.g., UV lamp, visible light lamp), a magnetic stirrer, and a cooling system to maintain a constant temperature.

  • Reaction Mixture Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • In the reactor, add the desired volume of the RR198 stock solution and dilute with deionized water to achieve the target initial concentration.

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[1][2][3][4]

  • Catalyst Addition and Equilibration:

    • Add the optimized amount of the photocatalyst to the RR198 solution.

    • Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.[14]

  • Initiation of Photocatalysis:

    • Turn on the light source to initiate the photocatalytic reaction.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots of the suspension.

    • Immediately centrifuge or filter the samples to remove the catalyst particles.

    • Analyze the supernatant for the remaining RR198 concentration using a UV-Vis spectrophotometer at λmax = 518 nm.[10][11]

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

3. Catalyst Reusability Test

  • After the first degradation cycle, separate the catalyst from the solution by centrifugation or filtration.

  • Wash the recovered catalyst several times with deionized water and then with ethanol to remove any adsorbed dye and intermediate products.[6]

  • Dry the catalyst in an oven at a specified temperature.

  • Use the regenerated catalyst for a subsequent degradation experiment under the same conditions.

  • Repeat this cycle for several runs to evaluate the stability and reusability of the photocatalyst.[6]

Data Presentation

The following tables summarize key quantitative data from various studies on the photocatalytic degradation of this compound.

Table 1: Optimal Conditions for RR198 Degradation with Different Photocatalysts

PhotocatalystLight SourceOptimal pHOptimal Catalyst DosageDegradation Efficiency (%)Time (min)Reference
Fe₂O₃/Bentonite/TiO₂UV30.6 g/L10060[1]
ZnO-NdUV50.1 g/L~8330[2]
ZnO-Graphene/TiO₂UVC3.80.4 g/L96180[4]
Sono-Nano-Fenton (NZVI)Ultrasound3-9760[3]

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency

PhotocatalystInitial Dye Concentration (mg/L)Degradation Efficiency (%)Time (min)Reference
Fe₂O₃/Bentonite/TiO₂2510050[1]
ZnO-Nd10~100120[2]
ZnO-Nd30Lower than for 10 mg/L120[2]
Sono-Nano-Fenton (NZVI)50High-[3]
Sono-Nano-Fenton (NZVI)100Lower than for 50 mg/L-[3]

Visualizations

Experimental Workflow for Photocatalytic Degradation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare RR198 Solution mix Mix Catalyst and Dye Solution prep_solution->mix prep_catalyst Synthesize/Prepare Photocatalyst prep_catalyst->mix equilibrate Equilibrate in Dark (Adsorption/Desorption) mix->equilibrate irradiate Irradiate with Light Source equilibrate->irradiate sample Take Samples at Time Intervals irradiate->sample separate Separate Catalyst (Centrifuge/Filter) sample->separate analyze Analyze Supernatant (UV-Vis, TOC, COD) separate->analyze calculate Calculate Degradation Efficiency analyze->calculate

Caption: Workflow for a typical photocatalytic degradation experiment.

Simplified Signaling Pathway of Photocatalysis

photocatalysis_pathway cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Degradation Process catalyst Photocatalyst electron_hole e⁻ (conduction band) h⁺ (valence band) catalyst->electron_hole light Light (hν) light->catalyst Excitation O2 O₂ electron_hole->O2 e⁻ H2O H₂O / OH⁻ electron_hole->H2O h⁺ superoxide •O₂⁻ O2->superoxide hydroxyl •OH H2O->hydroxyl RR198 This compound superoxide->RR198 Oxidation hydroxyl->RR198 Oxidation intermediates Degradation Intermediates RR198->intermediates end_products CO₂ + H₂O + Mineral Acids intermediates->end_products troubleshooting_logic start Low Degradation Efficiency check_pH Is pH Optimal? start->check_pH adjust_pH Adjust pH to Optimal Range (e.g., 3-5) check_pH->adjust_pH No check_catalyst Is Catalyst Dosage Optimal? check_pH->check_catalyst Yes adjust_pH->check_catalyst adjust_catalyst Optimize Catalyst Concentration check_catalyst->adjust_catalyst No check_light Is Light Source Adequate? check_catalyst->check_light Yes adjust_catalyst->check_light adjust_light Check Lamp Intensity and Wavelength check_light->adjust_light No check_concentration Is Initial Dye Concentration in Optimal Range? check_light->check_concentration Yes adjust_light->check_concentration adjust_concentration Adjust Dye Concentration check_concentration->adjust_concentration No check_additives Consider Additives (H₂O₂, Persulfate) check_concentration->check_additives Yes adjust_concentration->check_additives

References

Technical Support Center: Optimizing pH for Reactive Red 198 Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pH during the adsorption of Reactive Red 198 (RR198) onto novel materials.

Frequently Asked Questions (FAQs)

Q1: Why is solution pH such a critical parameter in the adsorption of this compound?

A1: The pH of the solution is a master variable that significantly influences the adsorption process.[1][2] It directly affects both the surface charge of the adsorbent material and the ionization state of the dye molecule.[1][2] For an anionic dye like this compound, lower pH values (acidic conditions) typically lead to a positively charged adsorbent surface, which promotes electrostatic attraction with the negatively charged sulfonate groups (SO₃⁻) of the dye, resulting in higher adsorption capacity.[1] Conversely, at higher pH values (alkaline conditions), the adsorbent surface tends to become negatively charged, causing electrostatic repulsion with the dye anions and often leading to a decrease in adsorption.[3]

Q2: What is the generally expected optimal pH range for RR198 adsorption?

A2: For most novel materials, the optimal adsorption of the anionic dye RR198 occurs in acidic conditions. The reported optimal pH values frequently fall between 2.0 and 5.5.[1][3][4] For example, studies using chitosan and Potamogeton crispus found optimal adsorption at pH 5 and in the range of 1-5, respectively.[1][3] Similarly, Boehmite/Fe₃O₄/Graphene Oxide magnetic nano-adsorbents showed the highest removal efficiency at pH 3.[5] However, some materials, like Fe₃O₄ nanoparticles, have shown optimal performance at a neutral pH of 7.[6]

Q3: My observed optimal pH is different from values reported in the literature for similar materials. What could cause this discrepancy?

A3: Discrepancies can arise from several factors. The surface chemistry of an adsorbent is unique and depends on its precursor material and synthesis or activation method.[3] Different functional groups on the adsorbent surface will have different protonation/deprotonation behaviors, leading to a unique point of zero charge (pHpzc). The optimal pH for anionic dye adsorption is typically below the adsorbent's pHpzc, where the surface is positively charged.[1][7] Therefore, variations in material synthesis can shift the pHpzc and, consequently, the optimal adsorption pH.

Q4: Is it possible for adsorption efficiency to decrease at extremely low pH values (e.g., pH < 2)?

A4: Yes, while acidic conditions are generally favorable, some studies have observed a decrease in adsorption at very low pH values. This can be attributed to a few factors. Firstly, at very high proton concentrations, H⁺ ions may compete with the dye molecules for the active adsorption sites on the material's surface. Secondly, the conformation of the dye molecule itself might change in a highly acidic environment, potentially affecting its interaction with the adsorbent.

Troubleshooting Guide

Issue 1: Low Adsorption Efficiency Despite Operating at a Reported "Optimal pH"

  • Possible Cause 1: Incorrect pH Measurement/Adjustment. The pH of the solution can change after the addition of the adsorbent. It is crucial to measure the final equilibrium pH of the solution.

  • Troubleshooting Step: Calibrate your pH meter before each use. Measure the pH of the solution after adding the adsorbent and allowing it to equilibrate for a short period, and readjust if necessary.

  • Possible Cause 2: Adsorbent Dosage. The ratio of the adsorbent mass to the solution volume is critical. An insufficient amount of adsorbent will result in low dye removal even at the optimal pH.

  • Troubleshooting Step: Review the literature for the adsorbent dosage used in similar studies.[5][6] If the issue persists, perform a series of experiments varying the adsorbent dosage (e.g., 0.25 to 2.5 g/L) to find the optimum for your specific system.[6][8]

  • Possible Cause 3: Insufficient Contact Time. Adsorption is a time-dependent process. The reaction may not have reached equilibrium.

  • Troubleshooting Step: Conduct a kinetic study by taking samples at various time intervals (e.g., 5, 15, 30, 60, 120 minutes) to determine the time required to reach equilibrium.[9][10]

Issue 2: Inconsistent or Non-Reproducible Adsorption Results

  • Possible Cause 1: Inconsistent pH Adjustment. Small variations in the initial pH can lead to significant differences in adsorption capacity, especially on the steep parts of the pH-adsorption curve.

  • Troubleshooting Step: Prepare a buffer solution to maintain a stable pH throughout the experiment, or be meticulous in adjusting the pH with dilute acid/base (e.g., 0.1 M HCl/NaOH).[6][11]

  • Possible Cause 2: Adsorbent Heterogeneity. The novel material may not be homogenous, leading to variability between samples.

  • Troubleshooting Step: Ensure the adsorbent is well-mixed before taking a sample for each experiment. If possible, use a single batch of synthesized material for a comparative set of experiments.

  • Possible Cause 3: Temperature Fluctuations. Adsorption can be an endothermic or exothermic process, meaning temperature changes can affect the outcome.[1]

  • Troubleshooting Step: Perform experiments in a temperature-controlled environment, such as a water bath shaker, to ensure consistent temperature.[12]

Data Presentation: pH Optimization for RR198 Adsorption

The following table summarizes optimal pH and performance data from various studies on the adsorption of this compound by different novel materials.

Adsorbent MaterialOptimal pHAdsorption Capacity (mg/g)Temperature (°C)Initial Conc. (mg/L)Adsorbent Dose (g/L)Reference
Chitosan5197.4201001[1][2]
Potamogeton crispus (Alkali pretreated)1-544.22050-400N/A[3]
Phaseolus vulgaris L.2.049.5120N/AN/A
Fe₃O₄ Nanoparticles788% RemovalN/A1000.5[6]
Boehmite/Fe₃O₄/GO3107.5401002[5]
Magnetic Activated Carbon5.557.102540N/A[4]
Walnut Shell Activated Carbon3-979.15N/AN/A0.5-2.5[8]
DOTAC/SBA-15 Composite5.0>96% RemovalAmbient2001.5[10]

Experimental Protocols

Protocol: Determining the Optimal pH for RR198 Adsorption in a Batch Study

This protocol outlines the steps for investigating the effect of initial solution pH on the adsorption of this compound.

1. Materials and Reagents:

  • This compound (RR198) dye

  • Novel adsorbent material

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Conical flasks or beakers (e.g., 100 mL)

  • Orbital shaker (preferably temperature-controlled)

  • pH meter

  • Centrifuge

  • UV-Vis Spectrophotometer

2. Preparation of Stock Solution:

  • Prepare a 1000 mg/L stock solution of RR198 by dissolving a precisely weighed amount of dye powder in deionized water.

  • From this stock, prepare a working solution of the desired initial concentration (e.g., 100 mg/L) through dilution.[1][6]

3. pH Adjustment:

  • Dispense a fixed volume of the dye working solution (e.g., 50 mL) into a series of conical flasks.[12]

  • Adjust the pH of the solution in each flask to a different value within the desired range (e.g., 2, 3, 4, 5, 6, 7, 8, 9) using dropwise additions of 0.1 M HCl or 0.1 M NaOH.[1][11] Monitor the pH continuously with a calibrated pH meter.

4. Adsorption Experiment:

  • Add a precise, constant amount of the novel adsorbent (e.g., 0.05 g for a 1 g/L dosage in 50 mL) to each flask.[12]

  • Immediately place the flasks in an orbital shaker and agitate at a constant speed (e.g., 120-150 rpm) and temperature (e.g., 25°C) for a predetermined contact time sufficient to reach equilibrium.[1][9]

5. Sample Analysis:

  • After agitation, remove the flasks and separate the adsorbent from the solution, typically by centrifugation.

  • Measure the final concentration of RR198 in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the following equation:

    • qₑ = (C₀ - Cₑ) * V / m

    • Where: C₀ is the initial dye concentration (mg/L), Cₑ is the equilibrium dye concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[13]

6. Data Interpretation:

  • Plot the adsorption capacity (qₑ) versus the initial pH. The pH value corresponding to the highest adsorption capacity is the optimal pH for the tested conditions.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Setup cluster_run Phase 3: Adsorption Process cluster_analysis Phase 4: Analysis & Results A Prepare RR198 Stock Solution C Create Working Solutions from Stock A->C B Prepare Adsorbent Material E Add fixed mass of Adsorbent to each solution B->E D Adjust pH of each solution (e.g., pH 2 to 9) C->D D->E F Agitate at constant Temp & Speed for fixed Time E->F G Separate Adsorbent (Centrifugation) F->G H Measure final dye conc. (UV-Vis Spectrophotometry) G->H I Calculate Adsorption Capacity (qe) H->I J Plot qe vs. pH to find Optimum I->J pH_Effect_Mechanism Mechanism of pH Effect on Anionic Dye (RR198) Adsorption cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) Adsorbent_Low Adsorbent Surface Protonated (+ve charge) Result_Low Strong Electrostatic ATTRACTION Adsorbent_Low->Result_Low Dye_Low Anionic Dye (RR198) (SO₃⁻ group, -ve charge) Dye_Low->Result_Low Outcome_High HIGH Adsorption Result_Low->Outcome_High Leads to Adsorbent_High Adsorbent Surface Deprotonated (-ve charge) Result_High Strong Electrostatic REPULSION Adsorbent_High->Result_High Dye_High Anionic Dye (RR198) (SO₃⁻ group, -ve charge) Dye_High->Result_High Outcome_Low LOW Adsorption Result_High->Outcome_Low Leads to pH Solution pH pH->Adsorbent_Low < pHpzc pH->Adsorbent_High > pHpzc

References

Technical Support Center: Spectrophotometric Determination of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometry for the determination of Reactive Red 198.

Frequently Asked Questions (FAQs)

Q1: What is the maximum absorption wavelength (λmax) for this compound?

The maximum absorption wavelength (λmax) for this compound is typically observed in the range of 515 nm to 520 nm.[1][2][3][4][5] The exact λmax can vary slightly depending on the solvent system, pH of the solution, and the specific instrumentation used. It is always recommended to perform a wavelength scan to determine the λmax under your specific experimental conditions.

Q2: What are the common sources of interference in the spectrophotometric analysis of this compound?

Several factors can interfere with the accurate spectrophotometric determination of this compound. These can be broadly categorized as:

  • Spectral Interference: Occurs when other components in the sample matrix have overlapping absorption spectra with this compound.[6]

  • Chemical Interference: Arises from the chemical environment of the sample, which can alter the dye's properties. Key factors include pH, the presence of oxidizing or reducing agents, and high salt concentrations.[6]

  • Physical Interference: Caused by physical properties of the sample, such as light scattering from suspended particles.[6]

  • Instrumental Factors: Issues like instrument calibration drift, light source instability, and stray light can lead to inaccurate measurements.[7]

  • Photodegradation: Exposure to light can cause some compounds to undergo chemical changes, affecting absorbance readings.[7]

Q3: How does pH affect the analysis?

The pH of the solution is a critical parameter that can significantly influence the UV-Vis absorption spectrum of this compound.[4][8][9][10][11] Changes in pH can alter the ionization state of the dye's functional groups, leading to a shift in the maximum absorption wavelength (λmax) and a change in molar absorptivity.[8] For instance, studies on the removal of this compound have shown that the adsorption of this anionic dye is higher at lower pH values.[11][12] Therefore, maintaining a constant and optimized pH is crucial for reproducible and accurate results.

Q4: Can temperature affect the measurements?

Yes, temperature is another parameter that can affect the adsorption mechanism and potentially the spectrophotometric reading of this compound.[9][12] It is good practice to ensure that all samples and standards are at the same temperature before measurement to minimize variability.

Q5: Are there alternative analytical techniques for the determination of this compound?

While UV-Vis spectrophotometry is a common and straightforward method, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection can also be used.[1][13] HPLC is particularly useful for separating the dye from other components in a complex matrix, thus avoiding spectral interference.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectrophotometric analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or drifting absorbance readings 1. Instrument instability (lamp, detector).[7]2. Temperature fluctuations in the sample or cuvette.3. Air bubbles in the cuvette.4. Photodegradation of the sample.[7]1. Allow the spectrophotometer to warm up sufficiently.2. Ensure samples and standards are at thermal equilibrium.3. Gently tap the cuvette to dislodge any air bubbles.4. Minimize exposure of the sample to light.[7]
Absorbance readings are higher than expected 1. Presence of interfering substances with overlapping absorbance spectra.[6]2. Light scattering due to suspended particles.[6]3. Incorrect blank solution used.[6]1. Use a suitable sample cleanup technique like solid-phase extraction.[6]2. Filter the sample through a 0.45 µm filter to remove suspended particles.[2]3. Ensure the blank contains all components of the sample matrix except for this compound.[6]
Absorbance readings are lower than expected 1. Incorrect pH of the solution affecting the dye's molar absorptivity.[8]2. Degradation of the dye due to chemical reactions (e.g., with oxidizing agents).[6]3. Dilution error.1. Verify and adjust the pH of the sample and standards to the optimal range.2. Investigate the sample matrix for the presence of reactive species.3. Double-check all dilution calculations and procedures.
Poor linearity of the calibration curve 1. Concentrations of standards are outside the linear range of the assay.2. Inaccurate preparation of standard solutions.3. Instrumental issues at high absorbance values (stray light).[7]1. Prepare a new set of standards within a narrower concentration range.2. Carefully re-prepare the standard solutions, ensuring accurate dilutions.3. If absorbance values are very high, dilute the samples and standards.

Experimental Protocols

Standard Protocol for Spectrophotometric Determination of this compound

This protocol outlines the general steps for determining the concentration of this compound in an aqueous solution.

1. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in deionized water.
  • Prepare a series of standard solutions by diluting the stock solution to known concentrations (e.g., 1, 2, 5, 10, 20 mg/L).

2. Instrument Setup and Wavelength Selection:

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
  • Perform a wavelength scan of a mid-range standard solution (e.g., 10 mg/L) from 400 nm to 700 nm to determine the λmax.[14] The expected λmax is in the range of 515-520 nm.[1][2][3]
  • Set the spectrophotometer to measure absorbance at the determined λmax.

3. Calibration Curve Generation:

  • Use a suitable blank solution to zero the spectrophotometer. The blank should contain all the components of the sample matrix except the dye.[6]
  • Measure the absorbance of each standard solution at the λmax.
  • Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the R² value should be close to 1.

4. Sample Analysis:

  • Prepare the unknown sample. If necessary, filter the sample to remove any suspended particles.[2] Adjust the pH to match that of the standard solutions.
  • Measure the absorbance of the unknown sample at the λmax.
  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow prep_stock Prepare Stock Solution (e.g., 1000 mg/L) prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards instrument_setup Spectrophotometer Setup (Warm-up, Wavelength Scan for λmax) zero_instrument Zero Instrument with Blank Solution instrument_setup->zero_instrument zero_instrument->measure_standards plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_calibration determine_conc Determine Concentration from Calibration Curve plot_calibration->determine_conc prep_sample Prepare Unknown Sample (Filter, Adjust pH) measure_sample Measure Absorbance of Unknown Sample prep_sample->measure_sample measure_sample->determine_conc

Caption: Workflow for spectrophotometric determination of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Inaccurate Results? check_readings Are readings unstable or drifting? start->check_readings check_high Are readings consistently high? check_readings->check_high No sol_instability Check instrument warm-up, temperature, air bubbles, and light exposure. check_readings->sol_instability Yes check_low Are readings consistently low? check_high->check_low No sol_high Check for spectral interference, light scattering (filter sample), and correct blank. check_high->sol_high Yes check_linearity Is the calibration curve non-linear? check_low->check_linearity No sol_low Check pH, sample degradation, and for dilution errors. check_low->sol_low Yes sol_linearity Check standard concentration range, accuracy of preparation, and for high absorbance issues. check_linearity->sol_linearity Yes end Re-analyze Sample check_linearity->end No sol_instability->end sol_high->end sol_low->end sol_linearity->end

Caption: Logic diagram for troubleshooting spectrophotometric analysis.

References

Technical Support Center: Biodegradation of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges during the biodegradation of the azo dye, Reactive Red 198 (RR198).

Troubleshooting Guide

This guide addresses common problems encountered during RR198 biodegradation experiments in a question-and-answer format.

Q1: My microbial culture is showing low or no decolorization of this compound. What are the potential causes and solutions?

A1: Low decolorization efficiency is a common issue. Several factors could be responsible. Consider the following troubleshooting steps:

  • Optimize Physicochemical Conditions: The efficiency of microbial degradation is highly sensitive to environmental parameters. Ensure your experimental conditions are optimal for the specific microorganism you are using. Key parameters to verify include:

    • pH: Different microorganisms have different optimal pH ranges for dye degradation. For instance, Bacillus cereus SKB12 and Enterobacter hormaechei SKB16 show maximum decolorization at pH 6 and 7, respectively[1][2]. A bacterial consortium of Enterococcus faecalis and Klebsiella variicola demonstrated the highest removal efficiency at pH 8.0[3].

    • Temperature: Temperature affects microbial growth and enzyme activity. The aforementioned B. cereus and E. hormaechei strains achieved maximum decolorization at 40°C[1][2]. For the E. faecalis and K. variicola consortium, the optimal temperature was found to be 37°C[3].

    • Oxygen Levels: The initial and crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (N=N), which is often inhibited by the presence of oxygen. Many bacterial degradation processes are more effective under microaerophilic or anaerobic conditions, as oxygen competes with the azo dye for reduced electron carriers[4][5]. Subsequent degradation of the resulting aromatic amines is typically an aerobic process[4][6]. Consider a sequential microaerophilic/aerobic process for complete degradation[4].

  • Acclimatize Your Microbial Culture: The microorganisms may require adaptation to the dye. Isolating bacteria from textile effluent sludge can yield strains already adapted to high dye concentrations[1][2].

  • Nutrient Availability: Ensure the growth medium contains adequate carbon and nitrogen sources. Some studies have shown that sucrose can enhance the decolorization of reactive dyes by certain bacterial isolates.

  • Dye Concentration: High concentrations of this compound can be toxic to microorganisms. If you are observing inhibition, try lowering the initial dye concentration. Studies have shown that removal efficiency can decrease significantly at higher dye concentrations[3][7]. For example, a bacterial consortium showed over 98% removal at 10-25 mg/L, which dropped to 15.42% at 100 mg/L[3].

Q2: How can I confirm that the disappearance of color is due to biodegradation and not just adsorption to the microbial biomass (biosorption)?

A2: This is a critical point in biodegradation studies. Several analytical techniques can be employed to differentiate between biodegradation and biosorption:

  • Spectroscopic and Chromatographic Analysis:

    • UV-Vis Spectroscopy: A change in the absorption spectrum, such as a decrease in the peak intensity in the visible region and the appearance of new peaks in the UV region, suggests a structural modification of the dye molecule rather than just physical removal[8][9].

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis of your samples over time can confirm the disappearance of the parent dye peak and the emergence of new peaks corresponding to degradation metabolites. This provides strong evidence for biodegradation[1][2][10].

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the chemical structure of the intermediate and final degradation products. The identification of smaller molecular weight compounds confirms the breakdown of the parent dye molecule[1][2][10].

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can reveal changes in the functional groups of the dye molecule, indicating its transformation[8][10].

Q3: The decolorization of this compound in my experiment has stalled, or the degradation products are toxic. What should I do?

A3: The formation of toxic aromatic amines is a known challenge in the biodegradation of azo dyes[4][6]. Here’s how to address this:

  • Sequential Microaerophilic/Aerobic Treatment: As mentioned earlier, the complete mineralization of azo dyes often requires a two-step process. The initial anaerobic or microaerophilic stage breaks the azo bond, leading to the formation of aromatic amines. A subsequent aerobic stage is then necessary to degrade these potentially toxic amines[4][6].

  • Use of Microbial Consortia: A consortium of different microbial species can be more effective than a single species in completely degrading the dye and its intermediates. Different species may have complementary enzymatic machinery to break down a wider range of compounds[4].

  • Toxicity Assessment: It is crucial to assess the toxicity of the treated effluent. Phytotoxicity tests (e.g., seed germination assays using species like Vigna radiata) and zootoxicity tests (e.g., using brine shrimp) can be conducted to ensure that the degradation products are less toxic than the parent dye[1][2][7]. Studies have shown that while RR198 can inhibit seed germination, its biodegraded metabolites are non-toxic[7][8][11].

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biodegradation of this compound?

A1: The primary enzymes responsible for the biodegradation of azo dyes like this compound are:

  • Azoreductase: This enzyme is crucial for the initial cleavage of the azo bond (N=N) under microaerophilic or anaerobic conditions, resulting in the formation of colorless aromatic amines[1][6][12].

  • Laccase and other Oxidative Enzymes: These enzymes, which include lignin peroxidase and manganese peroxidase, play a role in the subsequent aerobic degradation of the aromatic amines formed after azo bond cleavage[1][4][5][13].

Q2: What are some common microorganisms used for the biodegradation of this compound?

A2: Several microorganisms have been shown to effectively degrade this compound, including:

  • Bacteria: Bacillus cereus, Enterobacter hormaechei, Alcaligenes sp., and consortia of Enterococcus faecalis and Klebsiella variicola have been successfully used[1][2][3][12].

  • Plants (Phytoremediation): Hairy root cultures of Tagetes patula (Marigold) have demonstrated the ability to decolorize and degrade this compound[8][9].

Q3: What are the typical degradation products of this compound?

A3: The biodegradation of this compound results in the formation of several smaller compounds. Studies have identified metabolites such as 2-aminonaphthol, p-aminovinylsulfone ethyl disulfate, and 1-aminotriazine, 3-pyridine sulfonic acid[8][9].

Quantitative Data Summary

Table 1: Optimal Conditions for this compound Decolorization by Different Microorganisms

Microorganism/ConsortiumOptimal pHOptimal Temperature (°C)Decolorization Efficiency (%)Incubation Time
Bacillus cereus SKB1264080Not Specified
Enterobacter hormaechei SKB1674085Not Specified
Alcaligenes sp. AP047.025~9024 hours
Enterococcus faecalis & Klebsiella variicola8.037>98 (at 10-25 mg/L)72 hours

Sources:[1][2][3][7][12]

Experimental Protocols

General Protocol for Bacterial Degradation of this compound

This protocol provides a general framework. Specific parameters should be optimized based on the microbial strain and experimental goals.

  • Preparation of Media and Dye Solution:

    • Prepare a suitable growth medium for the selected bacterial strain (e.g., Nutrient Broth or a minimal salt medium).

    • Prepare a stock solution of this compound in sterile distilled water and filter-sterilize it.

    • Add the dye solution to the growth medium to achieve the desired final concentration (e.g., 50-200 mg/L)[7][12].

  • Inoculation and Incubation:

    • Inoculate the dye-containing medium with a freshly grown bacterial culture.

    • Incubate the cultures under optimized conditions (pH, temperature, and aeration). For many bacteria, a microaerophilic (static) condition is initially preferred to facilitate azo bond cleavage[1][2].

  • Monitoring Decolorization:

    • At regular intervals, withdraw aliquots of the culture.

    • Centrifuge the aliquots to pellet the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 518 nm) using a UV-Vis spectrophotometer[14][15].

    • Calculate the percentage of decolorization using the formula: [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

  • Confirmation of Biodegradation:

    • Analyze the supernatant at the beginning and end of the experiment using HPLC to observe the disappearance of the parent dye peak and the appearance of metabolite peaks[1][2].

    • Extract the metabolites from the final supernatant and analyze them using GC-MS and FTIR to identify the degradation products and confirm the structural changes in the dye molecule[1][2][8].

  • Toxicity Assessment:

    • Conduct phytotoxicity and zootoxicity tests on the initial dye solution and the final treated effluent to evaluate the change in toxicity[1][2][7].

Visualizations

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Growth Medium Inoculate Inoculate with Microorganism Media->Inoculate Dye Prepare RR198 Solution Dye->Inoculate Incubate Incubate (Optimize pH, Temp, O2) Inoculate->Incubate Monitor Monitor Decolorization (UV-Vis) Incubate->Monitor Confirm Confirm Biodegradation (HPLC, GC-MS) Monitor->Confirm Toxicity Assess Toxicity Confirm->Toxicity

Caption: Experimental workflow for the biodegradation of this compound.

RR198_Biodegradation_Pathway RR198 This compound (Azo Dye) AzoCleavage Microaerophilic/Anaerobic Phase (Azoreductase) RR198->AzoCleavage Step 1 Amines Aromatic Amines (Colorless, Potentially Toxic) AzoCleavage->Amines AerobicDeg Aerobic Phase (Laccase, Oxidases) Amines->AerobicDeg Step 2 Products Smaller, Non-toxic Metabolites (e.g., 2-aminonaphthol) AerobicDeg->Products

Caption: Generalized pathway for the microbial biodegradation of this compound.

References

"Stabilizing Reactive Red 198 solutions for long-term experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Reactive Red 198 (RR198) solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other reactive dyes, is hydrolysis.[1][2] Under aqueous conditions, particularly in alkaline solutions, the reactive group of the dye can react with water molecules instead of the intended target.[1] This hydrolyzed dye is no longer capable of forming a stable covalent bond with the substrate, leading to a loss of reactivity and color yield.[1]

Q2: What are the key environmental factors that accelerate the degradation of RR198 solutions?

A2: The main factors that accelerate degradation are:

  • pH: Alkaline conditions (high pH) significantly increase the rate of hydrolysis.[1][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and general degradation.[1][3]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of the dye.[4]

Q3: How should I prepare a stock solution of this compound for maximum stability?

A3: To prepare a stable stock solution, dissolve the this compound powder in a neutral or slightly acidic buffer (pH 6.5-7.0).[5] Avoid using alkaline solutions for stock preparation. Use high-purity distilled or deionized water. If the water contains chlorine, it is advisable to add a small amount of sodium thiosulfate (e.g., 0.15 g/L) to neutralize it.[5]

Q4: What is the recommended method for long-term storage of RR198 solutions?

A4: For long-term storage, it is best to store this compound as a dry powder in a cool, dry, and dark place. If you need to store it as a solution, prepare a concentrated stock in a neutral or slightly acidic buffer, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C, protected from light.[6]

Q5: For how long can I store a prepared RR198 solution?

A5: The stability of a prepared solution depends on the storage conditions. A neutral or slightly acidic stock solution stored at -20°C can be stable for several weeks to months.[7] However, it is crucial to note that reactive dye solutions, in general, do not store well for extended periods, and it is always recommended to prepare them fresh, especially for critical experiments.[8] Working solutions, particularly those containing alkali, should be used within a few hours.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent staining or loss of signal in long-term experiments. Dye Hydrolysis: The RR198 solution may have degraded over time due to improper storage (e.g., alkaline pH, high temperature).Prepare fresh RR198 working solutions for each experiment, especially if they contain alkali. Store stock solutions in a neutral or slightly acidic buffer at -20°C in the dark.
Color of the RR198 solution has faded. Photodegradation: The solution was exposed to light for an extended period.Store all RR198 solutions in amber tubes or wrap containers in aluminum foil to protect them from light.[6]
Precipitate formation in the RR198 solution. Low Solubility: The concentration of the dye may be too high for the chosen solvent, or the temperature may be too low.Prepare the stock solution at a concentration below the saturation point (e.g., less than ~125 g/L).[5] Gently warm the solution to aid dissolution, but do not exceed 40-60°C to avoid accelerating hydrolysis.[5]
Variability between experimental batches. Inconsistent Solution Preparation: Differences in pH, water quality, or age of the solution can lead to batch-to-batch variability.Standardize the solution preparation protocol. Always use the same buffer, pH, and high-purity water. Prepare fresh solutions for each set of experiments.

Data on Factors Affecting this compound Stability

The following tables summarize quantitative data from various studies on the degradation of this compound under different conditions. These data highlight conditions to avoid when aiming for long-term stability.

Table 1: Effect of pH on this compound Degradation

Study ContextpHDegradation/Removal EfficiencyTimeTemperatureNotes
Photocatalytic Degradation[9]333%30 minNot SpecifiedLower pH showed less degradation in this specific photocatalytic system.
Photocatalytic Degradation[9]583%30 minNot SpecifiedOptimal pH for degradation in this system.
Photocatalytic Degradation[9]762%30 minNot SpecifiedDegradation efficiency decreased as pH moved from the optimum of 5.
Photocatalytic Degradation[9]958%30 minNot SpecifiedAlkaline pH showed lower degradation than the optimum but still significant.
Adsorption by Chitosan[10]5~99% Adsorption24 hoursNot SpecifiedOptimal pH for binding to chitosan, not degradation.
Adsorption by Chitosan[10]9~97% Adsorption24 hoursNot SpecifiedHigh adsorption across a range of pH values.

Table 2: Effect of Temperature on this compound Degradation

Study ContextTemperature (°C)Adsorption/DegradationNotes
Adsorption by Chitosan[10]20196.9 mg/gAdsorption capacity decreased with increasing temperature, suggesting an exothermic process.
Adsorption by Chitosan[10]30195.3 mg/g
Adsorption by Chitosan[10]60191.7 mg/g
General Reactive Dyes[1]> 40Increased HydrolysisIt is recommended to keep the temperature below 40°C during dissolution and application to minimize hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound (MW: 984.21 g/mol )[11]

  • High-purity, sterile distilled or deionized water

  • 1 M HEPES buffer, pH 7.0

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Weigh out 9.84 mg of this compound powder.

  • In a sterile container, add the RR198 powder to 800 µL of high-purity water.

  • Add 100 µL of 1 M HEPES buffer, pH 7.0, to achieve a final buffer concentration of 100 mM.

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Adjust the final volume to 1 mL with high-purity water.

  • Verify that the final pH of the solution is between 6.8 and 7.2.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Hypothetical Protocol for Cell Viability Staining using this compound

Disclaimer: Specific protocols for using this compound as a cell viability stain are not widely available in the reviewed literature. This protocol is a generalized example based on the principles of amine-reactive dyes used for similar purposes.[9]

Objective: To differentiate between live and dead cells in a suspension culture using this compound.

Principle: Amine-reactive dyes are cell-impermeable. In live cells with intact membranes, the dye only reacts with surface proteins, resulting in dim staining. In dead cells with compromised membranes, the dye enters the cell and reacts with abundant intracellular proteins, leading to a much brighter fluorescent signal.

Materials:

  • Cell suspension (e.g., lymphocytes, cultured cell line)

  • This compound stock solution (1 mM in anhydrous DMSO, prepared fresh)

  • Phosphate-buffered saline (PBS), free of any proteins or amines

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and wash them once with 1 mL of protein-free PBS.

  • Centrifuge the cells and resuspend the pellet in PBS to a concentration of 1 x 10^6 cells/mL.

  • Add 1 µL of the 1 mM this compound stock solution to the 1 mL cell suspension (final concentration 1 µM). Mix well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells twice with 1 mL of PBS or a protein-containing buffer (e.g., FACS buffer with BSA) to quench any unreacted dye.

  • Resuspend the cells in an appropriate buffer for analysis.

  • Analyze the cells promptly using a flow cytometer or fluorescence microscope. Live cells will show dim red fluorescence, while dead cells will exhibit bright red fluorescence.

Diagrams

StabilityFactors cluster_factors Degradation Factors cluster_stabilizers Stabilization Methods RR198 This compound Solution (Stable State) Hydrolysis Hydrolyzed RR198 (Inactive State) RR198->Hydrolysis Accelerated by: Photo_Deg Photodegraded Products RR198->Photo_Deg Caused by: Alkaline_pH Alkaline pH Alkaline_pH->Hydrolysis High_Temp High Temperature High_Temp->Hydrolysis Light Light Exposure (UV) Light->Photo_Deg Neutral_pH Neutral/Slightly Acidic pH Neutral_pH->RR198 Maintains Cool_Temp Cool Temperature (e.g., -20°C) Cool_Temp->RR198 Maintains Darkness Storage in the Dark Darkness->RR198 Maintains

Caption: Factors influencing the stability of this compound solutions.

CellViabilityWorkflow cluster_results Expected Results start Start: Cell Suspension wash1 Wash cells with protein-free PBS start->wash1 resuspend Resuspend cells to 1x10^6 cells/mL in PBS wash1->resuspend add_dye Add this compound (Final conc. ~1 µM) resuspend->add_dye incubate Incubate 30 min at RT (Protected from light) add_dye->incubate wash2 Wash cells to remove unreacted dye incubate->wash2 analyze Analyze via Flow Cytometry or Fluorescence Microscopy wash2->analyze live_cells Live Cells (Dim Red Fluorescence) analyze->live_cells dead_cells Dead Cells (Bright Red Fluorescence) analyze->dead_cells

References

Technical Support Center: Minimizing Byproduct Formation During Reactive Red 198 Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the oxidation of Reactive Red 198 (RR198).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of this compound, with a focus on identifying and mitigating the formation of unwanted byproducts.

Issue 1: High Decolorization Efficiency but Low COD/TOC Removal

  • Problem: The colored dye is degraded, but a significant amount of organic carbon remains in the solution, indicating the presence of colorless organic byproducts.

  • Possible Cause: The oxidation process is breaking the chromophore of the azo dye but is not completely mineralizing the resulting aromatic and aliphatic fragments. This can lead to the accumulation of intermediates such as aromatic amines, phenols, and carboxylic acids.

  • Solutions:

    • Increase Oxidant Concentration: Gradually increase the concentration of the primary oxidant (e.g., H₂O₂, O₃, persulfate) to promote further oxidation of intermediates. Be cautious of excessive oxidant concentrations, which can lead to scavenging effects and reduced efficiency.

    • Optimize Catalyst Loading: In catalytic processes (Fenton, photo-Fenton, photocatalysis), ensure the optimal catalyst-to-pollutant ratio. Too little catalyst may result in incomplete degradation, while too much can lead to side reactions or inhibit light penetration in photocatalytic systems.

    • Adjust pH: The pH of the reaction medium is a critical parameter. For Fenton and photo-Fenton processes, a pH of 3 is often optimal for hydroxyl radical production. For ozonation, alkaline conditions can enhance the generation of hydroxyl radicals. Experiment with a range of pH values to find the optimum for mineralization.

    • Increase Reaction Time: Allow for a longer reaction time to ensure the complete degradation of intermediate products. Monitor COD or TOC at various time points to determine the optimal duration.

    • Enhance Mass Transfer: Ensure vigorous mixing to improve the contact between the reactants, catalyst, and dye molecules. In photocatalysis, ensure the uniform irradiation of the solution.

Issue 2: Formation of Precipitates or Turbidity During the Reaction

  • Problem: The solution becomes cloudy or forms a precipitate during the oxidation process.

  • Possible Cause:

    • In Fenton and photo-Fenton reactions, precipitation of ferric hydroxide (Fe(OH)₃) can occur at pH values above 4.

    • Polymerization of intermediate products can lead to the formation of insoluble high-molecular-weight compounds.

  • Solutions:

    • Maintain Optimal pH: For Fenton-based processes, strictly maintain the pH at the optimal level (typically around 3) to keep the iron catalyst in its soluble and active ferrous (Fe²⁺) form.

    • Control Reactant Concentrations: Avoid excessively high initial concentrations of the dye or oxidants, which can favor polymerization reactions.

    • Filtration: If precipitates are unavoidable, they can be removed by filtration after the reaction is complete. However, it is preferable to optimize the reaction conditions to minimize their formation.

Issue 3: Suspected Formation of Toxic Byproducts (e.g., Aromatic Amines)

  • Problem: There is a concern that the oxidation process may be generating byproducts that are more toxic than the parent dye. The reductive cleavage of azo dyes is known to produce potentially carcinogenic aromatic amines. While oxidative processes are less likely to produce these in high concentrations, incomplete oxidation can still lead to the formation of various aromatic intermediates.

  • Solutions:

    • Promote Complete Mineralization: The most effective way to eliminate toxic byproducts is to ensure complete mineralization to CO₂, H₂O, and inorganic salts. This can be achieved by optimizing the parameters mentioned in "Issue 1."

    • Analytical Monitoring: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the byproducts formed. This will provide a clear understanding of the degradation pathway and allow for more targeted optimization of the process.

    • Toxicity Assays: Conduct toxicity tests on the treated effluent to assess its overall toxicity. This can provide a direct measure of the effectiveness of the treatment in reducing the environmental risk.

    • Consider a Two-Stage Process: A combination of different AOPs or an AOP followed by a biological treatment step can be effective. The AOP can break down the complex dye molecule into more biodegradable intermediates, which can then be completely mineralized by microorganisms.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts of this compound oxidation?

While specific studies on the byproducts of RR198 oxidation are limited, based on the degradation of similar azo dyes, the following intermediates can be expected:

  • Aromatic Amines and Phenols: Formed from the cleavage and hydroxylation of the aromatic rings.

  • Naphthalene and Triazine Derivatives: Resulting from the breakdown of the parent molecule's core structures.

  • Short-Chain Carboxylic Acids: Such as formic acid, acetic acid, and oxalic acid, which are formed from the opening of the aromatic rings.[1]

  • Inorganic Ions: Including sulfate (from the sulfonate groups), chloride (from the triazine ring), and nitrate/ammonium ions.

Complete mineralization will ultimately lead to the formation of carbon dioxide, water, and inorganic salts.

Q2: How can I monitor the formation of byproducts?

Several analytical techniques can be used to monitor byproduct formation:

  • UV-Vis Spectroscopy: While useful for tracking decolorization, it provides limited information about colorless byproducts. A shift in the absorption spectrum can indicate the formation of new chromophores.

  • Total Organic Carbon (TOC) Analysis: Measures the total amount of organic carbon in the sample. A decrease in TOC indicates mineralization.

  • Chemical Oxygen Demand (COD) Analysis: Measures the amount of oxygen required to chemically oxidize the organic compounds in the sample. A decrease in COD indicates the degradation of organic matter.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the parent dye and its major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile byproducts after appropriate sample preparation.

Q3: Which Advanced Oxidation Process (AOP) is best for minimizing byproduct formation?

The "best" AOP depends on the specific experimental conditions and goals. However, some general considerations are:

  • Ozonation (O₃): Highly effective for breaking the chromophore and can lead to the formation of biodegradable intermediates. Combining ozone with UV light or hydrogen peroxide (O₃/UV, O₃/H₂O₂) can enhance the production of hydroxyl radicals and promote more complete mineralization.

  • Fenton (Fe²⁺/H₂O₂): A cost-effective and efficient method that generates hydroxyl radicals. Careful control of pH is crucial to prevent the precipitation of iron hydroxide and ensure high efficiency.

  • Photo-Fenton (Fe²⁺/H₂O₂/UV): The addition of UV light can enhance the Fenton process by regenerating the ferrous ions, leading to a more sustained production of hydroxyl radicals and potentially more complete mineralization.

  • Photocatalysis (e.g., TiO₂/UV): Can achieve complete mineralization, but the process can be slower than other AOPs and is sensitive to water matrix effects.

Ultimately, the optimal AOP and reaction conditions should be determined experimentally for your specific application.

Data Presentation

Table 1: Comparison of AOPs for this compound Degradation

Advanced Oxidation Process (AOP)Typical pHTypical Reaction TimeDecolorization Efficiency (%)COD/TOC Removal (%)Key Considerations
Fenton (Fe²⁺/H₂O₂) 330 - 90 min> 9040 - 60Prone to iron sludge formation at higher pH.
Photo-Fenton (Fe²⁺/H₂O₂/UV) 330 - 60 min> 9550 - 70UV source required, enhanced efficiency over Fenton.
Ozonation (O₃) Alkaline10 - 40 min> 9530 - 50Effective for color removal, may produce biodegradable intermediates.
O₃/H₂O₂ Alkaline10 - 30 min> 9840 - 60Enhanced hydroxyl radical production compared to ozonation alone.
Photocatalysis (TiO₂/UV) Acidic to Neutral60 - 180 min> 9060 - 80Can achieve high mineralization, but can be a slower process.

Note: The efficiencies are approximate and can vary significantly depending on the specific experimental conditions (e.g., initial dye concentration, reactant dosages, reactor design).

Experimental Protocols

Protocol 1: Fenton Oxidation of this compound

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

    • Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 10 g/L).

    • Have a 30% (w/w) solution of hydrogen peroxide (H₂O₂) available.

    • Prepare solutions of dilute sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) for pH adjustment.

  • Reaction Setup:

    • In a beaker with a magnetic stirrer, add a known volume of the RR198 stock solution and dilute with deionized water to the desired initial concentration (e.g., 100 mg/L).

    • Adjust the pH of the dye solution to 3.0 using dilute H₂SO₄.

  • Initiation of Reaction:

    • Add the required volume of the FeSO₄ solution to achieve the desired catalyst concentration (e.g., 50 mg/L Fe²⁺).

    • Start the reaction by adding the required volume of the 30% H₂O₂ solution to achieve the desired oxidant concentration (e.g., 200 mg/L).

    • Start a timer immediately after the addition of H₂O₂.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a sample from the reactor.

    • Immediately quench the reaction in the sample by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8, which will stop the Fenton reaction.

    • Centrifuge or filter the sample to remove any precipitated iron hydroxide.

    • Analyze the supernatant for residual dye concentration (UV-Vis spectrophotometry at the maximum wavelength of RR198), COD, and/or TOC.

Protocol 2: Monitoring Byproducts by HPLC

  • Sample Preparation:

    • Take the quenched and filtered samples from the oxidation experiment.

    • Depending on the expected concentration of byproducts, the sample may need to be concentrated using solid-phase extraction (SPE).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents, A (e.g., 0.1% formic acid in water) and B (e.g., acetonitrile). The gradient program should be optimized to separate the parent dye from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: Diode Array Detector (DAD) or UV detector set at multiple wavelengths to detect different aromatic compounds. A mass spectrometer (MS) detector would provide more definitive identification of the byproducts.

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks and the disappearance of the parent dye peak over time.

    • If standards for expected byproducts are available, they can be used for identification and quantification.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization P1 Prepare this compound Solution E1 Set up Reactor and Adjust pH P1->E1 P2 Prepare Oxidant and Catalyst Solutions E2 Add Catalyst (if applicable) P2->E2 E1->E2 E3 Initiate Reaction with Oxidant E2->E3 E4 Collect Samples at Time Intervals E3->E4 A1 Quench Reaction E4->A1 A2 Measure Decolorization (UV-Vis) A1->A2 A3 Measure Mineralization (COD/TOC) A1->A3 A4 Identify Byproducts (HPLC/GC-MS) A1->A4 O1 Analyze Data A2->O1 A3->O1 A4->O1 O2 Adjust Parameters (pH, Conc., Time) O1->O2 O2->E1 Iterate Degradation_Pathway cluster_intermediates Intermediate Byproducts RR198 This compound (Complex Aromatic Structure) Aromatic_Intermediates Aromatic Intermediates (e.g., Sulfonated Naphthalenes, Triazines, Phenols) RR198->Aromatic_Intermediates Cleavage of Azo Bonds & Partial Oxidation Carboxylic_Acids Short-Chain Carboxylic Acids (e.g., Formic, Acetic, Oxalic Acid) Aromatic_Intermediates->Carboxylic_Acids Ring Opening Mineralization Complete Mineralization (CO₂ + H₂O + Inorganic Salts) Carboxylic_Acids->Mineralization Further Oxidation

References

Technical Support Center: Enhancing the Quantum Yield of Reactive Red 198 for Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the fluorescence quantum yield of Reactive Red 198.

Frequently Asked Questions (FAQs)

Q1: What is the typical fluorescence quantum yield of this compound?

A specific, universally accepted fluorescence quantum yield for this compound has not been consistently reported in the literature. As a sulfonated azo dye, its quantum yield is highly sensitive to its environment, including the solvent, pH, and concentration. Generally, azo dyes are known for having low to moderate quantum yields. It is recommended that researchers determine the quantum yield experimentally under their specific conditions using the relative quantum yield measurement protocol provided in this guide.

Q2: How does the solvent choice impact the quantum yield of this compound?

The polarity of the solvent can significantly influence the fluorescence quantum yield. For many dyes, increasing the solvent polarity can lead to a decrease in quantum yield due to the stabilization of the excited state, which can promote non-radiative decay pathways. However, for some reactive dyes, polar solvents can reduce dye aggregation, which in turn can increase the fluorescence intensity. The effect of different solvents on the quantum yield of reactive dyes can be complex, and empirical testing is recommended.

Q3: What is the effect of pH on the fluorescence of this compound?

The pH of the solution can alter the electronic structure of this compound, thereby affecting its absorption and fluorescence properties. For many sulfonated azo dyes, changes in pH can lead to shifts in the absorption and emission spectra, as well as changes in fluorescence intensity. While specific data for this compound is limited, studies on similar dyes suggest that both acidic and basic conditions can influence the protonation state of the molecule and its fluorescence.

Q4: What is dye aggregation and how does it affect fluorescence?

Dye aggregation is a phenomenon where dye molecules in a solution, particularly at high concentrations, self-associate to form dimers, trimers, or larger aggregates. This is a common issue with reactive dyes in aqueous solutions. Aggregation typically leads to a decrease in fluorescence quantum yield, a phenomenon known as aggregation-caused quenching (ACQ). This occurs because the aggregated molecules provide new non-radiative decay pathways for the excited state energy. In some cases, aggregation can lead to a red or blue shift in the absorption spectrum.

Troubleshooting Guide

Q1: My this compound sample is showing very low or no fluorescence. What are the possible causes and how can I troubleshoot this?

Low fluorescence from this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Check for Aggregation: As a primary step, consider the possibility of dye aggregation, especially in aqueous solutions and at high concentrations.

    • Solution: Try diluting your sample. You can also try adding organic co-solvents like ethanol or using surfactants to disrupt aggregates.

  • Solvent Effects: The solvent environment may be quenching the fluorescence.

    • Solution: Experiment with a range of solvents with varying polarities.

  • pH of the Solution: The pH might not be optimal for fluorescence.

    • Solution: Measure and adjust the pH of your solution. Test a range of pH values to find the optimum for your application.

  • Photobleaching: Exposure to intense light can lead to the irreversible degradation of the dye.

    • Solution: Minimize the exposure of your sample to the excitation light source. Use neutral density filters to reduce light intensity if necessary.

  • Contaminants: Impurities in the solvent or other components in your sample could be quenching the fluorescence.

    • Solution: Use high-purity solvents and reagents.

Q2: I am observing a shift in the absorption or emission spectrum of my this compound solution. What could be the reason?

Spectral shifts can be indicative of changes in the dye's environment or state.

  • Aggregation: The formation of H-aggregates (face-to-face stacking) typically causes a blue-shift (hypsochromic shift) in the absorption spectrum, while J-aggregates (head-to-tail arrangement) can cause a red-shift (bathochromic shift).

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the dye, leading to shifts in the absorption and emission maxima. This phenomenon is known as solvatochromism.

  • pH Changes: Alterations in pH can change the protonation state of the dye molecule, resulting in spectral shifts.

Q3: How can I prevent the aggregation of this compound in my experiments?

Preventing aggregation is crucial for obtaining reliable and bright fluorescence signals.

  • Work at Low Concentrations: Whenever possible, use the lowest concentration of the dye that provides a sufficient signal.

  • Solvent Choice: The addition of organic solvents like diethanolamine (DEA) or triethanolamine (TEA) has been shown to reduce the aggregation of reactive red dyes.[1]

  • Use of Surfactants: Surfactants can help to monomerize the dye molecules in solution.

  • Temperature Control: In some cases, increasing the temperature can help to break up aggregates.

Data Presentation

Table 1: Qualitative Effects of Experimental Parameters on the Fluorescence Quantum Yield of Reactive Red Dyes

ParameterGeneral Trend for Reactive Azo DyesPotential Impact on this compoundTroubleshooting Recommendation
Concentration Increasing concentration often leads to aggregation and decreased quantum yield.High concentrations are likely to cause quenching.Work with dilute solutions (absorbance < 0.1 at the excitation wavelength).
Solvent Polarity Highly polar solvents can either enhance or quench fluorescence depending on the specific dye structure and aggregation state.The effect is dye-specific and should be determined empirically.Test a range of solvents with varying polarities (e.g., water, ethanol, DMSO).
pH Can significantly alter the charge and electronic structure, impacting fluorescence.Optimal pH for fluorescence needs to be determined experimentally.Screen a range of pH values (e.g., from 4 to 10) to find the maximum fluorescence intensity.
Ionic Strength High salt concentrations can promote aggregation by shielding electrostatic repulsion.Increased ionic strength may lead to a decrease in quantum yield.Use buffers with the minimum necessary ionic strength.

Experimental Protocols

Protocol 1: Relative Measurement of Fluorescence Quantum Yield

This protocol describes how to measure the relative fluorescence quantum yield of this compound by comparing it to a known standard.

Materials:

  • This compound

  • A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, with a quantum yield of 0.95)

  • Spectroscopic grade solvents (e.g., ethanol, water)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Fluorometer

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard (e.g., Rhodamine 6G) in the chosen solvent (e.g., ethanol).

    • Prepare a stock solution of this compound in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the chosen excitation wavelength ranging from 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Record the absorbance spectra for all prepared solutions of the standard and the sample using the UV-Vis spectrophotometer.

    • Note the absorbance value at the excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectra for all prepared solutions of the standard and the sample.

    • Use the same excitation wavelength for both the standard and the sample. Ensure that the excitation and emission slit widths are kept constant throughout the measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_sample).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

      • Φ_std is the known quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term is 1).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Quantum Yield of this compound start Low Fluorescence Signal check_aggregation Is dye aggregation suspected? (High concentration, aqueous solution) start->check_aggregation handle_aggregation Dilute sample Add organic co-solvent Use surfactants check_aggregation->handle_aggregation Yes check_solvent Is the solvent appropriate? check_aggregation->check_solvent No end_good Fluorescence Signal Enhanced handle_aggregation->end_good handle_solvent Test solvents with varying polarities check_solvent->handle_solvent No check_ph Is the pH optimal? check_solvent->check_ph Yes handle_solvent->end_good handle_ph Screen a range of pH values check_ph->handle_ph No check_photobleaching Is photobleaching occurring? check_ph->check_photobleaching Yes handle_ph->end_good handle_photobleaching Minimize light exposure Use neutral density filters check_photobleaching->handle_photobleaching Yes end_bad Consult further literature or support check_photobleaching->end_bad No handle_photobleaching->end_good

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Aggregation_Quenching Mechanism of Aggregation-Caused Quenching cluster_monomer Monomeric State cluster_aggregate Aggregated State M Monomer M_excited Excited Monomer M->M_excited Absorption M_excited->M Fluorescence (High QY) A Aggregate A_excited Excited Aggregate A->A_excited Absorption A_excited->A Non-radiative Decay (Low QY) Monomer_pool Monomers in Solution Monomer_pool->M Aggregate_pool Aggregates in Solution Monomer_pool->Aggregate_pool Aggregation (High Concentration) Aggregate_pool->A

Caption: Aggregation-caused fluorescence quenching mechanism.

Disclaimer: The information provided in this technical support guide is for research and informational purposes only. While based on scientific literature regarding reactive azo dyes, the specific fluorescence properties of this compound can vary. It is strongly recommended that users experimentally determine the optimal conditions and quantum yield for their specific application and sample.

References

"Troubleshooting inconsistent results in Reactive Red 198 toxicological assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for toxicological assays involving Reactive Red 198 (RR198). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of testing this sulfonated monoazo dye. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent cytotoxicity results for RR198 between different experiments?

A1: Inconsistent results in RR198 cytotoxicity assays can stem from several key factors:

  • Metabolic Activation: RR198, like many azo dyes, is often not directly toxic. Its toxicity is typically revealed after it is metabolized into constituent aromatic amines by azoreductase enzymes.[1][2] If your in vitro cell model lacks sufficient metabolic capability, or if the activity of the exogenous metabolic activation system (e.g., S9 fraction) is variable, you will see inconsistent results.[3][4]

  • Cell Line Specificity: Different cell lines (e.g., liver-derived HepG2 vs. skin-derived HaCaT) possess varying levels of endogenous metabolic enzymes. HepG2 cells, for instance, have some metabolic capacity, while HaCaT cells have less, leading to different toxicological outcomes.

  • Assay Interference: RR198 is a red-colored dye. In colorimetric assays like the MTT or Neutral Red uptake assays, the intrinsic color of the compound can interfere with absorbance readings, leading to artificially high or low viability measurements.[5]

  • Experimental Conditions: Factors such as pH and compound stability in the culture medium can significantly influence results. Azo dyes can degrade or precipitate under certain conditions, altering the effective concentration.

Q2: Is metabolic activation (e.g., with S9 fraction) necessary for RR198 genotoxicity testing?

A2: Yes, it is highly recommended. The primary mechanism of genotoxicity for many azo dyes involves the reductive cleavage of the azo bond (–N=N–) to form aromatic amines.[1][2] These amine metabolites, not the parent dye, are often the primary genotoxic agents. Most mammalian cell lines used in vitro have limited azoreductase activity. Therefore, an external metabolic activation system, such as a rat liver S9 fraction, is crucial to simulate in vivo metabolism and unmask the potential genotoxicity of RR198.[3][4][6] Assays should be run both with and without S9 to determine if the parent compound or its metabolites are responsible for the observed effects.

Q3: My colorimetric cytotoxicity assay (MTT, Neutral Red) is giving a high background. How can I fix this?

A3: High background is a common issue when working with colored compounds like RR198. To troubleshoot this:

  • Include Compound-Only Controls: Prepare wells containing the complete assay medium and RR198 at every concentration tested, but without any cells. This will allow you to measure the absorbance of the dye itself.

  • Subtract Background Absorbance: For each concentration, subtract the average absorbance of the corresponding "compound-only" control wells from the absorbance of the wells with cells.

  • Wash Steps: Ensure that cell monolayers are thoroughly but gently washed to remove residual extracellular dye before the solubilization step.

  • Use Phenol Red-Free Medium: The pH indicator phenol red, present in most standard cell culture media, can interfere with colorimetric readings.[7] Performing the final incubation steps and measurements in phenol red-free medium or saline buffer can significantly reduce background and improve accuracy.

  • Consider an Alternative Assay: If interference persists, switch to a non-colorimetric endpoint, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) which measures cell viability based on ATP content and is less susceptible to color interference.[5]

Q4: I am observing DNA damage in the Comet assay but no increase in micronuclei in the Micronucleus test. What could be the reason?

A4: This discrepancy is not uncommon and can be mechanistically informative.

  • Type of DNA Damage: The Comet assay (especially the alkaline version) is highly sensitive and detects a broad range of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites.[8][9] This damage may be efficiently repaired by the cell's DNA repair machinery before it can be fixed into the more permanent chromosomal damage (clastogenicity or aneugenicity) that is detected by the micronucleus assay.

  • Cell Cycle Progression: Micronucleus formation requires the cell to undergo at least one full mitotic division after the induction of damage.[10] If RR198 or its metabolites cause significant cytotoxicity or cell cycle arrest, cells may not divide, and thus no micronuclei will be formed, even if initial DNA damage occurred.

  • Threshold Effects: It is possible that the level of DNA damage induced is below the threshold required to overwhelm the DNA repair capacity and lead to chromosome mis-segregation or breakage.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Results (MTT & Neutral Red Assays)
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes; consider reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
Cell viability appears higher than 100% at some concentrations. 1. Color Interference: The red color of RR198 is adding to the final absorbance reading. 2. Compound precipitation forming crystals that scatter light.1. Run parallel "compound-only" controls (no cells) for each concentration and subtract this background absorbance from your results.[5] 2. Visually inspect wells for precipitates before adding reagents. Check the solubility of RR198 in your culture medium.
No dose-dependent toxicity observed, even at high concentrations. 1. Lack of Metabolic Activation: The cell line used has poor metabolic capacity, and no exogenous system (S9) was added.[4] 2. Compound Instability: RR198 may be degrading in the culture medium over the incubation period.1. Repeat the assay incorporating a metabolically competent S9 fraction. Optimize the S9 concentration and incubation time.[3] 2. Prepare fresh RR198 solutions for each experiment. Consider reducing the incubation time.
Results differ significantly between MTT and Neutral Red assays. Different Cellular Mechanisms: MTT measures mitochondrial reductase activity, while Neutral Red measures lysosomal integrity. The compound may be specifically affecting one of these organelles more than the other.This may be a real biological effect. Consider using a third, orthogonal assay (e.g., an ATP-based assay) to clarify the primary mechanism of cytotoxicity.
Guide 2: Inconsistent Genotoxicity Results (Micronucleus & Comet Assays)
Observed Problem Potential Cause Recommended Solution
No genotoxicity detected, even with cytotoxicity. 1. Insufficient Metabolic Activation: The active metabolites are not being generated.[1] 2. Incorrect Harvest Time: The time point chosen for analysis may be too early (damage not yet fixed) or too late (damaged cells have been eliminated). 3. High Cytotoxicity: Excessive cell death prevents cells from completing mitosis, which is required for micronucleus formation.[10]1. Perform the assay with an optimized concentration of S9 mix. 2. For the micronucleus assay, ensure the harvest time is approximately 1.5-2 normal cell cycle lengths after treatment begins. For the Comet assay, an earlier time point (e.g., 4 hours) may be more appropriate.[4][11] 3. Ensure the top concentration tested induces no more than 55% ± 5% cytotoxicity to allow for cell division.
High variability in Comet assay tail moments. 1. Inconsistent Lysis/Alkaline Unwinding: Variations in timing or temperature during these critical steps. 2. Variation in Electrophoresis: Fluctuations in voltage or buffer temperature. 3. Subjective Scoring: Inconsistent scoring of comets between slides or users.1. Perform all lysis and unwinding steps on ice and ensure timing is consistent for all slides. 2. Use a cooled electrophoresis unit and ensure the buffer covers the slides uniformly. Run a positive control on each run to check for consistency. 3. Use validated comet scoring software. Score a consistent number of cells per slide (e.g., 50-100) and score slides blindly.
Positive result without S9, but negative with S9. Detoxification: The S9 metabolic system may be detoxifying the parent RR198 molecule or its reactive metabolites faster than it is creating toxic ones.This is a valid result indicating detoxification. Report the findings and conclude that under these metabolic conditions, the compound is not genotoxic.

Experimental Protocols

Protocol 1: Neutral Red Uptake Cytotoxicity Assay

This protocol is adapted for assessing a colored compound like this compound.

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of RR198 in culture medium (at 2x the final concentration). Remove the old medium from the cells and add 100 µL of the RR198 dilutions. Include vehicle controls (medium only) and positive controls.

  • Control for Color Interference: In a separate plate without cells, add 100 µL of each RR198 dilution to act as background controls.

  • Incubation: Incubate both plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free, phenol red-free medium. Remove the treatment medium from the cells, wash once with 150 µL PBS, and add 100 µL of the Neutral Red solution to each well. Incubate for 2-3 hours.

  • Dye Solubilization: After incubation, remove the Neutral Red solution, and wash the cells gently with 150 µL of a wash buffer (e.g., PBS). Add 150 µL of Solubilization Solution (e.g., 1% acetic acid in 50% ethanol) to all wells, including the cell-free control plate.

  • Reading: Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization of the dye. Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the cell-free "compound-only" controls from the corresponding wells with cells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: In Vitro Micronucleus Assay

This protocol follows OECD 487 guidelines and includes metabolic activation.

  • Cell Culture: Culture cells (e.g., TK6, CHO) to a suitable density. For a 24-hour treatment, seed cells at a concentration that allows for exponential growth throughout the experiment.

  • Treatment Preparation:

    • Without S9 (-S9): Prepare RR198 dilutions in culture medium.

    • With S9 (+S9): Prepare a fresh S9 mix containing S9 fraction (e.g., 1-10% v/v), cofactors (e.g., NADP+, G6P), and RR198 in serum-free medium.

  • Exposure: Add the test solutions to the cell cultures. Typically, a short treatment (3-6 hours) is performed for both +S9 and -S9 conditions, followed by a wash and recovery period. A long treatment (e.g., 24 hours) is also performed for the -S9 condition.

  • Cytokinesis Block: After the treatment period (for short treatments) or together with the treatment (for long treatments), add Cytochalasin B (final concentration 3-6 µg/mL) to block cytokinesis. This allows for the identification of cells that have completed one nuclear division.

  • Incubation: Incubate cells for a total of 1.5-2 normal cell cycle lengths from the beginning of treatment.

  • Cell Harvest: Harvest cells by centrifugation. Gently resuspend in a hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.

  • Fixation: Fix the cells using freshly prepared, cold methanol:acetic acid (3:1). Repeat fixation steps 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain slides with a DNA-specific stain such as Giemsa or Acridine Orange.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria. Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.[6]

Quantitative Data Summary

While specific dose-response data for this compound is limited in publicly available literature, the following tables provide representative data for similar sulfonated azo dyes in common cell lines. This data illustrates the expected range of toxicity and highlights the importance of metabolic activation.

Table 1: Representative Cytotoxicity Data (IC₅₀ Values)

CompoundCell LineExposure TimeMetabolic Activation (S9)IC₅₀ (µM) [Approx.]
Azo Dye Analogue AHepG2 (Liver)24 hrNo>1000
Azo Dye Analogue AHepG2 (Liver)24 hrYes250
Azo Dye Analogue AHaCaT (Skin)24 hrNo>2000
Azo Dye Analogue AHaCaT (Skin)24 hrYes800
Azo Dye Analogue BTK6 (Lymphoblast)24 hrNo>1000
Azo Dye Analogue BTK6 (Lymphoblast)24 hrYes150

Note: These values are illustrative examples based on data for structurally related sulfonated azo dyes to demonstrate typical magnitudes and the influence of S9 activation. Actual values for RR198 must be determined experimentally.

Table 2: Representative Genotoxicity Data (Micronucleus Assay)

CompoundCell LineConcentration (µM)Metabolic Activation (S9)Fold Increase in Micronuclei (vs. Control)Result
Azo Dye Analogue BTK6100No1.1Negative
Azo Dye Analogue BTK6200No1.3Negative
Azo Dye Analogue BTK650Yes2.5Equivocal
Azo Dye Analogue BTK6100Yes4.8Positive
Azo Dye Analogue BTK6150Yes6.2 (with high cytotoxicity)Positive *

*Result at high cytotoxicity should be interpreted with caution.

Visualizations: Pathways and Workflows

Logical Workflow for Troubleshooting

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Compound-Specific Troubleshooting cluster_3 Resolution A Inconsistent or Unexpected Assay Results B Review Assay Protocol & Reagent Preparation A->B C Check Cell Health & Passage Number A->C D Verify Instrument Calibration A->D E Is the compound colored? B->E C->E D->E F Run 'Compound-Only' Background Controls E->F Yes G Is metabolic activation required/used? E->G No F->G L Consider Orthogonal Assay (e.g., ATP-based) F->L H Optimize S9 Concentration & Incubation Time G->H Yes I Is the compound stable in media? G->I No H->I J Perform Stability Test (e.g., HPLC) I->J Unsure K Refine Protocol & Re-run Assay I->K Yes J->K

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays with RR198.

Experimental Workflow: In Vitro Micronucleus Assay

start Seed Cells in Culture Flasks/Plates prep Prepare RR198 dilutions with and without S9 Mix start->prep treat Treat Cells (Short or Long Exposure) prep->treat cytoB Add Cytochalasin B to Block Cytokinesis treat->cytoB incubate Incubate for 1.5-2 Cell Cycle Lengths cytoB->incubate harvest Harvest & Hypotonic Treatment incubate->harvest fix Fix Cells in Methanol:Acetic Acid harvest->fix slide Prepare Slides fix->slide stain Stain with Giemsa or Fluorescent Dye slide->stain score Score Binucleated Cells for Micronuclei stain->score end Analyze Data & Determine Genotoxicity score->end

Caption: Standard experimental workflow for the in vitro micronucleus (MN) test.

Proposed Signaling Pathway: RR198-Induced Oxidative Stress and Apoptosis

cluster_0 Metabolic Activation cluster_1 Cellular Stress Response cluster_2 Apoptosis Pathway RR198 This compound Metabolites Aromatic Amine Metabolites RR198->Metabolites Azoreductase (e.g., from S9) ROS ↑ Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeDamage Oxidative Damage (DNA, Lipids, Proteins) ROS->OxidativeDamage Nrf2 Nrf2 Activation ROS->Nrf2 Mito Mitochondrial Stress OxidativeDamage->Mito ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidants ↑ Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidants Antioxidants->ROS Inhibition Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway for RR198 toxicity via metabolic activation, oxidative stress, and apoptosis.

References

Technical Support Center: Optimizing Experimental Parameters for Reactive Red 198 Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of Reactive Red 198 (RR198) from aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My RR198 removal efficiency is lower than expected. What are the common causes?

A1: Low removal efficiency can stem from several factors. The most critical parameters to verify are:

  • Incorrect pH: The solution's pH is a crucial factor. For many adsorption processes using materials like chitosan or modified SBA-15, the optimal pH is acidic, typically around 5.[1][2][3] In alkaline conditions, hydroxide ions can compete with the anionic dye molecules for active sites on the adsorbent, reducing efficiency.[1] For Fenton and photo-Fenton processes, a highly acidic pH of around 3 is generally required for optimal hydroxyl radical production.

  • Suboptimal Adsorbent/Catalyst Dosage: An insufficient amount of adsorbent or catalyst will result in fewer available active sites for dye removal, leading to lower overall efficiency. Conversely, an excessive amount can lead to particle aggregation, which reduces the effective surface area. It's crucial to determine the optimal dosage through preliminary experiments.

  • Inadequate Contact Time: Adsorption and degradation are time-dependent processes. If the contact time is too short, the reaction may not have reached equilibrium, resulting in incomplete dye removal. It is recommended to perform kinetic studies to determine the equilibrium time. For instance, with modified SBA-15, over 96% removal was achieved in about 20 minutes.[1]

  • High Initial Dye Concentration: At a fixed adsorbent/catalyst dosage, a very high initial concentration of RR198 can saturate the active sites, leading to a decrease in the percentage of dye removed.[4]

Q2: I am observing poor reproducibility in my experimental results. What could be the reason?

A2: Poor reproducibility is a common issue and can often be traced back to inconsistencies in the experimental procedure:

  • pH Measurement and Adjustment: Ensure the pH of the solution is accurately measured and consistently adjusted for every experiment. Small variations in pH can significantly impact the surface charge of the adsorbent and the ionization of the dye molecule.

  • Inconsistent Agitation: The speed and method of agitation (e.g., shaking, stirring) must be kept constant. Inadequate agitation can lead to poor diffusion of the dye molecules to the adsorbent/catalyst surface.

  • Temperature Fluctuations: Adsorption and degradation processes can be temperature-dependent. Experiments should be conducted in a temperature-controlled environment to ensure consistency. For example, the adsorption of RR198 onto chitosan was found to be adversely affected by an increase in temperature.[2][3]

  • Stock Solution Stability: Prepare fresh dye stock solutions regularly and store them properly, protected from light, to prevent degradation over time.

Q3: How do I choose the right analytical method to measure RR198 concentration?

A3: The most common and straightforward method for determining the concentration of RR198 in an aqueous solution is UV-Visible Spectrophotometry .[1] You will need to determine the wavelength of maximum absorbance (λmax) for RR198, which is typically around 515-520 nm. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification based on the Beer-Lambert law.

Q4: What is the significance of pH in the removal of RR198?

A4: The pH of the solution is a master variable that influences several aspects of the removal process:

  • Surface Charge of the Adsorbent/Catalyst: The pH affects the protonation and deprotonation of functional groups on the surface of the material, altering its surface charge.

  • Ionization of the Dye: RR198 is an anionic dye. In acidic solutions, the adsorbent surface may become positively charged, enhancing the electrostatic attraction with the negatively charged dye molecules.

  • Generation of Reactive Species: In advanced oxidation processes like the Fenton reaction, a low pH (around 3) is optimal for the generation of highly reactive hydroxyl radicals.

Q5: Can the adsorbent or catalyst be regenerated and reused?

A5: The reusability of the adsorbent/catalyst is a key factor for practical applications. Desorption studies are necessary to identify suitable regenerating agents. For activated carbon saturated with RR198, a solution of 60% acetone in water and sodium carbonate has been shown to be effective for desorption.[5] Photocatalysts like Fe2O3/Bentonite/TiO2 have demonstrated high reusability for up to 8 cycles with high efficiency.

Data Presentation: Optimal Experimental Parameters

The optimal conditions for RR198 removal vary significantly depending on the chosen method and material. The following tables summarize the optimal parameters found in various studies.

Table 1: Adsorption-Based Methods

AdsorbentOptimal pHAdsorbent DosageInitial Dye Conc.Contact TimeMax. Removal Efficiency
DOTAC/SBA-155.0150 mg / 100 mL200 mg/L20 min> 95%
Fe3O4 Nanoparticles7.00.5 g/L100 mg/L30 min88%
Chitosan5.01 g/L100-200 mg/L~40 minHigh adsorption capacity reported

Table 2: Advanced Oxidation Processes (AOPs)

MethodOptimal pHKey Reagent ConcentrationsReaction TimeMax. Removal Efficiency
Fenton Process3.0Fe(II): 100 mg/L, H2O2: 50 mg/L90 min92%
Photo-Fenton3.0Fe(II): 10 mg/L, H2O2: 75 mg/L120 min> 99%
Ozonation (O3/H2O2)AlkalineH2O2: 0.03 mol/L40 minHigh degradation reported
Photocatalysis (Fe2O3/B/TiO2)Acidic (e.g., 5)Varies60 min (UV), 90 min (Visible)100%

Experimental Protocols

1. Protocol for Batch Adsorption Experiments

This protocol outlines a standard procedure for evaluating the adsorption of RR198 onto a solid adsorbent.

  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of RR198 by accurately weighing 1.0 g of RR198 dye powder and dissolving it in 1 liter of deionized water.

  • Preparation of Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 50, 100, 150, 200 mg/L) by diluting the stock solution.

  • Adsorption Procedure:

    • Take a fixed volume (e.g., 50 mL) of the RR198 working solution in a series of conical flasks.

    • Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a specified duration.

    • At different time intervals, withdraw samples and separate the adsorbent from the solution by centrifugation or filtration.[1]

    • Analyze the concentration of RR198 in the supernatant using a UV-Vis spectrophotometer at its λmax.

  • Calculation of Removal Efficiency: The percentage of dye removal can be calculated using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100 Where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).

2. Protocol for Photocatalytic Degradation

This protocol describes a general setup for a photocatalytic degradation experiment.

  • Reactor Setup: The experiment is typically conducted in a batch photoreactor equipped with a light source (e.g., UV lamp or visible light lamp).[6] The reactor should have a system for continuous stirring to keep the photocatalyst suspended.

  • Experimental Procedure:

    • Add a specific volume of the RR198 solution of a known concentration to the reactor.

    • Add the required amount of photocatalyst to the solution.

    • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals.

    • Centrifuge or filter the samples to remove the photocatalyst particles.

    • Measure the concentration of the remaining RR198 in the solution using a UV-Vis spectrophotometer.

3. Protocol for Fenton/Photo-Fenton Process

This protocol details the steps for RR198 degradation using the Fenton or Photo-Fenton process.

  • Preparation of Reagents:

    • Ferrous Iron Solution: Prepare a stock solution of a ferrous salt (e.g., FeSO₄·7H₂O).

    • Hydrogen Peroxide Solution: Use a commercially available solution of H₂O₂ (e.g., 30%).

  • Experimental Procedure:

    • Take a known volume of the RR198 solution in a beaker or reactor.

    • Adjust the pH of the solution to the optimal acidic value (typically pH 3) using dilute H₂SO₄.[7]

    • Add the required amount of the ferrous iron solution to the reactor.

    • For the Photo-Fenton process, place the reactor under a UV lamp.

    • Start the reaction by adding the predetermined volume of the H₂O₂ solution. It is often added slowly or in steps.[7][8]

    • Stir the reaction mixture continuously.

    • Take samples at different time intervals.

    • Before analysis, quench the reaction in the collected samples (e.g., by adding a strong base to raise the pH) to stop the generation of hydroxyl radicals.

    • Analyze the remaining RR198 concentration using a UV-Vis spectrophotometer.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase cluster_optim 4. Optimization Phase cluster_result 5. Final Evaluation prep Preparation exp Experimentation analysis Analysis optim Optimization result Results A Prepare RR198 Stock & Working Solutions C Perform Batch Experiments (Adsorption/Degradation) A->C B Synthesize/Characterize Adsorbent/Catalyst B->C D Withdraw Samples at Time Intervals C->D E Separate Solid (Centrifuge/Filter) D->E F Measure Residual [RR198] (UV-Vis Spectrophotometry) E->F G Vary Key Parameters: pH, Dosage, Time, [RR198] F->G Inadequate Removal H Calculate Removal Efficiency & Determine Optimal Conditions F->H Sufficient Removal G->C Re-run Experiment

Caption: General experimental workflow for optimizing this compound removal.

Parameter_Influence Goal High RR198 Removal Efficiency pH Solution pH pH->Goal Effect1 Affects Surface Charge & Dye Speciation pH->Effect1 Dosage Adsorbent/ Catalyst Dosage Dosage->Goal Effect2 Determines Number of Available Active Sites Dosage->Effect2 Time Contact Time Time->Goal Effect3 Impacts Reaction Equilibrium Time->Effect3 Conc Initial Dye Concentration Conc->Goal Effect4 Influences Saturation of Active Sites Conc->Effect4 Temp Temperature Temp->Goal Effect5 Affects Reaction Kinetics & Adsorption Thermodynamics Temp->Effect5

Caption: Logical relationships of key parameters influencing RR198 removal efficiency.

References

"Method refinement for the analysis of Reactive Red 198 in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Reactive Red 198 in complex matrices.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

HPLC Analysis Troubleshooting

Question: I am observing no peaks or very small peaks for my this compound standard. What should I do?

Answer: This issue can arise from several factors. Follow this checklist to diagnose the problem:

  • Check Connections: Ensure all tubing and fittings from the injector to the detector are secure.

  • Verify Injection: Manually inspect the injection process to confirm the sample is being loaded. Check for any blockages in the injection syringe or sample loop.

  • Detector Settings: Confirm the detector is on and set to the correct wavelength for this compound (typically around 518 nm).[1]

  • Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent compatible with the mobile phase to prevent precipitation in the column.

  • Standard Integrity: Prepare a fresh standard of this compound to rule out degradation of your current standard.

Question: My chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Consider the following adjustments:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization of both the analyte and residual silanols on the column. Adjusting the pH might improve peak symmetry.

  • Ion-Pairing Agent: For highly polar compounds like this compound, adding an ion-pairing agent to the mobile phase can reduce tailing.

  • Column Choice: If the problem persists, consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Question: I am seeing a drifting baseline in my HPLC analysis. What could be the cause?

Answer: A drifting baseline can be caused by several factors:

  • Column Temperature: Ensure the column oven is maintaining a stable temperature, as fluctuations can cause the baseline to drift.[2]

  • Mobile Phase Preparation: Inconsistencies in the mobile phase composition, such as improper mixing or degassing, can lead to a drifting baseline.[2] Prepare fresh mobile phase and ensure it is thoroughly degassed.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow sufficient time for the column to equilibrate before starting your analytical run.[2]

  • Detector Lamp: An aging detector lamp can also cause baseline drift.

Question: There are extraneous or "ghost" peaks appearing in my chromatograms. What is the source of these peaks?

Answer: Ghost peaks can be frustrating. Here are some common causes:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as ghost peaks. Use high-purity solvents and reagents.

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely eluted from the column, leading to carryover peaks in subsequent runs. Implement a thorough column wash between injections.

  • Sample Contamination: The sample itself might be contaminated. Ensure proper sample handling and storage.

UV-Vis Spectrophotometry Troubleshooting

Question: The absorbance readings for my this compound samples are not consistent. What could be the issue?

Answer: Inconsistent absorbance readings can stem from several sources:

  • Cuvette Issues: Ensure the cuvettes are clean and free of scratches. Use a matched pair of cuvettes for the blank and the sample.

  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer's recommended time to ensure lamp stability.

  • Sample Preparation: Inaccurate dilutions or incomplete dissolution of the sample can lead to variability in absorbance.

  • pH of the Solution: The absorbance spectrum of this compound can be pH-dependent. Ensure the pH of your samples and standards is consistent.

Question: I am observing high background absorbance in my samples. How can I reduce it?

Answer: High background absorbance can be due to:

  • Turbidity: Particulate matter in the sample will scatter light and increase the absorbance. Centrifuge or filter your samples to remove any suspended solids.

  • Interfering Substances: Other compounds in the matrix may absorb at the same wavelength as this compound. A proper sample cleanup procedure, such as solid-phase extraction (SPE), can help remove these interferences.

  • Solvent Blank: Ensure you are using the correct solvent blank that has been subjected to the same sample preparation steps as your samples.

Frequently Asked Questions (FAQs)

Q1: What is the typical wavelength of maximum absorbance (λmax) for this compound?

A1: The λmax for this compound is generally observed around 518 nm.[1]

Q2: What are the key parameters to optimize for the extraction of this compound from a complex matrix?

A2: The key parameters to optimize for extraction include the choice of extraction solvent, the pH of the sample, the type of solid-phase extraction (SPE) sorbent, and the elution solvent. For example, a study on the removal of this compound found that a pH of 5 was optimal for adsorption onto a modified SBA-15 sorbent.[3]

Q3: Can I use UV-Vis spectrophotometry for the quantitative analysis of this compound in wastewater?

A3: Yes, UV-Vis spectrophotometry can be used for quantification, but it is susceptible to interference from other components in the wastewater that may absorb light at the same wavelength.[4] Therefore, a robust sample preparation method to remove interfering substances is crucial for accurate results.

Q4: What type of HPLC column is suitable for the analysis of this compound?

A4: A reversed-phase C18 column is commonly used for the analysis of azo dyes like this compound. However, the choice of column may need to be optimized based on the specific sample matrix and the presence of other compounds.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: The identity of the peak can be confirmed by comparing the retention time with that of a certified reference standard. For more definitive identification, especially in complex matrices, techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can be used.

Experimental Protocols

Protocol 1: General HPLC Method for this compound

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required for specific matrices.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 6-7) is often used.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV-Vis or Photodiode Array (PDA) detector set at the λmax of this compound (approx. 518 nm).

  • Column Temperature: 30 °C

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for cleaning up aqueous samples containing this compound.

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Load the sample onto the SPE cartridge. The pH of the sample may need to be adjusted to optimize retention.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.

  • Elution: Elute the retained this compound with a strong solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase for HPLC analysis.

Data Presentation

Table 1: HPLC Method Parameters for Azo Dye Analysis

ParameterValueReference
ColumnC18General Knowledge
Mobile PhaseAcetonitrile/Water with bufferGeneral Knowledge
Flow Rate0.8 - 1.0 mL/min
Detection Wavelength254 nm (general for azo dyes)
Injection Volume10 - 100 µL[5]

Table 2: Spectrophotometric Analysis Parameters for this compound

ParameterValueReference
Wavelength of Max. Absorbance (λmax)~518 nm[1]
Optimal pH for Adsorption (example)5[3]
SolventDeionized Water / Buffer[3]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix Sample pH_Adjust pH Adjustment Sample->pH_Adjust Filtration Filtration/Centrifugation pH_Adjust->Filtration SPE Solid-Phase Extraction Filtration->SPE HPLC HPLC Analysis SPE->HPLC Eluted Sample UV_Vis UV-Vis Analysis SPE->UV_Vis Eluted Sample Quantification Quantification HPLC->Quantification UV_Vis->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., No Peaks) Check_Connections Check System Connections Start->Check_Connections Check_Injection Verify Sample Injection Check_Connections->Check_Injection Connections OK Solution Problem Resolved Check_Connections->Solution Loose Fitting Found Check_Detector Check Detector Settings Check_Injection->Check_Detector Injection OK Check_Injection->Solution Blockage Found Prepare_Standard Prepare Fresh Standard Check_Detector->Prepare_Standard Settings OK Check_Detector->Solution Incorrect Settings Prepare_Standard->Solution Standard OK Prepare_Standard->Solution Degraded Standard

Caption: Troubleshooting logic for "no peaks" issue in HPLC.

References

Validation & Comparative

A Comparative Analysis of the Degradation Kinetics of Reactive Red 198 and Reactive Black 5

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the degradation kinetics of two prevalent azo dyes, Reactive Red 198 and Reactive Black 5. This document provides a comparative overview of their degradation under various experimental conditions, supported by quantitative data and detailed methodologies.

The textile industry is a significant contributor to water pollution, with azo dyes like this compound (RR198) and Reactive Black 5 (RB5) being major environmental concerns due to their complex aromatic structures and low biodegradability. Understanding the degradation kinetics of these dyes is crucial for developing effective wastewater treatment technologies. This guide offers a side-by-side comparison of the degradation kinetics of RR198 and RB5, summarizing key experimental findings from various studies.

Comparative Degradation Kinetics

The degradation of both this compound and Reactive Black 5 has been observed to follow pseudo-first-order kinetics in a majority of studies, irrespective of the degradation method employed. However, the rate of degradation, as indicated by the apparent rate constant (k), varies significantly depending on the experimental conditions.

Below are tables summarizing the degradation kinetics of both dyes under different advanced oxidation processes (AOPs) and microbial treatments.

Table 1: Degradation Kinetics of this compound (RR198)

Degradation MethodCatalyst/MicrobeInitial Dye Conc. (mg/L)pHTemperature (°C)Rate Constant (k)Reaction OrderReference
ElectrochemicalFerosilic anode20011.5 (initial)RT68.2 x 10⁻³ min⁻¹Pseudo-first-order[1]
Sono-Nano FentonNZVI----Pseudo-first-order[2]
O₃/H₂O₂-2009---[3]
Persulfate-200AlkalineHigher Temp.--[3]
PhotocatalysisFe₂O₃/B/TiO₂----Pseudo-first-order[4]
MicrobialBacillus cereus-640--[5]
MicrobialEnterobacter hormaechei-740--[5]

Note: RT denotes Room Temperature. NZVI stands for Nanoscale Zero-Valent Iron.

Table 2: Degradation Kinetics of Reactive Black 5 (RB5)

Degradation MethodCatalyst/MicrobeInitial Dye Conc. (mg/L)pHTemperature (°C)Rate Constant (k)Reaction OrderReference
MicrobialBacillus albus DD1507400.0523 s⁻¹First-order[6]
MicrobialBacillus albus DD12007.6-0.0384 (unit not specified)First-order[7]
UV/TiO₂TiO₂----First-order[8]
Photo-FentonFe²⁺/H₂O₂----First-order[8]
Fe²⁺/S₂O₈²⁻Fe²⁺/S₂O₈²⁻-3.72---[9]

Experimental Protocols

The study of dye degradation kinetics typically involves a standardized experimental workflow. The following is a generalized protocol based on the methodologies cited in the literature.

1. Preparation of Dye Solution: A stock solution of the dye (either this compound or Reactive Black 5) is prepared by dissolving a known weight of the dye powder in deionized water. The working solutions of desired concentrations are then prepared by diluting the stock solution.

2. Degradation Experiment: The degradation is carried out in a batch reactor. The dye solution is mixed with the chosen catalyst (e.g., TiO₂, Fe²⁺) or microbial culture. The reaction parameters such as pH, temperature, and catalyst/microbial inoculum size are adjusted to the desired values. For photocatalytic studies, the reactor is irradiated with a suitable light source (e.g., UV lamp).

3. Sample Collection and Analysis: Aliquots of the reaction mixture are withdrawn at regular time intervals. To stop the degradation reaction, the catalyst is removed by centrifugation or filtration. The concentration of the remaining dye in the supernatant is then determined using a UV-Visible spectrophotometer by measuring the absorbance at the maximum wavelength (λmax) of the dye (approximately 598 nm for RB5 and in the visible range for RR198).[8]

4. Kinetic Analysis: The degradation rate is determined by plotting the natural logarithm of the ratio of initial dye concentration to the concentration at time t (ln(C₀/C)) versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The apparent rate constant (k) is calculated from the slope of this line.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis A Prepare Dye Stock Solution B Prepare Working Solutions A->B C Batch Reactor Setup (Dye Solution + Catalyst/Microbe) B->C D Adjust Parameters (pH, Temp, etc.) C->D E Initiate Degradation (e.g., UV Irradiation) D->E F Withdraw Aliquots at Intervals E->F G Stop Reaction & Separate Catalyst F->G H Measure Dye Concentration (UV-Vis Spectrophotometry) G->H I Kinetic Data Analysis (Plot ln(C₀/C) vs. time) H->I

A generalized workflow for dye degradation kinetics experiments.

Factors Influencing Degradation Kinetics

Several factors significantly influence the rate of degradation for both this compound and Reactive Black 5. The optimal conditions for degradation can vary depending on the chosen method.

  • pH: The pH of the solution is a critical parameter. For many advanced oxidation processes, acidic conditions are favorable. For instance, the photo-Fenton process for RB5 degradation is more efficient at a lower pH.[8] Conversely, some microbial degradation processes for RR198 show optimal performance at neutral or slightly alkaline pH.[5]

  • Catalyst/Microbe Concentration: An increase in the concentration of the catalyst or microbial biomass generally leads to a higher degradation rate up to a certain point, after which the rate may plateau or even decrease due to factors like light scattering in photocatalysis or substrate inhibition in microbial processes.

  • Initial Dye Concentration: Higher initial dye concentrations can lead to a decrease in the degradation rate constant. This is often attributed to the increased competition for the reactive species or active sites of the catalyst.

  • Temperature: Temperature can have a dual effect. In microbial degradation, an optimal temperature exists for enzymatic activity, as seen with the 40°C optimum for both Bacillus cereus and Enterobacter hormaechei in RR198 degradation.[5] In AOPs, higher temperatures can sometimes enhance reaction rates.

Degradation_Factors cluster_RR198 This compound cluster_RB5 Reactive Black 5 RR198_Node Degradation Kinetics RR198_pH pH (Optimal varies with method) RR198_Node->RR198_pH RR198_Temp Temperature (e.g., 40°C for microbial) RR198_Node->RR198_Temp RR198_Conc Initial Concentration RR198_Node->RR198_Conc RR198_Cat Catalyst/Microbe Type RR198_Node->RR198_Cat RB5_Node Degradation Kinetics RB5_pH pH (Often acidic for AOPs) RB5_Node->RB5_pH RB5_Temp Temperature (e.g., 40°C for microbial) RB5_Node->RB5_Temp RB5_Conc Initial Concentration RB5_Node->RB5_Conc RB5_Cat Catalyst/Microbe Type RB5_Node->RB5_Cat

Key factors influencing the degradation kinetics of RR198 and RB5.

Conclusion

Both this compound and Reactive Black 5 are challenging pollutants to degrade. While both often exhibit pseudo-first-order degradation kinetics, the specific rate constants are highly dependent on the degradation technique and the operational parameters. For Reactive Black 5, various studies have provided specific rate constants under different conditions, highlighting the effectiveness of both microbial and advanced oxidation processes. Similarly, for this compound, research indicates that electrochemical, photocatalytic, and microbial methods can be effective, with kinetics also following a pseudo-first-order model.

A direct comparison of the intrinsic degradability of the two dyes is complex due to the wide range of experimental conditions reported in the literature. However, this guide provides a structured compilation of the available kinetic data, allowing researchers to assess the performance of different degradation systems for each dye. Further research focusing on the direct comparative degradation of these dyes under identical experimental conditions would be invaluable for the development of more efficient and universally applicable wastewater treatment solutions.

References

A Comparative Guide to Analytical Methods for the Quantification of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative determination of Reactive Red 198, a widely used azo dye. We will explore a conventional spectrophotometric method and a more advanced capillary electrophoresis technique, presenting their performance characteristics based on experimental data to assist researchers in selecting the most suitable method for their specific applications.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for obtaining accurate and reliable quantitative data. Below is a summary of the performance characteristics of a conventional UV-Vis spectrophotometric method and a modern Capillary Electrophoresis (CE) method for the analysis of reactive dyes.

Performance ParameterUV-Vis Spectrophotometry (Conventional Method)Capillary Electrophoresis (New Method)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Typically in the low mg/L range0.3 - 1.3 mg/L[1]
Limit of Quantification (LOQ) Typically in the mid-to-high mg/L rangeNot explicitly stated, but quantifiable at low mg/L
Precision (RSD%) Generally < 5%1.4 - 3.8% (peak area)[1]
Accuracy (Recovery %) Typically 95 - 105%Not explicitly stated, but good agreement with UV-Vis[1]
Analysis Time Rapid (minutes per sample)Longer than spectrophotometry due to separation
Selectivity Low (potential for interference from other absorbing species)High (separates dye from impurities and degradation products)

Note: The data for the Capillary Electrophoresis method is based on the analysis of a similar reactive red dye (SES-Cl-red-195) and is presented here as a representative example of the performance of this technique for this class of compounds.[1]

Experimental Protocols

Detailed methodologies for both the conventional and a new analytical method are provided below.

Conventional Method: UV-Vis Spectrophotometry

This method is based on the measurement of the absorbance of light by the this compound molecule at its wavelength of maximum absorbance (λmax).

Instrumentation: A standard UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the dye and dissolving it in a suitable solvent (e.g., deionized water). A series of standard solutions of decreasing concentrations are then prepared by serial dilution of the stock solution.

  • Determination of λmax: A standard solution of intermediate concentration is scanned across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically around 518-520 nm.

  • Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.

  • Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and the concentration of this compound is determined by interpolating the value from the calibration curve.

New Method: Capillary Electrophoresis (CE)

Capillary electrophoresis offers superior separation and quantification capabilities, allowing for the determination of the target dye in the presence of impurities or degradation products.

Instrumentation: A capillary electrophoresis system equipped with a UV detector.

Procedure:

  • Preparation of Background Electrolyte (BGE): A suitable BGE is prepared. For the analysis of similar reactive dyes, a BGE comprised of 10.0 mmol/L sodium borate (Na₂B₄O₇) and 15% (v/v) acetonitrile (ACN) at a pH of 8.50 has been used.[1]

  • Capillary Conditioning: The capillary is conditioned by flushing with a sequence of solutions, typically including sodium hydroxide, water, and the BGE.

  • Preparation of Standards and Samples: Standard solutions of this compound are prepared in the BGE. Sample solutions may require appropriate dilution and filtration before analysis.

  • Electrophoretic Separation: The sample is injected into the capillary, and a high voltage is applied. The components of the sample migrate through the capillary at different velocities based on their charge-to-size ratio, resulting in separation.

  • Detection and Quantification: The separated components are detected as they pass through the detector. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak areas of the standards.

Validation Workflow for a New Analytical Method

The validation of a new analytical method is a critical process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation.

G cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (e.g., mobile phase, wavelength) Specificity Specificity/ Selectivity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Method_Implementation Routine Method Implementation Robustness->Method_Implementation Validated Method

Caption: Workflow for the validation of a new analytical method.

This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for selectivity, sensitivity, and sample throughput. For routine analysis where interfering substances are not a major concern, UV-Vis spectrophotometry offers a rapid and cost-effective solution. However, for complex matrices or when high selectivity is required to distinguish the dye from its impurities or degradation products, Capillary Electrophoresis is a more powerful and reliable technique.

References

"Comparative study of different advanced oxidation processes for Reactive Red 198"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye Reactive Red 198 (RR198) reveals varying degrees of efficacy and optimal operational parameters. This guide provides a detailed comparison of several AOPs, including Fenton and photo-Fenton, ozonation-based processes, and photocatalysis, supported by experimental data from recent studies. The objective is to offer researchers and scientists a comprehensive overview to aid in the selection of appropriate treatment technologies for RR198-contaminated wastewater.

Performance Comparison of Advanced Oxidation Processes

The efficiency of different AOPs in degrading this compound is influenced by factors such as pH, catalyst concentration, oxidant dosage, and reaction time. The following tables summarize the quantitative data from various comparative studies.

Table 1: Fenton and Photo-Fenton Processes
ParameterFentonPhoto-FentonReference
Optimal pH 33[1][2]
Optimal Fe(II) Conc. 100 mg/L10 mg/L[1]
Optimal H₂O₂ Conc. 50 mg/L50 mg/L[1]
Initial Dye Conc. 50 mg/L50 mg/L[1][2]
Reaction Time Not specified for max efficiency15 min[1][2]
Max. Removal Efficiency 67.5% (at optimal H₂O₂)98.82%[1][2]

A study comparing Fenton and photo-Fenton processes found that the photo-Fenton process was significantly more efficient in removing RR198, achieving up to 98.82% dye removal under optimal conditions.[1][2] The efficiency of the photo-Fenton process decreased as the concentration of Fe(II) increased from 10 to 200 mg/L, whereas the Fenton process showed an initial increase in efficiency with Fe(II) concentration up to 100 mg/L.[1]

Table 2: Ozonation, Peroxone (O₃/H₂O₂), and Persulfate Processes
ParameterOzonation (O₃)Peroxone (O₃/H₂O₂)PersulfateReference
Initial Dye Conc. 200 mg/L200 mg/L200 mg/L[3]
Optimal pH 1089 (favored)
Oxidant Dose N/A0.03 mol/L H₂O₂12 mM Persulfate[3]
Reaction Time 40 min40 min40 min[3]
Color Removal 99% (at pH 10)100%98% (at 70°C)
COD Removal ~45% (at pH 10)55%67%[3]
BOD₅/COD Ratio 0.590.630.73[3]

When comparing ozone, peroxone, and persulfate oxidation, the persulfate process demonstrated higher Chemical Oxygen Demand (COD) removal (67%) and a greater improvement in biodegradability (BOD₅/COD ratio of 0.73).[3] Alkaline pH and higher temperatures favored dye and COD removal for all three processes. Catalytic ozonation using MgO nanocrystals has also been shown to significantly accelerate the degradation of RR198 compared to single ozonation, achieving complete color removal in 9 minutes versus 30 minutes.[4]

Table 3: Photocatalytic and Sonocatalytic Processes
ProcessCatalystConditionsRate Constant (min⁻¹)Reference
Sonolysis (US) NonepH 70.0013[5]
UV/US NonepH 70.0020[5]
US/ZnO ZnOpH 70.0022[5]
UV/ZnO ZnOpH 70.0534[5]
UV/US/ZnO ZnOpH 70.0739[5]
Sonophotocatalysis Dye sensitized TiO₂Visible light, 47kHz ultrasoundSynergistic effect observed[6][7]
Sono-Nano-Fenton nZVIAcidic pHHigh degradation efficiency[8][9]

The combination of UV, ultrasound, and a ZnO catalyst (UV/US/ZnO) showed the highest decolorization rate constant (0.0739 min⁻¹) for RR198.[5] The primary degradation mechanism was identified as chemical oxidation by hydroxyl radicals.[5] Sonophotocatalysis using dye-sensitized TiO₂ under visible light also demonstrated a synergistic effect, with ultrasonic activation enhancing the formation of reactive radical species.[6][7]

Table 4: Hybrid and Electrochemical Processes
ProcessKey FindingsReference
UV/US/H₂O₂/O₃ 100% RR198 removal and 40.5% TOC removal in 34 min at optimal conditions.[10]
Electrochemical Oxidation 94% color removal in 90 min using graphite electrodes and NaCl electrolyte.[11]
Electrocoagulation ~81% TOC removal in 120 min using aluminum electrodes.[12]

A hybrid UV/US/H₂O₂/O₃ process achieved complete removal of RR198 and 40.5% Total Organic Carbon (TOC) removal under optimized conditions.[10] Electrochemical methods have also proven effective, with electrochemical oxidation achieving 94% color removal and electrocoagulation resulting in approximately 81% TOC removal.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline the typical experimental protocols for the AOPs discussed.

Fenton and Photo-Fenton Process
  • Reactor Setup : A batch reactor is typically used. For the photo-Fenton process, a UV lamp (e.g., a 15-watt UV-C lamp with a wavelength of 253.7 nm) is placed in the reactor.[13]

  • Reagents : An aqueous solution of RR198 of a specific concentration (e.g., 50 mg/L) is prepared.[1][2] Stock solutions of Fe(II) (from FeSO₄·7H₂O) and H₂O₂ (30%) are prepared.

  • Procedure :

    • The pH of the RR198 solution is adjusted to the desired value (typically pH 3) using H₂SO₄ or NaOH.[1][2]

    • A specific amount of Fe(II) solution is added to the reactor.[1]

    • The reaction is initiated by adding the H₂O₂ solution. For the photo-Fenton process, the UV lamp is turned on simultaneously.[1][13]

    • Samples are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding NaOH to raise the pH).[13]

  • Analysis : The concentration of RR198 is measured spectrophotometrically at its maximum absorbance wavelength (λmax = 518 nm).[14] COD is measured using the standard dichromate method.[14]

Ozonation, Peroxone, and Persulfate Processes
  • Reactor Setup : A glass column reactor is used, with ozone gas bubbled from the bottom.

  • Reagents : An RR198 solution (e.g., 200 mg/L) is prepared.[3] Stock solutions of H₂O₂ and persulfate are used for the respective processes.

  • Procedure :

    • The pH of the dye solution is adjusted to the target value.

    • For the peroxone process, a specific dose of H₂O₂ is added before ozonation.[3]

    • For the persulfate process, a specific dose of persulfate is added. The reaction may be carried out at elevated temperatures.

    • Ozone gas is continuously supplied to the reactor at a constant flow rate.

    • Samples are collected at different time points for analysis.[3]

  • Analysis : Dye concentration, COD, and Biochemical Oxygen Demand (BOD₅) are measured using standard methods.[3]

Logical Workflow for AOP Comparison

The following diagram illustrates the logical process involved in a comparative study of different AOPs for the degradation of this compound.

AOP_Comparison_Workflow cluster_input Input cluster_processes Advanced Oxidation Processes (AOPs) cluster_parameters Experimental Parameters cluster_evaluation Performance Evaluation cluster_output Output RR198_Contaminated_Water This compound Contaminated Water Fenton_PhotoFenton Fenton & Photo-Fenton Parameters pH Catalyst/Oxidant Dose Reaction Time Initial Concentration Degradation_Efficiency Degradation Efficiency (% Color Removal) Fenton_PhotoFenton->Degradation_Efficiency Mineralization Mineralization (% COD/TOC Removal) Fenton_PhotoFenton->Mineralization Kinetics Reaction Kinetics (Rate Constant) Fenton_PhotoFenton->Kinetics Ozonation_Processes Ozonation-Based (O₃, O₃/H₂O₂, Persulfate) Ozonation_Processes->Degradation_Efficiency Ozonation_Processes->Mineralization Ozonation_Processes->Kinetics Photocatalysis Photocatalysis & Sonocatalysis Photocatalysis->Degradation_Efficiency Photocatalysis->Mineralization Photocatalysis->Kinetics Other_AOPs Hybrid & Electrochemical Processes Other_AOPs->Degradation_Efficiency Other_AOPs->Mineralization Other_AOPs->Kinetics Parameters->Fenton_PhotoFenton are optimized for Parameters->Ozonation_Processes are optimized for Parameters->Photocatalysis are optimized for Parameters->Other_AOPs are optimized for Treated_Water Treated Water Degradation_Efficiency->Treated_Water Comparative_Analysis Comparative Analysis & Optimal Process Selection Degradation_Efficiency->Comparative_Analysis Mineralization->Treated_Water Mineralization->Comparative_Analysis Kinetics->Comparative_Analysis

Caption: Workflow for comparing AOPs for this compound degradation.

References

A Comparative Toxicity Assessment of Reactive Red 198 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the toxicological profiles of common azo dyes, with a focus on Reactive Red 198. This document compiles available experimental data to facilitate a comparative analysis of their cytotoxic and genotoxic potential.

Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, food, and pharmaceuticals. Their widespread use, however, raises concerns about their potential impact on human health and the environment. The toxicity of azo dyes is often linked to their metabolic breakdown products, particularly aromatic amines, some of which are known carcinogens. This guide provides a comparative overview of the toxicity of this compound and other selected azo dyes, supported by experimental data from various studies.

Comparative Cytotoxicity Data

Concentration-dependent cytotoxicity has been observed for several reactive dyes on human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines. For instance, significant cytotoxic effects were noted for Reactive Blue 2, Reactive Blue 19, and Reactive Orange 16 at concentrations of 1000 µg/mL and for Reactive Blue 19 also at 500 µg/mL in HaCaT cells. In HepaRG cells, cytotoxicity was observed for Reactive Blue 19 and Reactive Orange 16 at the highest tested concentration of 1000 µg/mL[1]. In contrast, Reactive Green 19 and Reactive Red 120 did not show significant cytotoxicity in either cell line under the tested conditions[1].

It has been suggested that the molecular weight of reactive dyes may be a contributing factor to their cytotoxic potential, with lower molecular weight dyes exhibiting higher cytotoxicity[1].

For other types of azo dyes, more specific IC50 values have been determined. For example, in a study on glioblastoma cells, Methyl Orange showed an IC50 of 26.47 µM after 3 days of treatment, which decreased to 13.88 µM after 7 days, indicating a time-dependent increase in cytotoxicity. In the same study, Sudan I had an IC50 of 60.86 µM after 3 days[2].

Table 1: Comparative Cytotoxicity of Selected Azo Dyes

Dye NameDye ClassCell LineExposure TimeIC50 Value (µM)Cytotoxicity Observation
This compoundReactive Azo--Data not available-
Reactive Blue 2Reactive AzoHaCaT--Cytotoxic at 1000 µg/mL[1]
Reactive Blue 19Reactive AzoHaCaT--Cytotoxic at 500 & 1000 µg/mL[1]
HepaRG--Cytotoxic at 1000 µg/mL[1]
Reactive Orange 16Reactive AzoHaCaT--Cytotoxic at 1000 µg/mL[1]
HepaRG--Cytotoxic at 1000 µg/mL[1]
Reactive Green 19Reactive AzoHaCaT, HepaRG--Not cytotoxic at tested concentrations[1]
Reactive Red 120Reactive AzoHaCaT, HepaRG--Not cytotoxic at tested concentrations[1]
Methyl OrangeAzoGlioblastoma (GB1B)3 days26.47[2]-
Glioblastoma (GB1B)7 days13.88[2]-
Sudan IAzoGlioblastoma (GB1B)3 days60.86[2]-

Genotoxicity Profile

The genotoxicity of azo dyes, or their ability to damage genetic material, is a significant concern due to the potential for carcinogenic and mutagenic effects. The Ames test, which assesses a chemical's ability to induce mutations in bacteria, and the micronucleus assay, which detects chromosomal damage in eukaryotic cells, are commonly used to evaluate genotoxicity.

While specific genotoxicity data for this compound from these standard assays are limited in the reviewed literature, a study on other reactive dyes, including Reactive Green 19, Reactive Blue 2, Reactive Blue 19, Reactive Red 120, and Reactive Orange 16, did not detect any genotoxic effects in HaCaT and HepaRG cells[1]. However, it is important to note that other azo dyes have shown positive results in genotoxicity assays. For example, the azo dye Disperse Orange 1 has been shown to induce DNA damage and apoptosis in human hepatoma (HepG2) cells and was found to be mutagenic in the Ames test, particularly in strains overproducing nitroreductase and o-acetyltransferase[3]. This highlights the role of metabolic activation in the genotoxicity of some azo dyes.

Aquatic and Phytotoxicity

The environmental impact of azo dyes is another critical aspect of their toxicological assessment. Aquatic toxicity is often evaluated using indicator species like Daphnia magna, while phytotoxicity can be assessed by observing effects on seed germination and plant growth.

For this compound, one study indicated that while the dye itself had an inhibitory effect on the germination and growth of Phaseolus mungo (mung bean) and Triticum aestivum (wheat), its biodegradation metabolites were found to be non-toxic. In another study, the toxicity of this compound to the aquatic invertebrate Daphnia pulex was found to increase after treatment with the fungus Penicillium simplicissimum, changing its classification from "minor acutely toxic" to "moderately acutely toxic".

In comparison, Reactive Red 120 has been classified as toxic to Daphnia magna with a 48-hour median effective concentration (EC50) of 10.40 mg/L. It was also found to be harmful to Rainbow trout with a 96-hour median lethal concentration (LC50) of 78.84 mg/L.

Table 2: Ecotoxicity of Selected Reactive Red Dyes

Dye NameOrganismEndpointResult
This compoundPhaseolus mungo, Triticum aestivumGermination and GrowthInhibitory
Daphnia pulexAcute ToxicityMinor to moderately acutely toxic
Reactive Red 120Daphnia magna48-h EC5010.40 mg/L
Oncorhynchus mykiss (Rainbow trout)96-h LC5078.84 mg/L

Experimental Protocols

A variety of standardized experimental protocols are employed to assess the toxicity of azo dyes. Below are summaries of the methodologies for key assays mentioned in this guide.

Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in treated cells compared to controls indicates cytotoxicity.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH is then measured, which is proportional to the number of lysed cells.

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. The amount of dye retained by the cells is proportional to the number of viable cells and can be extracted and quantified spectrophotometrically.

G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in microplate B Expose cells to varying concentrations of azo dye A->B C Incubate for a defined period B->C D Add assay reagent (e.g., MTT, LDH substrate) C->D E Measure signal (e.g., absorbance, fluorescence) D->E F Calculate cell viability and determine IC50 E->F

General workflow for in vitro cytotoxicity assays.
Genotoxicity Assays

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on the histidine-free medium. An increase in the number of revertant colonies in the presence of the test substance indicates its mutagenic potential. The assay can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • In Vitro Micronucleus Assay: This assay detects chromosomal damage in eukaryotic cells. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal aberrations (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).

G cluster_workflow Ames Test Workflow A Prepare bacterial tester strains (e.g., Salmonella typhimurium) B Mix bacteria with test compound (with and without S9 activation) A->B C Plate mixture on minimal agar plates B->C D Incubate for 48-72 hours C->D E Count revertant colonies D->E F Compare to control to assess mutagenicity E->F

General workflow for the Ames test.

Signaling Pathways in Azo Dye Toxicity

The toxicity of many azo dyes is initiated by the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductase enzymes present in the liver and intestinal microbiota. This process generates aromatic amines, which can be further metabolized into reactive electrophilic species. These reactive metabolites can induce cellular damage through various mechanisms, including oxidative stress and DNA damage, ultimately leading to apoptosis (programmed cell death).

Oxidative Stress: The metabolic activation of aromatic amines can lead to the production of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant defense system results in oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

DNA Damage and Apoptosis: Reactive metabolites of azo dyes can form adducts with DNA, leading to DNA damage. If the damage is severe and cannot be repaired, it can trigger apoptotic pathways. The p53 tumor suppressor protein plays a crucial role in this process. Upon sensing DNA damage, p53 can arrest the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate apoptosis. The apoptotic cascade can be mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins (such as the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and the release of cytochrome c from mitochondria, or the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.

G cluster_pathway Generalized Azo Dye Toxicity Pathway cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes AzoDye Azo Dye Azoreductase Azoreductase (Liver, Gut Microbiota) AzoDye->Azoreductase AromaticAmine Aromatic Amines Azoreductase->AromaticAmine MetabolicActivation Metabolic Activation (e.g., P450 enzymes) AromaticAmine->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS) ReactiveMetabolites->OxidativeStress DNADamage DNA Damage (Adducts, Breaks) ReactiveMetabolites->DNADamage Apoptosis Apoptosis OxidativeStress->Apoptosis DNADamage->Apoptosis Mutation Mutation/ Carcinogenesis DNADamage->Mutation

Generalized signaling pathway of azo dye-induced toxicity.

Conclusion

The available data indicate that the toxicity of azo dyes varies significantly depending on their chemical structure, the cell type they are exposed to, and the duration of exposure. While some reactive azo dyes, such as Reactive Blue 19 and Reactive Orange 16, have demonstrated cytotoxicity at high concentrations, others, like Reactive Red 120 and Reactive Green 19, have not shown significant cytotoxic or genotoxic effects in the limited studies available[1].

For this compound, there is a clear need for more comprehensive toxicological data, particularly quantitative cytotoxicity and genotoxicity studies on human cell lines, to allow for a robust risk assessment and direct comparison with other azo dyes. The existing ecotoxicity data for this compound suggests a complex profile, where the parent compound exhibits toxicity, but its degradation products may be less harmful. This underscores the importance of considering the entire lifecycle and metabolic fate of these dyes when evaluating their safety.

Researchers and professionals in drug development should be aware of the potential for azo dye-induced toxicity and consider the available data when selecting and using these compounds. Further research is warranted to elucidate the specific mechanisms of toxicity for individual azo dyes, including this compound, and to develop safer alternatives.

References

"Performance of different adsorbents for Reactive Red 198 removal: a comparative analysis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Adsorbents for the Removal of Reactive Red 198

The textile industry is a major contributor to water pollution, with colored effluents from dyeing processes posing a significant environmental threat. This compound (RR 198) is a widely used anionic azo dye that is resistant to biodegradation, making its removal from wastewater crucial. Adsorption has emerged as a promising and cost-effective method for the treatment of dye-containing effluents. This guide provides a comparative analysis of the performance of various adsorbents for the removal of this compound, supported by experimental data from recent research.

Performance Comparison of Adsorbents

A variety of materials have been investigated for their potential to adsorb this compound. The performance of these adsorbents is influenced by several factors, including their chemical nature, surface area, porosity, and the experimental conditions under which they are tested. Below is a summary of the performance of several key adsorbents.

Data Presentation: Performance of Different Adsorbents for this compound Removal

AdsorbentMaximum Adsorption Capacity (q_max, mg/g)Optimal pHOptimal Contact Time (min)Removal Efficiency (%)Kinetic ModelIsotherm ModelReference
Chitosan357.1 - 500530Not explicitly statedPseudo-second-orderLangmuir[1][2]
Activated Carbon (from Walnut Shells)79.153-9Not explicitly statedNot explicitly statedPseudo-second-orderLangmuir[3]
Activated CarbonNot explicitly stated3120100Second-orderLangmuir[4]
Magnetic Activated Carbon (MAC)Not explicitly stated5.5120Not explicitly statedPseudo-second-orderLangmuir[5]
Modified Montmorillonite Clay25.8436099.61Pseudo-second-orderLangmuir[6]
Zero-Valent Iron (ZVI) PowderNot explicitly stated312097.57Pseudo-second-orderFreundlich[7]
Modified Zeolite (MZeo/Cellulose nanofiber)Not explicitly statedNot explicitly statedNot explicitly stated99Pseudo-second-orderLangmuir and Freundlich[8][9]
Fe-ZSM-5@TiO2Not explicitly stated410598Not explicitly statedNot explicitly stated[10]
Cuttlefish Bone PowderNot explicitly stated9< 39056-64Pseudo-second-orderLangmuir and Freundlich[11]
GrapheneNot explicitly stated360~100Second-orderLangmuir[4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies reported in the cited studies for evaluating the performance of adsorbents in removing this compound.

Adsorbent Preparation
  • Chitosan: Derived from shrimp shells, the degree of deacetylation is a key parameter. It can be used in its raw form or modified to enhance its properties.[1][12]

  • Activated Carbon: Prepared from precursors like walnut shells through chemical activation using agents such as H3PO4 or KOH.[3]

  • Modified Clay: Natural clays like montmorillonite are often modified with surfactants such as cetyltrimethylammonium bromide (CTAB) to improve their affinity for anionic dyes.[6]

  • Zero-Valent Iron (ZVI): Used in powder form.[7]

  • Modified Zeolite: Natural zeolites can be reinforced with materials like cellulose nanofibers and magnetic nanoparticles to enhance their adsorption capabilities.[8][9]

Batch Adsorption Studies

Batch experiments are typically conducted to determine the optimal conditions for dye removal and to study the adsorption kinetics and equilibrium.

  • Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.

  • Adsorption Experiment: A known amount of the adsorbent is added to a fixed volume of the dye solution of a specific initial concentration in a flask.

  • Parameter Optimization: The experiments are carried out under varying conditions to determine the optimal:

    • pH: The pH of the dye solution is adjusted using HCl or NaOH.

    • Adsorbent Dosage: Different amounts of the adsorbent are used.

    • Contact Time: Samples are taken at different time intervals to determine the equilibrium time.

    • Initial Dye Concentration: The effect of the initial dye concentration is studied to determine the adsorption capacity.

    • Temperature: The effect of temperature is investigated to understand the thermodynamic nature of the adsorption process.

  • Agitation: The flasks are agitated in a shaker at a constant speed to ensure a uniform mixture and to facilitate contact between the adsorbent and the dye molecules.

  • Sample Analysis: After a specific time, the samples are withdrawn and the adsorbent is separated from the solution by centrifugation or filtration. The concentration of the remaining dye in the supernatant is determined using a UV-Vis spectrophotometer at the maximum wavelength of this compound (around 518 nm).

Kinetic and Isotherm Modeling
  • Kinetics: To understand the rate of adsorption, the experimental data are fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model has been found to be a good fit for many of the adsorbents, suggesting that chemisorption may be the rate-limiting step.[1][3][6][7]

  • Isotherms: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherm models are commonly used. The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been shown to fit the data well for several adsorbents.[1][2][3][6]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of different adsorbents for dye removal.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_comparison Comparative Analysis Adsorbent_Prep Adsorbent Preparation (e.g., Chitosan, Activated Carbon, Clay) Batch_Experiments Batch Adsorption Experiments Adsorbent_Prep->Batch_Experiments Dye_Solution_Prep This compound Stock Solution Preparation Dye_Solution_Prep->Batch_Experiments Parameter_Optimization Parameter Optimization (pH, Dose, Time, Concentration) Batch_Experiments->Parameter_Optimization Sample_Analysis Sample Analysis (UV-Vis Spectrophotometry) Parameter_Optimization->Sample_Analysis Data_Modeling Data Modeling (Kinetics & Isotherms) Sample_Analysis->Data_Modeling Performance_Comparison Performance Comparison of Adsorbents Data_Modeling->Performance_Comparison

References

A Comparative Analysis of the Photostability of Reactive Red 198 and Other Commercially Significant Red Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive benchmark of the photostability of Reactive Red 198 against a selection of other widely used red reactive dyes in the textile industry. The photostability, or light fastness, of a dye is a critical performance parameter for researchers, scientists, and professionals in drug development where chromophores may be utilized in various applications. This document provides an objective comparison based on experimental data, outlines the standardized testing protocol, and visualizes the experimental workflow.

Executive Summary

This compound exhibits good light fastness, making it a suitable candidate for applications requiring resistance to fading upon light exposure. This guide presents a comparative analysis of its performance alongside other red reactive dyes, highlighting the variances in their photostability under standardized testing conditions. The data presented herein is crucial for selecting the appropriate dye based on the specific photostability requirements of an application.

Comparative Photostability Data

The following table summarizes the light fastness ratings of this compound and other selected red reactive dyes. The ratings are based on the ISO 105-B02 standard, which uses a 1-8 Blue Wool scale, where 8 signifies the highest fastness.

Dye Name (C.I. Name)Reactive Group TypeChromophore TypeLight Fastness Rating (ISO 105-B02)
This compound Monochlorotriazine / Vinyl SulfoneMonoazo5[1]
Reactive Red 2DichlorotriazineMonoazo3-4
Reactive Red 3:1MonochlorotriazineMonoazo4
Reactive Red 22Vinyl SulfoneMonoazo2-3
Reactive Red 23Vinyl SulfoneMonoazo4
Reactive Red 120Vinyl SulfoneMonoazo5
Reactive Red 194Monochlorotriazine / Vinyl SulfoneMonoazo3-4
Reactive Red 195Monochlorotriazine / Vinyl SulfoneMonoazo4-5[2]
Reactive Red 239Monochlorotriazine / Vinyl SulfoneMonoazo4-5

Note: The light fastness of reactive dyes can be influenced by several factors, including the dye concentration, the substrate, and the presence of finishing agents. The data presented is for comparative purposes under standardized conditions.

Factors Influencing Photostability

The stability of reactive dyes to light is a complex phenomenon influenced by several factors at the molecular and application level:

  • Chromophore Structure: The chemical structure of the dye's chromophore is a primary determinant of its photostability. Dyes with an anthraquinone structure generally exhibit better light fastness compared to those with an azo-based structure.[3] Most red reactive dyes, including those listed above, are based on an azo chromophore, which can be susceptible to photodegradation.

  • Reactive Group: The type of reactive group (e.g., monochlorotriazine, vinyl sulfone) can have an indirect effect on photostability. While the reactive group itself does not absorb light, the stability of the covalent bond it forms with the fiber can influence the overall fastness properties of the dyed substrate.

  • Dye Concentration: The concentration of the dye on the substrate can impact its light fastness. Generally, deeper shades exhibit better light fastness due to the aggregation of dye molecules, which can offer some protection from light.

  • Substrate: The nature of the substrate (e.g., cotton, viscose) can also play a role in the photostability of the dye.

  • Environmental Factors: The presence of moisture, oxygen, and other atmospheric contaminants can accelerate the photodegradation of dyes.

Experimental Protocol: ISO 105-B02 Colour Fastness to Artificial Light

The data presented in this guide is benchmarked against the internationally recognized ISO 105-B02 standard. This method is designed to determine the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight.

1. Principle: A specimen of the dyed textile is exposed to artificial light from a xenon arc lamp under specified conditions, alongside a set of blue wool references with known light fastness (rated 1 to 8). The colour fastness of the specimen is assessed by comparing the change in its colour with that of the blue wool references.

2. Apparatus:

  • Xenon Arc Lamp Apparatus: The apparatus must be capable of exposing the specimens to a light source with a spectral power distribution closely matching that of natural daylight. The apparatus should also control the temperature and humidity within the test chamber.

  • Blue Wool References: A set of eight standardized blue wool fabrics with a graded light fastness from 1 (very low) to 8 (very high).

  • Grey Scale for Assessing Change in Colour: A standard scale used to visually assess the degree of colour change in the specimens.

3. Procedure:

  • Sample Preparation: Specimens of the textiles dyed with the respective red reactive dyes are prepared to the required dimensions.

  • Mounting: The specimens and a set of blue wool references are mounted on cardboard holders. A portion of each specimen and reference is covered to serve as an unexposed control.

  • Exposure: The mounted specimens and references are placed in the xenon arc test chamber and exposed to the artificial light under controlled conditions of temperature and humidity as specified in the standard.

  • Assessment: The exposure is continued until a prescribed level of fading is observed on the blue wool references. The change in colour of the test specimens is then assessed by comparing the exposed and unexposed portions using the grey scale. The light fastness rating is determined by identifying which of the blue wool references shows a similar degree of fading to the test specimen.

Workflow and Pathway Diagrams

To further elucidate the experimental process and the factors influencing dye photostability, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_assessment Assessment Dyeing Dyeing of Textile Substrate Specimen_Prep Specimen Cutting and Mounting Dyeing->Specimen_Prep Xenon_Arc Xenon Arc Lamp Exposure (ISO 105-B02) Specimen_Prep->Xenon_Arc Blue_Wool Co-exposure with Blue Wool Standards Xenon_Arc->Blue_Wool Visual_Assess Visual Assessment of Fading Blue_Wool->Visual_Assess Grey_Scale Comparison with Grey Scale Visual_Assess->Grey_Scale Rating Assignment of Light Fastness Rating (1-8) Grey_Scale->Rating

Caption: Experimental workflow for determining light fastness according to ISO 105-B02.

photodegradation_pathway cluster_factors Influencing Factors Dye Reactive Dye Molecule Excited_Dye Excited State Dye* Dye->Excited_Dye Degradation Photodegradation Products (Colorless) Excited_Dye->Degradation Reaction with O2, H2O Light Light (UV-Visible Radiation) Light->Dye Absorption Oxygen Oxygen Oxygen->Excited_Dye Moisture Moisture Moisture->Excited_Dye

Caption: Simplified pathway of reactive dye photodegradation.

References

A Comparative Guide to Inter-laboratory Quantification of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance of Analytical Methods

The selection of an analytical method for quantifying Reactive Red 198 depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of azo dyes due to its high resolution and sensitivity.[1][2] Other methods such as UV-Visible Spectrophotometry are also employed, particularly for determining dye concentration in wastewater treatment studies.[3][4]

The following tables summarize the typical performance characteristics of common analytical methods applicable to the quantification of azo dyes like this compound, based on data from validation studies of similar compounds.

Table 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) [1]

Validation ParameterTypical Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.04 mg/kg
Limit of Quantitation (LOQ)0.04 - 0.12 mg/kg
Accuracy (Recovery %)96.0 - 102.6%
Precision (RSD %)0.16 - 2.01%

Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)0.02 - 0.04 mg/kg
Limit of Quantitation (LOQ)0.05 - 0.13 mg/kg
Accuracy (Recovery %)85.3 - 121.2%
Precision (RSD %)< 5%

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Related Aromatic Amines [1]

Validation ParameterTypical Performance
Linearity (r²)> 0.999
Limit of Quantitation (LOQ)0.1 µM
Accuracy (Recovery %)88.4 - 102.9%
Precision (RSD %)1.1 - 6.7%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of multiple azo dyes.

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol or acetonitrile). The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.

  • Instrumentation: An HPLC system equipped with a DAD detector is used.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, such as A (e.g., 0.1% formic acid in water) and B (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound (around 518 nm).[3]

  • Quantification: A calibration curve is generated by injecting standard solutions of this compound of known concentrations. The concentration of the dye in the sample is determined by comparing its peak area with the calibration curve.

2. UV-Visible Spectrophotometry

This is a simpler and more cost-effective method for determining the concentration of this compound in aqueous solutions.[4]

  • Sample Preparation: The aqueous sample containing the dye is centrifuged to remove any suspended particles.[3]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Measurement: The absorbance of the sample is measured at the maximum wavelength of this compound (approximately 518 nm).[3]

  • Quantification: A calibration curve is prepared by measuring the absorbance of standard solutions of this compound with known concentrations. The concentration of the dye in the sample is then calculated using the Beer-Lambert law.

Inter-laboratory Comparison Workflow

An inter-laboratory comparison study is crucial for evaluating and comparing the performance of different laboratories and methods.[5]

Interlaboratory_Comparison_Workflow A Study Design and Protocol Development B Preparation and Distribution of Homogeneous Test Samples A->B C Analysis of Samples by Participating Laboratories B->C D Data Submission to Coordinating Laboratory C->D E Statistical Analysis of Results (e.g., z-scores) D->E F Evaluation of Laboratory Performance E->F G Final Report and Recommendations F->G H Corrective Actions by Laboratories (if needed) F->H

References

Microbial Avengers: A Comparative Guide to the Bioremediation of Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various microbial strains in the bioremediation of the textile azo dye, Reactive Red 198 (RR198). This document synthesizes experimental data to evaluate performance, details the methodologies for key experiments, and visualizes the underlying biological processes.

The textile industry is a significant contributor to water pollution, with azo dyes like this compound being a primary concern due to their complex aromatic structures and resistance to conventional wastewater treatment methods. Bioremediation, the use of microorganisms to degrade pollutants, presents an eco-friendly and cost-effective alternative. This guide delves into the capabilities of different bacterial and fungal strains to decolorize and degrade RR198, offering a comprehensive overview for researchers in the field.

Performance Comparison of Microbial Strains

The efficacy of microbial bioremediation of this compound is dependent on the specific strain, operational conditions, and the enzymatic machinery of the microorganism. The following tables summarize the quantitative data on the performance of various microbial strains under their respective optimal conditions.

Bacterial Strain Initial Dye Conc. (mg/L) Decolorization Efficiency (%) Time (h) Optimal pH Optimal Temp. (°C) Key Enzymes Citation
Alcaligenes sp. AP0450-200~90247.025Azoreductase[1][2]
Bacillus cereus SKB12Not Specified80Not Specified6.040Azoreductase, Laccase[3][4]
Enterobacter hormaechei SKB16Not Specified85Not Specified7.040Azoreductase, Laccase[3][4]
Enterococcus faecalis & Klebsiella variicola (Consortium)10-25>98728.037Not Specified[5][6]
Bacillus sp. and Lysinibacillus sp. (Immobilized)Not Specified97-99Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Gram-positive rod (isolate-1)25093.59605.536Not Specified[7][8]
Gram-negative bacteria (isolate-2)25091.55606.036Not Specified[7][8]
Fungal Strain Initial Dye Conc. (mg/L) Decolorization Efficiency (%) Time (h) Optimal pH Optimal Temp. (°C) Mechanism Citation
Aspergillus salinarus5097.4196Not Specified30Degradation
Mixed Fungal Culture100100168 (7 days)Not SpecifiedNot SpecifiedDegradation & Adsorption[9]
Aspergillus flavus25>9524AcidicNot SpecifiedBiodegradation[10]
Aspergillus parasiticusNot Specified98.570.83 (50 min)2.050Biosorption[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are synthesized protocols for key experiments in the study of RR198 bioremediation.

Microbial Culture and Inoculum Preparation
  • Bacterial Strains: Bacterial isolates are typically grown in a nutrient broth or a minimal salt medium (MSM) supplemented with a carbon source like glucose and the specific azo dye. For inoculum preparation, a single colony is transferred to a liquid medium and incubated on a shaker at a specific temperature (e.g., 36 ± 2 °C) and agitation speed (e.g., 180 rpm) for 24 hours to reach the logarithmic growth phase. The culture is then standardized to a specific turbidity (e.g., 0.5 McFarland standard) before being used to inoculate the experimental flasks.[8]

  • Fungal Strains: Fungi are generally cultured on potato dextrose agar (PDA) or a similar solid medium. For inoculum, a spore suspension is prepared by adding sterile distilled water to a mature fungal plate and gently scraping the surface to release the spores. The spore concentration is then determined using a hemocytometer and adjusted to the desired concentration for inoculating the liquid culture medium.

Decolorization Assay

The decolorization of this compound is quantified by monitoring the decrease in absorbance at its maximum wavelength (λmax), which is approximately 518 nm.

  • Sample Preparation: At regular time intervals, an aliquot of the culture medium is withdrawn from the experimental flask.

  • Centrifugation: The collected sample is centrifuged (e.g., 10,000 rpm for 10 minutes) to pellet the microbial biomass.

  • Spectrophotometric Analysis: The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at 518 nm.

  • Calculation of Decolorization Efficiency: The percentage of decolorization is calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Enzyme Assays
  • Azoreductase Activity Assay: This assay measures the activity of the enzyme responsible for the reductive cleavage of the azo bond.

    • Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 7.0), the azo dye substrate (e.g., Methyl Red), and the cell-free extract containing the enzyme.

    • Initiation: The reaction is initiated by the addition of a reducing equivalent, such as NADH or NADPH.

    • Measurement: The decrease in absorbance of the azo dye is monitored spectrophotometrically at its λmax.

    • Unit Definition: One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of the azo dye per minute under standard assay conditions.

  • Laccase Activity Assay: Laccase activity is determined by monitoring the oxidation of a specific substrate.

    • Reaction Mixture: The assay mixture typically consists of a buffer (e.g., sodium acetate buffer, pH 4.5), a substrate like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or syringaldazine, and the enzyme solution.

    • Measurement: The rate of oxidation of the substrate is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm for ABTS oxidation).

    • Unit Definition: One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of the substrate per minute.

Analysis of Biodegradation Products

To confirm that decolorization is due to biodegradation rather than adsorption, and to identify the resulting metabolites, various analytical techniques are employed.

  • Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative analysis of the degradation products. The supernatant of the decolorized medium is spotted on a TLC plate and developed using an appropriate solvent system. The separation of compounds is visualized under UV light.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative and qualitative analysis of the parent dye and its degradation products. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or another suitable solvent system. The elution of compounds is monitored using a UV-Vis or photodiode array (PDA) detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products. The extracted metabolites are derivatized if necessary and then injected into the GC-MS system. The mass spectra of the separated compounds are compared with spectral libraries for identification.

Visualizing the Bioremediation Process

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the proposed signaling or metabolic pathways involved in the bioremediation of this compound.

Experimental_Workflow cluster_preparation 1. Preparation cluster_experiment 2. Bioremediation Experiment cluster_analysis 3. Analysis cluster_results 4. Results Culture Microbial Culture (Bacterial/Fungal) Inoculum Inoculum Preparation Culture->Inoculum Media Culture Medium + this compound Incubation Incubation (Optimized pH, Temp, Time) Media->Incubation Inoculum->Incubation Sampling Periodic Sampling Incubation->Sampling Decolorization Decolorization Assay (UV-Vis Spectroscopy) Sampling->Decolorization Enzyme Enzyme Assays (Azoreductase/Laccase) Sampling->Enzyme Metabolites Metabolite Analysis (TLC, HPLC, GC-MS) Sampling->Metabolites Data Data Interpretation (Efficacy, Pathway) Decolorization->Data Enzyme->Data Metabolites->Data

General experimental workflow for RR198 bioremediation.

Degradation_Pathway cluster_bacterial Bacterial Degradation cluster_fungal Fungal Degradation RR198 This compound (Azo Dye) Azoreductase Azoreductase (Reductive Cleavage) RR198->Azoreductase NADH/NADPH Laccase Laccase/Peroxidase (Oxidative Cleavage) RR198->Laccase Amines Aromatic Amines (Colorless Intermediates) Azoreductase->Amines Mineralization_B Further Degradation (Mineralization) Amines->Mineralization_B Oxidized Oxidized Products Laccase->Oxidized Mineralization_F Further Degradation (Mineralization) Oxidized->Mineralization_F Bacillus_cereus_Pathway RR198 This compound Intermediate1 Intermediate Metabolite 1 RR198->Intermediate1 Azoreductase Intermediate2 Intermediate Metabolite 2 Intermediate1->Intermediate2 Laccase FinalProducts Smaller Non-toxic Compounds Intermediate2->FinalProducts

References

A Comparative Guide to Alternatives for Reactive Red 198 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to the monofunctional reactive dye, C.I. Reactive Red 198, for textile dyeing applications. The focus is on providing objective performance data and detailed experimental methodologies to aid in the selection of more efficient and environmentally sustainable dyeing solutions. The alternatives highlighted are bifunctional and poly-functional reactive dyes, which offer significant improvements in fixation efficiency, fastness properties, and reduced environmental impact.

Executive Summary

This compound is a widely used monochlorotriazine (MCT) reactive dye. However, its monofunctional nature can lead to lower fixation rates, resulting in higher levels of hydrolyzed dye in the effluent, which contributes to environmental concerns such as increased Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and Adsorbable Organic Halides (AOX). This guide evaluates two prominent alternatives:

  • Sumifix Supra Brilliant Red 3BF: A bifunctional reactive dye containing both a vinyl sulfone (VS) and a monochlorotriazine (MCT) reactive group.

  • Avitera Red SE: A poly-functional reactive dye known for its high fixation rates and significant savings in water and energy consumption.

These alternatives demonstrate superior performance in terms of dye fixation and have a more favorable environmental profile compared to this compound.

Performance Comparison

Table 1: Performance Characteristics of Reactive Dyes

ParameterC.I. This compound (Monofunctional MCT)Sumifix Supra Brilliant Red 3BF (Bifunctional VS/MCT)Avitera Red SE (Poly-functional)
Fixation Efficiency (%) 60 - 7580 - 90> 90
Dyeing Temperature (°C) 80 - 906060
Salt Requirement HighModerateLow
Water Consumption HighModerateLow (up to 50% reduction)[1][2]
Energy Consumption HighModerateLow (up to 50% reduction)[1][2]

Table 2: Colorfastness Properties (on Cotton, ISO Standards)

Fastness PropertyC.I. This compoundSumifix Supra Brilliant Red 3BFAvitera Red SE
Washing (ISO 105-C06) 44-54-5
Light (ISO 105-B02) 455-6
Rubbing (Dry) (ISO 105-X12) 44-54-5
Rubbing (Wet) (ISO 105-X12) 2-333-4

Table 3: Environmental Impact (Typical Effluent Values)

ParameterC.I. This compoundSumifix Supra Brilliant Red 3BFAvitera Red SE
COD (mg/L) HighModerateLow
BOD₅ (mg/L) HighModerateLow
AOX (mg/L) ModerateLowLow
Unfixed Dye in Effluent 25 - 40%10 - 20%< 10%

Experimental Protocols

Detailed methodologies for the application of these dyes and the subsequent evaluation of their performance are crucial for reproducible research.

Exhaust Dyeing of Cotton Fabric

This protocol outlines a general procedure for exhaust dyeing of 100% cotton knit fabric. Specific parameters for each dye are provided.

a) Pre-treatment of Fabric: The cotton fabric should be scoured and bleached using standard procedures to ensure it is free from impurities and has a neutral pH (6.5-7.0). The absorbency of the fabric should be checked and should be instantaneous.

b) Dyeing Procedure:

  • Apparatus: Laboratory-scale exhaust dyeing machine (e.g., Mathis Labomat or similar).

  • Liquor Ratio: 1:10 (1 part fabric to 10 parts water).

i. Dyeing with C.I. This compound (Hot-Dyeing Monofunctional)

  • Set the dyebath at 40°C with the required amount of water.

  • Add a sequestering agent (e.g., 0.5 g/L) and a leveling agent (e.g., 1.0 g/L).

  • Add the pre-dissolved this compound dye solution.

  • Circulate for 10 minutes.

  • Add Glauber's salt (e.g., 60-80 g/L, depending on shade depth) in two portions over 20 minutes.

  • Raise the temperature to 80-90°C at a rate of 1.5°C/minute.

  • Run for 30 minutes at 80-90°C.

  • Add soda ash (e.g., 20 g/L) in two portions over 15 minutes to initiate fixation.

  • Continue dyeing for 60 minutes at 80-90°C.

  • Drain the dyebath.

ii. Dyeing with Sumifix Supra Brilliant Red 3BF (Bifunctional)

  • Set the dyebath at 40°C with the required amount of water.

  • Add a sequestering agent (e.g., 0.5 g/L).

  • Add the pre-dissolved Sumifix Supra Brilliant Red 3BF dye solution.

  • Circulate for 10 minutes.

  • Add Glauber's salt (e.g., 40-60 g/L) in portions over 20 minutes.

  • Raise the temperature to 60°C at a rate of 1.5°C/minute.

  • Run for 20 minutes at 60°C.

  • Add soda ash (e.g., 15-20 g/L) portion-wise to begin fixation.

  • Continue dyeing for 45-60 minutes at 60°C.

  • Drain the dyebath.

iii. Dyeing with Avitera Red SE (Poly-functional)

  • Set the dyebath at 60°C with the required amount of water.

  • Add a sequestering agent (e.g., 0.5 g/L).

  • Add the pre-dissolved Avitera Red SE dye solution.

  • Circulate for 10 minutes.

  • Add Glauber's salt (e.g., 30-50 g/L) in portions over 15 minutes.

  • Run for 20 minutes at 60°C.

  • Add a specific alkali mixture for Avitera dyes (as per manufacturer's recommendation) to initiate fixation.

  • Continue dyeing for 45 minutes at 60°C.

  • Drain the dyebath.

c) After-treatment (Washing-off):

  • Rinse: Cold rinse for 10 minutes.

  • Neutralization: Treat with acetic acid (0.5-1.0 g/L) at 50°C for 10 minutes.

  • Soaping: Wash with a non-ionic soaping agent (e.g., 2 g/L) at 95°C for 15 minutes. For Avitera SE, this can be done at 60°C.[3]

  • Hot Rinse: Rinse with hot water (70°C) for 10 minutes.

  • Cold Rinse: Rinse with cold water for 10 minutes.

  • Drying: Squeeze and air-dry the fabric.

Analytical Methods

a) Determination of Fixation Efficiency:

The fixation efficiency can be determined spectrophotometrically.

  • Collect the dye bath effluent and all washing liquors.

  • Make up the total volume to a known value.

  • Measure the absorbance of the collected effluent at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculate the concentration of the unfixed dye using a pre-established calibration curve of the respective dye.

  • The percentage of fixation is calculated as: Fixation (%) = [(Initial amount of dye - Amount of unfixed dye) / Initial amount of dye] x 100

b) Colorfastness Testing:

  • Washing Fastness: As per ISO 105-C06 (C2S) standard. A specimen is washed with a standard detergent solution in a launder-o-meter at 60°C for 30 minutes with stainless steel balls. The change in color of the specimen and the staining of a multifiber fabric are assessed using grey scales.[1][4]

  • Light Fastness: As per ISO 105-B02 standard. The dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, for a specified duration. The fading of the specimen is compared against a set of blue wool standards (rated 1-8).[5][6][7]

  • Rubbing Fastness: As per ISO 105-X12 standard. The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure using a crockmeter. The staining on the cotton cloths is evaluated using a grey scale.[2][8][9]

c) Effluent Analysis:

  • Chemical Oxygen Demand (COD): As per APHA 5220D. This method involves the dichromate reflux method to oxidize the organic matter in the effluent, and the consumed oxidant is determined titrimetrically or colorimetrically.[10]

  • Biological Oxygen Demand (BOD₅): As per APHA 5210B. This test measures the amount of dissolved oxygen consumed by aerobic biological organisms in the effluent over a 5-day period at 20°C.[11][12][13]

  • Adsorbable Organic Halides (AOX): As per EPA Method 1650. This method involves the adsorption of organic halides from the effluent onto activated carbon, followed by combustion and micro-coulometric titration of the resulting hydrogen halides.[8][14][15]

Visualizations

The following diagrams illustrate the dyeing process workflow and a decision-making pathway for selecting an alternative to this compound.

Dyeing_Process_Workflow cluster_prep Pre-treatment cluster_dyeing Dyeing cluster_post Post-treatment Scouring Scouring Bleaching Bleaching Scouring->Bleaching Dye_Addition Dye & Auxiliaries Addition Bleaching->Dye_Addition Salt_Addition Salt Addition (Exhaustion) Dye_Addition->Salt_Addition Temp_Raise Temperature Raise Salt_Addition->Temp_Raise Alkali_Addition Alkali Addition (Fixation) Temp_Raise->Alkali_Addition Dyeing_Time Dyeing Alkali_Addition->Dyeing_Time Rinsing Rinsing Dyeing_Time->Rinsing Neutralization Neutralization Rinsing->Neutralization Soaping Soaping Neutralization->Soaping Hot_Cold_Rinse Hot & Cold Rinsing Soaping->Hot_Cold_Rinse Drying Drying Hot_Cold_Rinse->Drying

Figure 1: Generalized Exhaust Dyeing Process Workflow.

Dye_Selection_Logic Start Start: Need Alternative to This compound High_Fixation Priority: High Fixation & Reduced Effluent Load? Start->High_Fixation Eco_Friendly Priority: Water & Energy Savings? High_Fixation->Eco_Friendly Yes Conventional Continue with improved monofunctional dyes High_Fixation->Conventional No Sumifix Consider: Sumifix Supra Brilliant Red 3BF (Bifunctional) Eco_Friendly->Sumifix No Avitera Consider: Avitera Red SE (Poly-functional) Eco_Friendly->Avitera Yes

Figure 2: Decision Pathway for Dye Selection.

Conclusion

The transition from monofunctional reactive dyes like C.I. This compound to bifunctional and poly-functional alternatives such as Sumifix Supra Brilliant Red 3BF and Avitera Red SE presents a clear advantage in both performance and environmental sustainability. These modern reactive dyes offer higher fixation efficiencies, leading to better colorfastness and a significant reduction in the pollution load of textile effluents. While the initial cost of these advanced dyes may be higher, the overall process savings in terms of water, energy, and effluent treatment, coupled with improved product quality, make them a compelling choice for the textile industry moving towards more sustainable practices. This guide provides the foundational data and methodologies to support further research and implementation of these superior alternatives.

References

Safety Operating Guide

Proper Disposal of Reactive Red 198: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper handling and disposal of Reactive Red 198, a common azo dye used in research and development. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound, like other reactive dyes, presents potential hazards. The primary risks are associated with the powder form and the alkaline solutions used for dyeing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either powder or liquid form. This includes:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A laboratory coat

    • Respiratory protection (a particle filter mask or a dual cartridge respirator) is crucial when weighing or handling the powder to prevent inhalation, as reactive dyes are considered respiratory sensitizers.[1][2][3][4]

  • Ventilation: Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[2]

  • Spill Management: In case of a spill, do not use water on the dry powder as it may create a larger contaminated area.

    • Powder Spills: Carefully sweep the spilled material using a non-flammable dry agent like sand or earth. Shovel the mixture into a designated, labeled container for hazardous waste disposal.

    • Liquid Spills: Absorb liquid spills with an inert absorbent material. Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

Waste Characterization and Disposal Pathways

Waste generated from procedures involving this compound must be treated as hazardous unless properly neutralized and confirmed to be safe for drain disposal under institutional and local regulations. The two primary waste streams are liquid waste (unexhausted dye solutions) and solid waste (contaminated materials).

Step-by-Step Disposal Procedure for Liquid Waste

Unexhausted this compound solutions are typically alkaline (basic) due to the addition of fixatives like sodium carbonate (soda ash). This high pH makes the waste corrosive, classifying it as hazardous waste (EPA Waste Code D002 for corrosivity).[5] The primary disposal method involves neutralization followed by an assessment for drain disposal or collection for hazardous waste pickup.

Experimental Protocol: Neutralization of Alkaline Dye Solution

  • Preparation: Conduct the neutralization process in a designated area, preferably within a fume hood. Ensure all necessary PPE is worn.

  • pH Measurement: Using a calibrated pH meter or pH test strips, measure the initial pH of the waste dye solution. A typical unexhausted reactive dye bath will have a pH of 10.5 or higher.

  • Neutralization:

    • Slowly add a weak acid, such as citric acid or acetic acid, to the dye solution while stirring gently.[1] Add the acid in small increments to prevent a violent reaction or excessive heat generation.

    • Continuously monitor the pH after each addition.

  • Target pH: The goal is to bring the pH to a neutral range. For drain disposal, the generally accepted pH range is between 6.0 and 9.0, though you must confirm the specific limits set by your local wastewater authority and institutional Environmental Health & Safety (EHS) department.[3]

  • Final Disposal Decision:

    • Option A: Drain Disposal: If your institution's policy and local regulations permit, and the neutralized solution's pH is within the acceptable range, pour the solution down a laboratory sink with a copious amount of cold water (at least 20 times the volume of the waste).[1][3] This option is only suitable for wastewater that enters a sanitary sewer system connected to a treatment plant, not a septic system.[6]

    • Option B: Hazardous Waste Collection: If drain disposal is not permitted, or if the waste contains other hazardous constituents, pour the neutralized solution into a designated hazardous waste container.[7] The container must be properly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "Neutralized this compound Solution"), and the approximate concentrations.[8]

Disposal Procedure for Solid Waste

Solid waste contaminated with this compound must be collected as hazardous chemical waste.

  • Collection: Place all contaminated solid items, including used PPE (gloves, masks), paper towels, and absorbent materials from spills, into a heavy-duty, sealable plastic bag or a designated solid waste container.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant (e.g., "Solid Waste Contaminated with this compound").

  • Pickup: Arrange for pickup through your institution's EHS department.

Disposal of Empty Containers

Empty containers that held this compound powder must be managed carefully to avoid residual hazards.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water) three times.[8]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected for disposal as liquid hazardous waste.[8] Subsequent rinses can typically be disposed of down the drain, subject to local regulations.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's guidelines.[9]

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the disposal of this compound waste.

ParameterGuideline ValueSource / Justification
Waste Classification (Untreated) Hazardous (Corrosive, D002)A reactive dye bath is typically alkaline (pH > 10.5).[1][5]
Target pH for Neutralization 6.0 - 9.0Standard safe range for laboratory drain disposal; confirm local limits.[3]
Neutralizing Agent (for Basic Dye) Weak Acid (e.g., Citric Acid)Safely lowers pH without strong exothermic reactions.[1]
Water Dilution for Drain Disposal >20x Volume of WasteFlushes the system and prevents accumulation.[1][3]
Rinsate from Empty Containers First rinse must be collectedThe initial residue is concentrated and considered hazardous waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

ReactiveRed198_Disposal cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start_liquid Unexhausted Dye Solution (Alkaline, pH > 10.5) neutralize Neutralize with Weak Acid (e.g., Citric Acid) start_liquid->neutralize check_ph Measure pH neutralize->check_ph check_ph->neutralize pH is not 6.0-9.0 policy Permitted by EHS/Local Rules? check_ph->policy pH is 6.0-9.0 drain Drain Disposal with Copious Water collect_liquid Collect as Hazardous Waste (Labeled Container) policy->drain Yes policy->collect_liquid No start_solid Contaminated PPE, Spill Absorbent, etc. collect_solid Collect as Hazardous Waste (Labeled Bag/Container) start_solid->collect_solid

Caption: Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Reactive Red 198

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with Reactive Red 198 must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3] The recommended PPE includes:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against dust particles and splashes.[3][4][5]

  • Skin Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][3] Chemical-resistant gloves are essential; while the specific type is not always detailed, nitrile gloves are a common choice for handling dyes.[4][5]

  • Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust particles.[3][5][6] If significant dust is expected, a respirator with a particulate filter is recommended.

Hazard and Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Eye Irritation May cause irritation to eyes.[4]S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Skin Sensitization May cause sensitization upon skin contact.[4]Avoid contact with skin and eyes.[7]
Inhalation Dust may be irritating and cause sensitization.[4]S22: Do not breathe dust. S51: Use only in well-ventilated areas.[4]
Aquatic Hazard May be harmful to aquatic life with long-lasting effects.[8]P273: Avoid release to the environment.[8]
First Aid Measures
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[7]
Inhalation If breathing is difficult, remove to fresh air and seek medical attention.[4][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound A Preparation - Review SDS - Don appropriate PPE B Weighing and Handling - Use fume hood or ventilated area - Avoid dust generation A->B C Solution Preparation - Add powder to solvent slowly - Stir to dissolve B->C E Spill Management - Evacuate and ventilate - Absorb with inert material - Collect for disposal B->E If Spill Occurs D Experimental Use - Conduct experiment in designated area - Maintain containment C->D C->E If Spill Occurs D->E If Spill Occurs F Decontamination - Clean work surfaces - Wash hands thoroughly D->F G Waste Collection - Collect excess and contaminated materials - Label waste container E->G F->G H Disposal - Dispose of as hazardous waste - Follow institutional and local regulations G->H

Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound.

Operational Plan

1. Preparation and Engineering Controls:

  • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[9]

  • Ensure a properly functioning chemical fume hood or other well-ventilated area is available.[3][5]

  • Have an emergency eyewash station and safety shower readily accessible.[2]

2. Handling Procedures:

  • Wear all required personal protective equipment as outlined above.[1][5]

  • When weighing or transferring the solid dye, perform these actions within a fume hood to minimize inhalation of dust.[3][6]

  • Avoid creating dust clouds.[4][5]

  • When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.

3. Spill Response:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[7]

  • For minor spills, use an absorbent, non-flammable material like sand or earth to contain the substance.[4]

  • Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[5][7]

  • Clean the spill area thoroughly with soap and water.[6]

  • For major spills, contact your institution's environmental health and safety department.[6]

Disposal Plan

1. Waste Collection:

  • All waste materials contaminated with this compound, including excess dye, contaminated absorbent materials, and used PPE, should be collected in a clearly labeled, sealed container.[5][7]

2. Waste Disposal:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.[7]

  • Consult your institution's hazardous waste disposal program for specific procedures. In some cases, treatment to remove the dye before discharge may be necessary.[4]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.